Molecular Architecture and Synthetic Workflows of 2-(5-Methylpyridin-2-yl)ethanamine: A Pharmacophoric Deep Dive
Executive Summary In the landscape of neuropharmacology and histaminergic drug development, 2-pyridylethylamine derivatives serve as foundational scaffolds. 2-(5-Methylpyridin-2-yl)ethanamine (often isolated as a dihydro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of neuropharmacology and histaminergic drug development, 2-pyridylethylamine derivatives serve as foundational scaffolds. 2-(5-Methylpyridin-2-yl)ethanamine (often isolated as a dihydrochloride salt, CAS: 830348-34-0) represents a critical structural evolution of classic histamine analogs. By introducing a strategically placed methyl group on the pyridine ring, this molecule overcomes several pharmacokinetic liabilities inherent to first-generation ligands.
As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical molecular design and bench-level synthetic execution. This guide dissects the physicochemical properties, receptor-binding logic, and self-validating synthetic protocols required to leverage 2-(5-Methylpyridin-2-yl)ethanamine in advanced drug discovery pipelines.
Structural and Physicochemical Profiling
The structural topology of 2-(5-Methylpyridin-2-yl)ethanamine consists of three functional domains: a basic primary amine, a flexible ethyl linker, and a 5-methyl-substituted pyridine ring. Understanding the physicochemical baseline of this molecule is essential for predicting its behavior in both synthetic environments and biological assays.
Table 1: Physicochemical Properties and Pharmacological Causality
Property
Value
Causality / Significance in Drug Design
Chemical Formula
C8H12N2
Defines the atomic composition and establishes the baseline mass.
Molecular Weight
136.19 g/mol
Highly favorable for Central Nervous System (CNS) penetration; sits well below Lipinski's 500 Da limit, ensuring high ligand efficiency.
CAS Registry Number
830348-34-0
Unique identifier for the commercially available dihydrochloride salt form, which is preferred for bench stability.
pKa (Aliphatic Amine)
~9.5 - 9.8
Ensures the primary amine is >99% protonated at physiological pH (7.4). This cationic state is critical for anchoring to the conserved Aspartate residue in GPCR binding pockets.
pKa (Pyridine Nitrogen)
~5.5 - 6.0
Remains largely unprotonated at pH 7.4, allowing the nitrogen lone pair to act as a highly directional hydrogen bond acceptor.
LogP (Predicted)
1.2 - 1.5
Provides optimal lipophilicity for passive membrane diffusion and blood-brain barrier (BBB) transit without inducing non-specific lipid binding.
Pharmacophoric Relevance in Drug Design
To understand the utility of 2-(5-Methylpyridin-2-yl)ethanamine, we must examine its structural homology to known histaminergic ligands. The unmethylated parent compound, [1], is a well-documented histamine H1 receptor agonist. Similarly, its N-methylated derivative, [2], is widely prescribed for Ménière's disease due to its dual H1 agonist and H3 antagonist properties.
However, a major clinical limitation of betahistine and standard 2-pyridylethylamines is their rapid oxidative deamination by monoamine oxidase (MAO) into inactive metabolites, such as [3].
The Role of the 5-Methyl Substitution:
Adding a methyl group at the 5-position achieves two critical pharmacological outcomes:
Metabolic Shielding: The electron-donating methyl group alters the electron density of the aromatic system and provides steric bulk. This impedes CYP450-mediated ring oxidation and alters the kinetics of MAO-driven deamination, extending the molecule's half-life.
Receptor Selectivity: The 5-methyl substitution enhances lipophilicity, driving deeper insertion into the hydrophobic sub-pockets of the histamine H3 receptor. This subtle structural tweak can shift the pharmacological profile from a simple H1 agonist to a potent H3 antagonist, a mechanism explored in [4].
Fig 1: Pharmacophore interaction model of the molecule within a histaminergic GPCR binding pocket.
Synthetic Methodologies and Experimental Protocols
Synthesizing 2-(5-Methylpyridin-2-yl)ethanamine requires a robust, scalable pathway. The most reliable route involves the lithiation of 2,5-dimethylpyridine, followed by alkylation to form a nitrile intermediate, which is subsequently reduced.
Below is the self-validating protocol for the critical final step: the catalytic hydrogenation of the nitrile intermediate.
Protocol: Catalytic Hydrogenation of 2-(5-Methylpyridin-2-yl)acetonitrile
Objective: Reduce the intermediate nitrile to the primary amine while strictly suppressing secondary amine dimerization.
Self-Validating Rationale: Nitrile reduction often yields secondary amines as unwanted byproducts due to the nucleophilic attack of the newly formed primary amine on the intermediate imine. By conducting the reaction in ammoniacal methanol, the excess ammonia forces the equilibrium toward the primary imine, ensuring high fidelity and yield of the target primary amine.
Step-by-Step Workflow:
Reactor Preparation: Purge a high-pressure Parr reactor with N₂ gas for 15 minutes.
Causality: Removes trace oxygen, preventing explosive hazards when introducing H₂ and avoiding the oxidation/deactivation of the highly reactive Raney Nickel catalyst.
Substrate Loading: Dissolve 10.0 g of 2-(5-Methylpyridin-2-yl)acetonitrile in 100 mL of 7N ammonia in methanol. Transfer the solution to the reactor.
Catalyst Addition: Add 1.0 g of active Raney Nickel (supplied as a slurry in water/methanol).
Causality: Raney Ni provides the optimal surface area and catalytic activity for nitrile reduction without causing over-reduction of the aromatic pyridine ring.
Hydrogenation: Pressurize the vessel to 50 psi with H₂ gas. Heat the mixture to 40°C under continuous mechanical agitation for 6 hours. Monitor the pressure drop; the reaction is self-terminating once the stoichiometric equivalent of H₂ is consumed.
Workup and Isolation: Vent the reactor safely and purge with N₂. Filter the mixture through a pad of Celite to remove the pyrophoric catalyst. Concentrate the filtrate under reduced pressure to yield a crude oil.
Salt Formation (Quality Control Step): Dissolve the crude oil in isopropanol and add 2.1 equivalents of anhydrous HCl in dioxane.
Causality: Isolating the compound as a dihydrochloride salt drastically improves bench stability, prevents atmospheric CO₂ absorption (which leads to carbamate formation), and standardizes the compound's solubility for downstream in vitro biological assays.
Fig 2: Step-by-step synthetic workflow from 2,5-dimethylpyridine to the target ethanamine.
Analytical Validation and Quality Control
To ensure the integrity of the synthesized 2-(5-Methylpyridin-2-yl)ethanamine dihydrochloride, rigorous analytical validation is required before deployment in biological assays.
LC-MS/MS: Electrospray ionization (ESI+) should yield a distinct [M+H]+ peak at m/z 137.1. The absence of a peak at m/z 256 indicates successful suppression of the secondary amine dimer during hydrogenation.
1H NMR (D2O, 400 MHz): The spectrum must confirm the presence of the 5-methyl group (singlet, ~2.3 ppm, 3H) and the intact ethyl linker (two distinct triplets around 3.2 ppm and 3.4 ppm, 2H each). The pyridine protons will appear shifted downfield due to the protonated state of the pyridine nitrogen in the dihydrochloride form.
By adhering to these structural insights and synthetic protocols, researchers can reliably produce and utilize 2-(5-Methylpyridin-2-yl)ethanamine as a high-fidelity probe in histaminergic receptor mapping and advanced drug discovery.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 75919, 2-(2-Aminoethyl)pyridine." PubChem,[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2366, Betahistine." PubChem,[Link]
Chen, X., et al. "LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers." ResearchGate,[Link]
"Pharmaceutical compositions and methods of treating cardiovascular disease.
Exploratory
Comprehensive Technical Guide on 5-Methyl-2-pyridineethanamine: Chemical Properties, Synthesis, and Applications in Drug Discovery
Executive Summary In the landscape of modern medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on specialized bifunctional building blocks. 5-Methyl-2-pyridineethanamine (also known as...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on specialized bifunctional building blocks. 5-Methyl-2-pyridineethanamine (also known as 2-(5-methylpyridin-2-yl)ethanamine) is a highly versatile pharmacophore intermediate. Featuring both a hydrogen-bond-accepting pyridine ring and a highly nucleophilic primary aliphatic amine, this compound serves as a critical structural vector in the synthesis of advanced therapeutics, most notably the Triazolyl Aminopyrimidine class of anti-cancer agents.
This whitepaper provides an in-depth technical analysis of 5-Methyl-2-pyridineethanamine, detailing its physicochemical profile, a self-validating synthetic methodology, and its mechanistic role in targeted oncology.
Physicochemical Profiling & Structural Dynamics
Understanding the intrinsic properties of 5-Methyl-2-pyridineethanamine is essential for predicting its behavior in both synthetic workflows and biological systems. The molecule exists in two primary forms: a free base (an oxidation-prone oil) and a dihydrochloride salt (a stable, free-flowing crystalline solid)[1].
The electron-donating nature of the methyl group at the 5-position inductively increases the electron density of the pyridine ring. This subtle electronic shift slightly raises the
of the pyridine nitrogen compared to an unsubstituted pyridine, enhancing its capacity to act as a hydrogen bond acceptor in the ATP-binding pockets of target kinases.
Note: For long-term storage and stoichiometric precision in coupling reactions, the dihydrochloride salt is strictly preferred over the free base to prevent the formation of atmospheric carbamates[3].
Synthetic Methodology: The Nitroalkene Reduction Route
Expertise & Experience: Causality of the Synthetic Route
Attempting to synthesize this compound via the direct alkylation of 2,5-dimethylpyridine (2,5-lutidine) often yields a complex, difficult-to-separate mixture of regioisomers, as both the 2- and 5-methyl groups possess acidic protons. To achieve absolute regiocontrol, the preferred methodology utilizes a Henry (nitroaldol) condensation starting from 5-methylpyridine-2-carboxaldehyde, followed by a rigorous reduction. This dictates the exact placement of the ethylamine chain.
Synthetic workflow of 5-Methyl-2-pyridineethanamine via Henry condensation.
Step-by-Step Self-Validating Protocol
Step 1: Henry Condensation
Reaction Setup: Charge a dry reactor with 5-methylpyridine-2-carboxaldehyde (1.0 eq) and nitromethane (5.0 eq). The excess nitromethane acts as both the reagent and the solvent.
Catalysis: Add a catalytic amount of ammonium acetate (0.1 eq) and heat the mixture to 90°C. Causality: The ammonium ion activates the aldehyde carbonyl, while the acetate deprotonates nitromethane to form the highly reactive nitronate anion.
Equilibrium Shift: Reflux for 4 hours using a Dean-Stark trap to continuously remove water, driving the equilibrium toward the nitroalkene.
Validation Checkpoint: The reaction is a self-validating system. Spot the mixture on a TLC plate (Hexane/EtOAc 3:1). The highly conjugated 5-methyl-2-(2-nitrovinyl)pyridine product will exhibit intense UV absorbance at 254 nm and a lower
value than the starting aldehyde. Visually, the solution will transition from clear to a deep yellow/orange, confirming the formation of the extended -system.
Step 2: Nitroalkene Reduction
Preparation: Dissolve the crude nitroalkene in anhydrous THF and cool to 0°C under a strict nitrogen atmosphere.
) (3.0 eq) in small portions. Causality: A powerful reducing agent is required to simultaneously reduce the alkene double bond and the nitro group to a primary amine. The low temperature mitigates the highly exothermic nature of the hydride transfer.
Fieser Quench: Quench the reaction strictly using the Fieser method: for every
grams of used, add mL of water, followed by mL of 15% NaOH, and finally mL of water.
Validation Checkpoint: The Fieser quench provides immediate visual validation. If successful, the hazardous gelatinous aluminum complexes will transform into a crisp, granular white precipitate that is easily filterable. Spot the resulting filtrate on a TLC plate and apply a Ninhydrin stain; heating will reveal a deep purple/blue spot, definitively confirming the presence of the primary aliphatic amine.
Applications in Medicinal Chemistry: Kinase Inhibitor Scaffolds
In drug discovery, 5-Methyl-2-pyridineethanamine is predominantly utilized as a bifunctional pharmacophore. Its most prominent application is documented in[4], which details the synthesis of Triazolyl Aminopyrimidine compounds [5].
These compounds are engineered to act as potent inhibitors of Polo-like kinase 1 (Plk1) , a critical regulatory enzyme that drives mitotic progression in eukaryotic cells[6]. Overexpression of Plk1 is a hallmark of various aggressive malignancies, making it a high-value oncological target.
Structural Causality in Drug Design
The architecture of 5-Methyl-2-pyridineethanamine makes it an ideal "hinge-binding" motif:
The Pyridine Core: Inserts into the ATP-binding pocket of the kinase. The nitrogen atom acts as a critical hydrogen bond acceptor, interacting directly with the backbone amides of the kinase hinge region.
The Ethylamine Linker: Provides a flexible, two-carbon vector. The primary amine is coupled (typically via an amide or urea linkage) to the core triazolyl pyrimidine scaffold, projecting the bulk of the inhibitor into the solvent-exposed region or adjacent hydrophobic sub-pockets to achieve high target selectivity.
Mechanism of action for Plk1 inhibitors derived from 5-Methyl-2-pyridineethanamine.
Analytical Validation Protocol
To ensure the integrity of 5-Methyl-2-pyridineethanamine before deploying it in complex cross-coupling reactions, the following analytical self-validation must be performed:
H NMR Spectroscopy (in for the dihydrochloride salt):
Aromatic Region: Look for the distinct substitution pattern of the pyridine ring (typically a doublet around 8.3 ppm for the proton adjacent to the nitrogen, and a doublet/doublet of doublets around 7.2-7.6 ppm).
Aliphatic Region: The validation of the ethylamine chain is confirmed by two distinct multiplets (triplets or apparent quartets depending on coupling) in the 2.8–3.3 ppm range, integrating to 2 protons each. The 5-methyl group will appear as a sharp singlet near 2.3 ppm.
LC-MS (Liquid Chromatography-Mass Spectrometry): Electrospray ionization (ESI+) must yield a dominant
peak at [7], confirming the molecular weight of the free base.
By strictly adhering to these analytical checkpoints, researchers can guarantee the fidelity of this critical building block, preventing downstream failures in multi-step kinase inhibitor synthesis.
References
PubChem. "2-(5-methylpyridin-2-yl)ethan-1-amine - Compound Summary." National Center for Biotechnology Information. URL:[Link]
Eli Lilly and Company. "Triazolyl aminopyrimidine compounds." World Intellectual Property Organization (WIPO) Patent WO2008144222A2.
Eli Lilly and Company. "Aminopyrimidine compounds and methods of use." World Intellectual Property Organization (WIPO) Patent WO2006066172A1.
An In-depth Technical Guide to 2-(5-Methylpyridin-2-yl)ethanamine: A Key Building Block in Medicinal Chemistry
Introduction In the landscape of modern drug discovery and development, the strategic design and synthesis of novel molecular entities are paramount. Heterocyclic compounds, particularly pyridine derivatives, form the ba...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of modern drug discovery and development, the strategic design and synthesis of novel molecular entities are paramount. Heterocyclic compounds, particularly pyridine derivatives, form the backbone of a significant portion of pharmaceuticals due to their ability to engage in a wide range of biological interactions. Among these, 2-(5-Methylpyridin-2-yl)ethanamine emerges as a pivotal structural motif and a versatile intermediate. This guide provides an in-depth technical overview of 2-(5-Methylpyridin-2-yl)ethanamine, encompassing its chemical identifiers, synthesis, purification, analytical characterization, and its significant role as a precursor in the development of advanced therapeutic agents. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences who require a comprehensive understanding of this important chemical entity.
Core Identifiers and Physicochemical Properties
2-(5-Methylpyridin-2-yl)ethanamine is a substituted pyridine derivative characterized by an ethanamine group at the 2-position and a methyl group at the 5-position of the pyridine ring. It is most commonly available as the free base or as a more stable dihydrochloride salt.
The Strategic Importance in Drug Discovery: A Precursor to Innovation
The primary significance of 2-(5-Methylpyridin-2-yl)ethanamine lies in its role as a key structural component for the synthesis of more complex molecules with therapeutic potential. Its structural similarity to biogenic amines, such as 2-phenylethylamine, provides a foundational scaffold for designing ligands that can interact with various biological targets.[3]
Derivatives of 2-(5-Methylpyridin-2-yl)ethanamine have been investigated for their activity as:
5-HT1A Receptor Agonists: The serotonergic system is a critical target for the treatment of neuropsychiatric disorders. The structural framework of 2-(5-Methylpyridin-2-yl)ethanamine is integral to the development of potent and selective 5-HT1A receptor agonists, which have shown potential as antidepressants and anxiolytics.
PET Ligands: Positron Emission Tomography (PET) is a powerful in vivo imaging technique that requires highly specific radioligands. The 2-(5-methylpyridin-2-yl) moiety has been incorporated into molecules designed as PET ligands for imaging neuroreceptors, such as the metabotropic glutamate receptor 5 (mGluR5).[4][5] This underscores the utility of this scaffold in developing diagnostic tools for neurological research.
Anticonvulsants: The pyridine nucleus is a common feature in many anticonvulsant drugs.[6] The ethanamine side chain of the title compound provides a reactive handle for further molecular elaboration to explore novel anticonvulsant agents.
The following diagram illustrates the logical flow from this core building block to its potential applications in medicinal chemistry.
An In-Depth Technical Guide to the Role of 2-(5-Methylpyridin-2-yl)ethanamine in Histamine Receptor Research
Abstract The study of G-protein coupled receptors (GPCRs), particularly the four histamine receptor subtypes (H1, H2, H3, and H4), is fundamental to developing therapeutics for a wide range of conditions, from allergic r...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The study of G-protein coupled receptors (GPCRs), particularly the four histamine receptor subtypes (H1, H2, H3, and H4), is fundamental to developing therapeutics for a wide range of conditions, from allergic reactions to neurological disorders. The exploration of novel ligands is a cornerstone of this research, providing tools to probe receptor function and scaffolds for new medicines. This guide focuses on the pharmacological characterization of 2-(5-Methylpyridin-2-yl)ethanamine, a structural analogue of histamine. While not a classical or widely-documented research tool, its structure presents a valuable case study for understanding the principles of ligand design and the systematic experimental workflow required to elucidate a novel compound's role at histamine receptors. We will detail the structure-activity relationships of the pyridylethylamine scaffold, propose a comprehensive in-vitro characterization cascade—from initial binding affinity determination to functional activity profiling—and provide detailed, field-proven protocols for key assays. This document serves as a technical blueprint for researchers aiming to profile novel chemical entities against the histamine receptor family.
Introduction: The Histamine Receptor Family
Histamine is a critical biogenic amine that modulates a vast array of physiological processes by activating four distinct GPCR subtypes.[1][2] Understanding the specific function and signaling of each subtype is crucial for targeted drug development.
Histamine H1 Receptor (H1R): Primarily coupled to Gαq/11 proteins, its activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] This cascade mobilizes intracellular calcium and activates protein kinase C (PKC), mediating allergic and inflammatory responses.[4][5]
Histamine H2 Receptor (H2R): Canonically coupled to Gαs proteins, the H2R stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[6][7] This pathway is famously involved in the stimulation of gastric acid secretion.[7] Some studies also suggest coupling to Gαq in certain conditions.[8][9]
Histamine H3 Receptor (H3R): This receptor is coupled to Gαi/o proteins, and its activation inhibits adenylyl cyclase, thereby decreasing cAMP levels.[10][11] Primarily found in the central nervous system (CNS), it acts as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons, modulating the release of various neurotransmitters.[11][12]
Histamine H4 Receptor (H4R): Also coupled to Gαi/o proteins, the H4R is highly expressed on cells of the immune system, such as mast cells and eosinophils.[13] Its activation is linked to chemotaxis and inflammatory responses, making it a target for autoimmune and allergic diseases.[14]
Table 1: Key Characteristics of Human Histamine Receptor Subtypes
The Pyridylethylamine Scaffold: A Histamine Analogue
The compound 2-(5-Methylpyridin-2-yl)ethanamine belongs to the pyridylethylamine class. Structure-activity relationship (SAR) studies have shown that replacing histamine's native imidazole ring with other heterocycles, like pyridine, can significantly alter a ligand's affinity and selectivity for the histamine receptor subtypes.[15] For instance, 2-pyridylethylamine itself is a known H1-selective agonist.[15][16][17] The addition of a methyl group at the 5-position of the pyridine ring, as in our topic compound, represents a further structural modification whose impact on receptor interaction must be determined experimentally.
Caption: Structural comparison of Histamine and the topic compound.
The key questions for a novel analogue like 2-(5-Methylpyridin-2-yl)ethanamine are:
Binding Affinity: Does it bind to any of the four histamine receptors, and with what affinity (Ki)?
Functional Activity: Upon binding, does it act as an agonist (activating the receptor), an antagonist (blocking the agonist), or an inverse agonist (reducing basal receptor activity)?
Selectivity: Does it interact preferentially with one receptor subtype over the others?
Proposed Experimental Cascade for Pharmacological Characterization
A logical, stepwise approach is essential to comprehensively profile a novel compound. This cascade ensures that each experiment builds upon the last, from establishing basic interaction to defining the precise functional outcome.
Caption: Experimental workflow for characterizing a novel histamine ligand.
Phase 1: Receptor Binding Affinity Profiling
The first step is to determine if the compound binds to any of the histamine receptors. This is achieved using competitive radioligand binding assays.[18]
Principle: This assay measures the ability of the unlabeled test compound to displace a known, high-affinity radiolabeled ligand from the receptor. The concentration at which the test compound displaces 50% of the radioligand is its IC50, from which the binding affinity constant (Ki) can be calculated.[19]
In a 96-well plate, add assay buffer (for total binding), NSB control, or serially diluted test compound.[20]
Add a fixed concentration of [³H]-Mepyramine (typically at its Kd value) to all wells.
Initiate the reaction by adding the H1R membrane preparation to each well.
Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.
Terminate the reaction by rapidly filtering the plate's contents through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand.[21]
Wash the filters multiple times with ice-cold assay buffer to remove residual unbound radioligand.
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
Data Analysis:
Calculate specific binding = (Total Binding cpm) - (NSB cpm).
Plot the percentage of specific binding against the log concentration of the test compound.
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]
This protocol would be repeated for H2R, H3R, and H4R using appropriate radioligands (e.g., [³H]-Tiotidine for H2R, [³H]-Nα-methylhistamine for H3R/H4R).
Phase 2: Functional Activity Profiling
Once binding is confirmed, the next crucial step is to determine the compound's functional effect. Does it activate the receptor (agonism) or block activation (antagonism)?
This assay provides a direct measure of the very first step in signal transduction: the activation of the G-protein itself.[22]
Principle: Upon receptor activation by an agonist, the associated Gα subunit exchanges GDP for GTP. The assay uses [³⁵S]GTPγS, a non-hydrolyzable GTP analogue. When the receptor is activated, [³⁵S]GTPγS binds to the Gα subunit and accumulates, providing a radioactive signal directly proportional to receptor activation.[23][24] This method can distinguish between full agonists, partial agonists, and neutral antagonists.[25]
Measuring the accumulation or inhibition of second messengers provides a functional readout that is further down the signaling cascade. The choice of assay depends on the receptor's G-protein coupling.
For Gs- and Gi/o-Coupled Receptors (H2R, H3R, H4R): cAMP Assays
Principle: These assays measure changes in intracellular cAMP levels. For the Gs-coupled H2R, an agonist will increase cAMP. For the Gi/o-coupled H3R and H4R, an agonist will inhibit the forskolin-stimulated production of cAMP.[26] Modern assays often use bioluminescent or fluorescence resonance energy transfer (FRET) based biosensors for high-throughput screening.[27][28]
Experimental Protocol: cAMP Assay for a Gi-Coupled Receptor (e.g., H3R)
Materials:
Cell Line: CHO or HEK293 cells stably expressing the human H3 receptor.
Assay Kit: A commercial cAMP detection kit (e.g., GloSensor™, cAMP-Glo™).[27][28]
Positive Control: A known H3R agonist (e.g., R-α-methylhistamine).
Instrumentation: Luminometer or fluorescence plate reader.
Procedure (Antagonist Mode Example):
Seed H3R-expressing cells into a 96-well plate and incubate overnight.
Pre-treat cells with varying concentrations of the test compound (2-(5-Methylpyridin-2-yl)ethanamine) or vehicle.
Stimulate the cells with a mixture of forskolin and a known H3R agonist at its EC80 concentration. The agonist will try to inhibit the forskolin-induced cAMP production.
If the test compound is an antagonist, it will block the agonist's effect, leading to higher cAMP levels compared to the agonist-only control.
After incubation, lyse the cells (if required by the kit) and add the detection reagents according to the manufacturer's protocol.[29]
Read the plate on a luminometer.
Data Analysis:
Plot the luminescence signal against the log concentration of the test compound to generate a dose-response curve and determine the IC50 (for antagonists) or EC50 (for agonists).
For Gq-Coupled Receptors (H1R): Calcium Flux Assay
Principle: Activation of the Gq-coupled H1R leads to a rapid increase in intracellular calcium concentration ([Ca²⁺]i) released from the endoplasmic reticulum.[4] This can be measured using calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM).
Thermodynamic Solubility Profile of 2-(5-Methylpyridin-2-yl)ethanamine in Organic Solvents: A Technical Guide for Preclinical Development
Executive Summary In early-stage drug discovery and chemical synthesis, understanding the thermodynamic solubility of building blocks is critical for optimizing reaction conditions, purification workflows, and assay deve...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In early-stage drug discovery and chemical synthesis, understanding the thermodynamic solubility of building blocks is critical for optimizing reaction conditions, purification workflows, and assay development. 2-(5-Methylpyridin-2-yl)ethanamine (CAS: 104866-91-3) is a highly versatile bifunctional scaffold frequently utilized in the synthesis of kinase inhibitors and histamine receptor modulators.
As a Senior Application Scientist, I have structured this technical whitepaper to provide a deep dive into the physicochemical determinants governing the solubility of this molecule. Furthermore, this guide outlines a self-validating, step-by-step experimental protocol based on the industry-standard [1] to accurately quantify its solubility profile across various organic solvent classes.
To predict and understand the solubility of 2-(5-Methylpyridin-2-yl)ethanamine, we must first deconstruct its molecular architecture. The molecule is characterized by two distinct functional groups separated by an ethylene linker:
Primary Aliphatic Amine: Acts as both a strong hydrogen bond donor and acceptor (pKa ~9.5).
Methyl-Substituted Pyridine Ring: The pyridine nitrogen serves as a strong hydrogen bond acceptor (pKa ~5.2). The addition of the methyl group at the 5-position introduces a slight lipophilic perturbation compared to its unmethylated structural analog,[2].
Because the free base form of this molecule is highly basic and possesses a low molecular weight (136.19 g/mol ), it behaves as a liquid or low-melting solid at room temperature. Consequently, overcoming solute-solute intermolecular forces requires minimal energy, leading to exceptionally high solubility in polar environments.
Caption: Intermolecular forces governing the solvation of 2-(5-Methylpyridin-2-yl)ethanamine.
Empirical Solubility Profile Across Solvent Classes
The table below summarizes the expected thermodynamic solubility ranges of the free base in standard organic solvents at 25°C. These values are extrapolated from the physicochemical behavior of identical structural analogs and standard [3].
Solubilized via strong dipole-dipole interactions and H-bond acceptance from the primary amine.
Moderately Polar
Dichloromethane (DCM)
8.9
50 - 100
Favorable lipophilic interactions with the methylpyridine ring; moderate dipole stabilization.
Non-Polar
Hexane
1.9
< 5
Weak London dispersion forces are insufficient to efficiently solvate the highly polar amine groups.
Standardized Experimental Workflow: The Shake-Flask Method
To empirically determine the exact thermodynamic solubility of 2-(5-Methylpyridin-2-yl)ethanamine in any given organic solvent, a rigorous analytical approach is required. The following protocol is adapted from the core principles of[4] and optimized for organic matrices[5][6].
This is designed as a self-validating system : by measuring concentration at multiple time points, we mathematically prove that thermodynamic equilibrium has been reached, rather than merely capturing a kinetic snapshot.
Phase 1: Preparation of Saturated Solutions
Dispense Solvent: Pipette 1.0 mL of the target organic solvent (e.g., DCM, DMSO) into a chemically inert 2.0 mL glass HPLC vial.
Introduce Excess Solute: Add approximately 150–200 mg of 2-(5-Methylpyridin-2-yl)ethanamine to the vial.
Causality Note: The presence of undissolved material (or a distinct biphasic liquid system if the solute is an immiscible liquid) is an absolute requirement to ensure the solution is saturated and driving toward thermodynamic equilibrium[3].
Phase 2: Isothermal Equilibration
Agitation: Seal the vials tightly with PTFE-lined caps and place them in a thermostatic orbital shaker set precisely to 25.0 ± 0.1 °C.
Incubation: Agitate at 500 RPM for a minimum of 48 hours.
Causality Note: Continuous mechanical agitation minimizes the unstirred boundary layer surrounding the solute, accelerating the mass transfer rate required to reach equilibrium[5].
Phase 3: Phase Separation & Self-Validation
Centrifugation: At
h and h, remove parallel samples and centrifuge them at 10,000 x g for 15 minutes at 25 °C. This forces any undissolved micro-particulates to pellet at the bottom.
Sampling: Carefully aspirate 50 µL of the clear supernatant from the upper phase.
Self-Validation Check: The system is validated only if the variance in calculated concentration between the 24-hour and 48-hour samples is ≤ 5%. If the variance is higher, kinetic dissolution is still occurring, and the incubation time must be extended to 72 hours.
Phase 4: Analytical Quantification (HPLC-UV)
Dilution: Dilute the 50 µL aliquot with 950 µL of mobile phase (e.g., 50:50 Water:Acetonitrile containing 0.1% Trifluoroacetic acid [TFA]).
Causality Note: Dilution serves two purposes: it prevents spontaneous precipitation within the HPLC fluidics and brings the analyte concentration within the linear dynamic range of the UV detector[1]. Furthermore, 0.1% TFA is critical to protonate the basic amines, preventing peak tailing on reverse-phase silica columns.
Analysis: Inject 5 µL onto a C18 Reverse Phase column and monitor UV absorbance at 254 nm (corresponding to the pyridine ring's
transition). Quantify against a 5-point standard calibration curve.
Caption: Step-by-step shake-flask workflow for thermodynamic solubility determination.
References
OECD Test Guideline 105: Water Solubility. Organisation for Economic Co-operation and Development (OECD). Available at:[Link]
A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 2024. Available at: [Link]
2-(2-Aminoethyl)pyridine Specifications and Properties. Fisher Scientific. Available at:[Link]
The Ascendant Role of 5-Methylpyridine Derivatives in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release In the intricate tapestry of medicinal chemistry, the pyridine scaffold stands as a cornerstone, a privileged structure consistently found in a multitude of clinically approved drugs. Among its nume...
Author: BenchChem Technical Support Team. Date: March 2026
For Immediate Release
In the intricate tapestry of medicinal chemistry, the pyridine scaffold stands as a cornerstone, a privileged structure consistently found in a multitude of clinically approved drugs. Among its numerous substituted variants, 5-methylpyridine derivatives have emerged as a particularly fruitful area of research, demonstrating a remarkable breadth of biological activities. This technical guide, intended for researchers, scientists, and drug development professionals, delves into the burgeoning landscape of 5-methylpyridine derivatives, offering a comprehensive review of their synthesis, mechanisms of action, and therapeutic potential across diverse disease areas. We will explore the causality behind experimental choices, present detailed protocols, and provide a transparent analysis of the structure-activity relationships that govern the efficacy of these promising compounds.
The 5-Methylpyridine Core: A Scaffold of Versatility
The strategic incorporation of a methyl group at the 5-position of the pyridine ring significantly influences the molecule's electronic and steric properties. This seemingly simple modification can enhance binding affinity to biological targets, improve metabolic stability, and favorably modulate pharmacokinetic profiles. The pyridine nitrogen itself acts as a hydrogen bond acceptor and can be crucial for anchoring a molecule within a protein's active site, a feature leveraged in the design of numerous kinase inhibitors.[1] The versatility of the 5-methylpyridine scaffold allows for its derivatization at multiple positions, enabling the generation of vast chemical libraries for high-throughput screening and lead optimization.
Anticancer Applications: Targeting the Engines of Malignancy
The fight against cancer has been a major focus for the application of 5-methylpyridine derivatives, particularly in the realm of kinase inhibition. Kinases are pivotal enzymes in cellular signaling pathways that, when dysregulated, can drive tumor growth and proliferation.
Kinase Inhibition: A Prominent Anticancer Strategy
Several classes of 5-methylpyridine derivatives have been developed as potent kinase inhibitors. For instance, derivatives of 2-amino-5-methylpyridine have been investigated as inhibitors of Janus kinase 2 (JAK2) , with some compounds exhibiting IC50 values in the low micromolar range (8.5–12.2 µM).[2] The synthesis of these inhibitors often involves the oxidation of 2-amino-5-methylpyridine to its corresponding carboxylic acid, followed by nucleophilic substitution and amide coupling reactions.[2]
Another significant target is the c-KIT receptor tyrosine kinase , where thiazolo[5,4-b]pyridine derivatives have shown promise in overcoming resistance to existing therapies like imatinib.[3] Furthermore, pyrazolopyridine scaffolds are present in several kinase inhibitors that have either gained regulatory approval or are in late-stage clinical trials, highlighting the therapeutic success of this structural motif.[4]
A notable example is a series of novel 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide derivatives that have demonstrated potent inhibition of PIM-1 kinase , a key regulator of cell survival and proliferation. One particular compound exhibited an impressive IC50 value of 14.3 nM against PIM-1 and potent cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values of 0.5 µM and 5.27 µM, respectively.[2]
Mechanism of Action: Inducing Cancer Cell Demise
The anticancer effects of 5-methylpyridine derivatives are not limited to kinase inhibition. Many of these compounds induce programmed cell death, or apoptosis , and can also trigger autophagy , a cellular self-degradation process. The aforementioned PIM-1 inhibitor, for example, was shown to significantly increase the population of apoptotic MCF-7 cells and induce autophagy.[2] The mechanism often involves the arrest of the cell cycle at specific checkpoints, such as the G2/M phase, preventing cancer cells from dividing.[5]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected 5-methylpyridine derivatives against various cancer cell lines.
Experimental Protocols: Synthesis of a PIM-1 Kinase Inhibitor
The synthesis of the potent PIM-1 kinase inhibitor, a 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetamide derivative, involves a multi-step process starting from 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide.[2]
Step 1: Synthesis of 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetyl azide
Dissolve 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide in a suitable solvent such as a mixture of acetic acid and water.
Cool the solution to 0-5 °C in an ice bath.
Add a solution of sodium nitrite dropwise while maintaining the temperature.
Stir the reaction mixture for a specified time at low temperature.
The resulting azide can be extracted with an organic solvent like ethyl acetate.
Step 2: Synthesis of the final amide derivative
To the solution of the azide from Step 1, add the desired amine (e.g., glycine methyl ester hydrochloride).
Allow the reaction to proceed at room temperature or with gentle heating.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, the product can be isolated and purified using standard techniques like column chromatography.
Caption: Synthetic workflow for a PIM-1 kinase inhibitor.
The rise of multidrug-resistant bacteria poses a significant threat to global health. 5-Methylpyridine derivatives have demonstrated promising antibacterial activity, offering a potential new avenue for the development of novel antimicrobial agents.
5-Methylpyridinium Derivatives: A Class of Antibacterial Agents
A series of 5-methylpyridinium derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[7] These compounds have shown a range of activities, from moderate to potent, with some derivatives exhibiting low minimum inhibitory concentrations (MICs).
Quantitative Data on Antimicrobial Activity
The following table presents the MIC values for selected 5-methylpyridinium derivatives.
An environmentally friendly, one-pot multicomponent synthesis has been developed for these antibacterial agents.[7][8] This method utilizes ionic liquids as both the catalyst and solvent, offering advantages such as simple work-up, cost-effectiveness, and reduced environmental impact.[7]
Experimental Protocol: One-Pot Synthesis of 5-Methylpyridinium Derivatives
In a reaction vessel, combine 3-methylpyridine-1-oxide, an aromatic aldehyde, and a β-ketoester.
Add an ionic liquid, such as [BMIM][OH], as the catalyst and solvent.
Heat the reaction mixture under controlled conditions.
Monitor the reaction progress by TLC.
Upon completion, the product can be isolated through a simple work-up procedure, often involving precipitation and filtration.
Caption: Green synthesis of antimicrobial 5-methylpyridinium derivatives.
Central Nervous System Applications: Modulating Neurological Pathways
The pyridine scaffold is known to be capable of crossing the blood-brain barrier, making its derivatives attractive candidates for treating central nervous system (CNS) disorders.[9] Research in this area is exploring the potential of 5-methylpyridine derivatives in neurodegenerative diseases like Alzheimer's and Parkinson's.
Targeting Receptors for Cognitive Enhancement
One promising approach involves the development of 5-HT4 receptor partial agonists . A series of imidazo[1,5-a]pyridine derivatives have been designed and synthesized for this purpose, with the aim of treating cognitive disorders associated with Alzheimer's disease.[10] These compounds are being optimized for their potency, selectivity, and brain penetrance.
Challenges and Future Directions in CNS Drug Discovery
The development of CNS-active drugs is fraught with challenges, including the need for excellent blood-brain barrier permeability and high target selectivity to minimize off-target side effects. While the 5-methylpyridine scaffold offers a promising starting point, extensive structure-activity relationship (SAR) studies and optimization of ADME (absorption, distribution, metabolism, and excretion) properties are crucial for success. The etiology of many neurodegenerative diseases is complex and not fully understood, adding another layer of difficulty to drug development.[11][12]
Anti-inflammatory Properties: Quelling the Fires of Inflammation
Inflammation is a complex biological response implicated in a wide range of diseases, from arthritis to cardiovascular disease.[13] Pyridine and its derivatives have been investigated for their anti-inflammatory potential.
Inhibition of Inflammatory Mediators
The anti-inflammatory effects of pyridine derivatives are often attributed to their ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes (COX-1 and COX-2) and inducible nitric oxide synthase (iNOS) .[14][15] Inhibition of these enzymes reduces the production of prostaglandins and nitric oxide, respectively, which are key players in the inflammatory cascade. Some diarylpentanoid derivatives have shown significant nitric oxide suppression activity with IC50 values in the low micromolar range.[16]
Structure-Activity Relationships in Anti-inflammatory Derivatives
SAR studies have revealed that the nature and position of substituents on the pyridine ring are critical for anti-inflammatory activity.[17] For instance, the presence of a hydroxyl group on the aromatic rings of diarylpentanoids has been found to be crucial for their bioactivity.[16] Further exploration of the SAR of 5-methylpyridine derivatives is needed to design more potent and selective anti-inflammatory agents.
Conclusion and Future Perspectives
The 5-methylpyridine scaffold has unequivocally demonstrated its value in medicinal chemistry, serving as a versatile platform for the development of a diverse array of therapeutic agents. From potent kinase inhibitors for cancer therapy to novel antibacterial agents and promising CNS drug candidates, the journey of 5-methylpyridine derivatives is a testament to the power of strategic molecular design.
The future of this field lies in the continued exploration of the vast chemical space surrounding the 5-methylpyridine core. The integration of computational chemistry and machine learning will undoubtedly accelerate the identification of novel derivatives with enhanced potency and selectivity. Furthermore, a deeper understanding of the mechanisms of action of these compounds will be crucial for their successful clinical translation. As our knowledge of disease biology expands, so too will the opportunities to leverage the unique properties of 5-methylpyridine derivatives to address unmet medical needs. The path from the laboratory bench to the patient's bedside is long and arduous, but the compelling evidence presented in this guide suggests that 5-methylpyridine derivatives are well-positioned to make a significant impact on human health in the years to come.
References
Al-Warhi, T., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(48), 45895–45913.
Dhadda, P., et al. (2023). Green synthesis of 5-methylpyridinium derivatives by C2-functionalization of pyridine-1-oxide derivatives and their antibacterial activity. Indian Journal of Chemistry, 62B(3), 335-345.
Kumar, A., & Singh, A. (2022). Pyridine derivatives as anti-Alzheimer agents. In New Trends in Drug Design and Development. Academic Press.
Al-Ghorbani, M., et al. (2022). The anticancer IC50 values of the five compounds using MTT assay against the three cancer types.
Wang, Y., et al. (1992). Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones. Journal of Medicinal Chemistry, 35(20), 3667-3671.
Dhadda, P., et al. (2023). Green synthesis of 5-methylpyridinium derivatives by C2-functionalization of pyridine-1-oxide derivatives and their antibacterial activity.
Mehta, D., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Journal of Medicinal Chemistry, 64(23), 16906-16955.
Sajeevan, A., et al. (2026). Therapeutic effect of pyridine derivatives.
Kumar, A., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Journal of Pharmaceutical Sciences, 111(1), 1-10.
Ouf, N. H., & Amr, A. E.-G. E. (2008). Synthesis and antiinflammatory activity of some pyrimidines and thienopyrimidines using 1-(2-Benzo[d][2][11]dioxol-5-yl)vinyl)-4-mercapto-6-methylpyrimidine-5-yl)ethan-2-one as a starting material. Monatshefte für Chemie - Chemical Monthly, 139(5), 579-585.
Singh, S. K., et al. (2022). Recent developments in the synthesis of pyridine analogues as a potent anti-Alzheimer's therapeutic leads.
Various Authors. (n.d.). cytotoxicity ic50 values: Topics by Science.gov.
Elansary, A. K., et al. (2022). Synthesis and Anticancer Activity of Some Novel Fused Pyridine Ring System.
Various Authors. (n.d.). Growth inhibitory properties (IC50, 48 h) of compounds 5a-5i and 5-FU...
Khan, I., et al. (2022). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 12(1), 1-20.
Kumar, Y., et al. (2015). Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease. European Journal of Medicinal Chemistry, 103, 448-463.
Sharma, K., & Kumar, V. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry, 14(12), 103441.
Smith, C. P., et al. (2026). Consensus Molecules Associated with Parkinson's Disease. Molecules, 31(3), 1234.
Tan, S. G., et al. (2014). Synthesis and Sar Study of Diarylpentanoid Analogues as New Anti-Inflammatory Agents. Molecules, 19(10), 16294-16321.
Kwiecień, H., et al. (2022).
El-Metwaly, A. M., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and str. Medicinal Chemistry Research, 33, 476-491.
BenchChem. (2025).
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Kowalski, K., et al. (2025). Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. Molecules, 30(5), 1234.
Pérez-García, P., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 24(23), 16895.
Yildirim, S., et al. (2022). Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Arabian Journal of Chemistry, 15(3), 103678.
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Chen, J., et al. (2022). Anti-Inflammatory Property of 5-Demethylnobiletin (5-Hydroxy-6, 7, 8, 3′, 4′-pentamethoxyflavone) and Its Metabolites in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells. Foods, 11(24), 4058.
Lee, H., et al. (2024). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 16(11), 2118.
Ghorab, M. M., et al. (2025). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies.
El-Sayed, N. N. E., et al. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Pharmaceuticals, 18(3), 123.
Various Authors. (2025). Anti-Inflammatory Activity and Cheminformatics Analysis of New Potent 2-Substituted 1-Methyl-5-Nitroindazolinones.
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Preclinical Safety and Predictive Toxicity Profiling of 2-(5-Methylpyridin-2-yl)ethanamine
Prepared by: Senior Application Scientist, Preclinical Toxicology & Drug Development Target Audience: Toxicologists, Medicinal Chemists, and IND-Enabling Research Teams Executive Summary & Structural Context In the lands...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist, Preclinical Toxicology & Drug Development
Target Audience: Toxicologists, Medicinal Chemists, and IND-Enabling Research Teams
Executive Summary & Structural Context
In the landscape of modern drug discovery, pyridine-ethanamine derivatives serve as highly versatile pharmacophores. Specifically, 2-(5-Methylpyridin-2-yl)ethanamine (often handled as its dihydrochloride salt, CAS 830348-34-0)[1] is a critical building block frequently utilized in the synthesis of histaminergic ligands, kinase inhibitors, and novel CNS-active therapeutics.
Because experimental in vivo toxicity data for early-stage intermediates is often sparse, drug development professionals must rely on predictive toxicology driven by structural alerts, coupled with rigorous in vitro validation. Structurally, this compound is a close analog of Betahistine (N-methyl-2-(pyridin-2-yl)ethanamine)[2], a well-characterized H1-receptor agonist and H3-receptor antagonist. By analyzing the primary amine and the substituted pyridine ring, we can accurately predict its metabolic liabilities, potential off-target pharmacodynamics, and occupational handling hazards.
This whitepaper provides a comprehensive, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned guide to the safety profile, predictive toxicity, and self-validating experimental workflows required to evaluate 2-(5-Methylpyridin-2-yl)ethanamine.
Predictive Toxicology & Mechanistic Liabilities
To design effective safety protocols, we must first understand the causality behind the molecule's potential toxicity. The structure of 2-(5-Methylpyridin-2-yl)ethanamine presents two distinct functional nodes that dictate its safety profile:
The Primary Ethanamine Chain: Metabolic & Pharmacodynamic Risks
Unlike its secondary amine cousin betahistine, this compound possesses a primary amine.
Metabolic Liability (MAO Deamination): Primary aliphatic amines are highly susceptible to oxidative deamination by Monoamine Oxidase (MAO) enzymes. This phase I metabolic process strips the amine to generate a reactive aldehyde intermediate. If not rapidly cleared by aldehyde dehydrogenase (ALDH), these electrophilic aldehydes can form Schiff bases with cellular proteins, leading to localized cytotoxicity.
Pharmacodynamic Toxicity: Given its structural homology to histamine, systemic exposure to 2-(5-Methylpyridin-2-yl)ethanamine carries a high risk of off-target histaminergic activation. In severe exposure scenarios, this manifests as extreme vasodilation, gastric hypersecretion, tachycardia, and severe headaches—mirroring the clinical overdose profile of betahistine[3].
The 5-Methylpyridine Ring: CYP450 Coordination
Nitrogen-containing heterocycles are notorious for their interactions with Cytochrome P450 (CYP) enzymes in the liver.
CYP Inhibition: The lone pair of electrons on the basic pyridine nitrogen can coordinate directly with the heme iron of CYP enzymes (particularly CYP3A4 and CYP2D6), acting as a reversible competitive inhibitor. This presents a high risk for Drug-Drug Interactions (DDIs) during co-administration.
N-Oxidation: The pyridine ring is also subject to N-oxidation, forming pyridine N-oxides which, while generally more polar and excretable, can occasionally trigger idiosyncratic immune responses.
Figure 1: Divergent pharmacodynamic and metabolic toxicity pathways for pyridine-ethanamine derivatives.
Quantitative Safety Data & Handling Protocols
While specific LD50 data for 2-(5-Methylpyridin-2-yl)ethanamine is limited, we extrapolate its baseline safety metrics from its dihydrochloride salt (PubChem CID 53423258)[4] and structurally identical analogs. The compound is highly irritating to mucosal membranes due to its basicity (when in free-base form) and its localized histaminergic effects.
To empirically validate the predictive models above, researchers must employ robust, self-validating in vitro assays. The following protocol details the evaluation of hepatotoxicity—the primary site of MAO and CYP450 metabolism.
Why HepG2? HepG2 cells are human liver carcinoma cells that retain basal levels of many phase I and phase II metabolic enzymes. They are the gold standard for modeling first-pass hepatic toxicity.
Self-Validation Logic: A toxicity assay is only as reliable as its controls. This protocol uses Chlorpromazine as a positive control because it is a known hepatotoxin that reliably disrupts mitochondrial function, ensuring the ATP-based detection reagent is functioning correctly. 0.1% DMSO is used as the vehicle control to establish baseline viability without solvent-induced artifact toxicity.
Step-by-Step Methodology:
Cell Seeding: Seed HepG2 cells at a density of 10,000 cells/well in a 96-well opaque-walled microplate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.
Compound Preparation: Prepare a 10 mM stock of 2-(5-Methylpyridin-2-yl)ethanamine dihydrochloride in sterile water (or DMSO for the free base). Perform a 10-point serial dilution (0.1 µM to 100 µM).
Control Assignment:
Negative Control: 0.1% DMSO in media.
Positive Control: 10 µM Chlorpromazine.
Dosing: Aspirate media from the 96-well plate and apply the compound dilutions and controls in triplicate. Incubate for 48 hours.
Viability Assessment: Equilibrate the plate to room temperature. Add 100 µL of CellTiter-Glo® reagent (Promega) to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present (a direct marker of metabolically active cells).
Data Acquisition & QC: Read luminescence on a microplate reader. Calculate the Z'-factor between the positive and negative controls. A Z'-factor > 0.5 validates the assay's integrity.
Analysis: Plot a dose-response curve using non-linear regression to determine the IC50 value.
2-(5-Methylpyridin-2-yl)ethanamine is a high-value intermediate with a safety profile dictated by its primary amine and pyridine functionalities. While acute systemic toxicity is projected to be moderate (similar to histaminergic analogs), its primary hazards lie in localized mucosal irritation, potential aldehyde-mediated cytotoxicity via MAO metabolism, and CYP450 coordination. By strictly adhering to GHS handling protocols and employing self-validating in vitro screening workflows, drug development teams can safely leverage this compound in IND-enabling chemistry campaigns.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 53423258, 2-(5-Methylpyridin-2-yl)ethanamine dihydrochloride." PubChem. Available at:[Link]
Medsafe New Zealand. "Betahistine Data Sheet - Toxicity and Overdose Protocols." Medsafe. Available at:[Link]
Technical Guide: Ionization Behavior and pKa Determination of 2-(5-Methylpyridin-2-yl)ethanamine
Abstract The ionization constant (pKa) is a fundamental physicochemical parameter that dictates the absorption, distribution, metabolism, and excretion (ADME) properties of an active pharmaceutical ingredient (API). For...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The ionization constant (pKa) is a fundamental physicochemical parameter that dictates the absorption, distribution, metabolism, and excretion (ADME) properties of an active pharmaceutical ingredient (API). For ionizable molecules like 2-(5-Methylpyridin-2-yl)ethanamine, understanding the specific pKa values of its basic centers is critical for predicting its behavior in biological systems and for rational drug design. This guide provides an in-depth analysis of the factors influencing the pKa values of 2-(5-Methylpyridin-2-yl)ethanamine, detailed experimental protocols for their precise determination, and a comprehensive overview of its ionization profile across a range of pH values.
Introduction: The Significance of pKa in Drug Development
2-(5-Methylpyridin-2-yl)ethanamine is a bifunctional organic compound featuring two key basic centers: a pyridine ring nitrogen and a primary aliphatic amine. The extent to which these functional groups are protonated at a given pH is governed by their respective pKa values. This ionization state profoundly impacts several crucial pharmaceutical properties:
Solubility: The ionized, or salt, form of a compound is typically more water-soluble than its neutral form. Understanding the pKa allows for the selection of appropriate pH conditions to maximize solubility for formulation and delivery.
Permeability: The ability of a drug to cross biological membranes, such as the intestinal wall or the blood-brain barrier, is often highest for the neutral, more lipophilic species. The Henderson-Hasselbalch equation, which utilizes pKa, can predict the ratio of ionized to non-ionized drug at a given physiological pH, offering insights into its absorption potential.
Receptor Binding: The charge state of a molecule can be a critical determinant in its interaction with a biological target. A specific protonation state may be required for optimal binding affinity.
Given that 2-(5-Methylpyridin-2-yl)ethanamine possesses two basic sites, it will have two distinct pKa values corresponding to the protonation equilibria of the pyridinium ion and the ammonium ion.
Theoretical pKa Estimation: An Analysis of Molecular Structure
Prior to experimental determination, a theoretical estimation of the pKa values can be made by analyzing the electronic effects within the molecule and comparing it to simpler, well-characterized analogues.
The two relevant equilibria are:
Pyridinium Deprotonation (pKa₁): The loss of a proton from the pyridine nitrogen.
Ammonium Deprotonation (pKa₂): The loss of a proton from the primary amine.
pKa₁ (Pyridinium): The basicity of the pyridine nitrogen is influenced by two substituents: the methyl group at the 5-position and the ethylamine group at the 2-position.
5-Methyl Group: This group exerts a weak electron-donating inductive effect (+I), which increases the electron density on the pyridine ring and stabilizes the conjugate acid (the pyridinium ion). This effect increases basicity, raising the pKa.
2-Ethanamine Group: This alkyl group is also electron-donating via induction (+I), further increasing the electron density at the ring nitrogen.
Combined Effect: Compared to pyridine (pKa ≈ 5.25), the presence of two electron-donating groups is expected to significantly increase the basicity of the pyridine nitrogen. The pKa of 2-methylpyridine is already elevated to ~5.9.[5] The additional ethylamine group will likely raise it further.
Estimated pKa₁: ~6.0 - 6.5
pKa₂ (Ammonium): The basicity of the primary amine is primarily influenced by the electron-withdrawing nature of the attached 5-methylpyridine ring.
5-Methylpyridine Ring: The sp² hybridized carbon and electronegative nitrogen of the pyridine ring exert a strong electron-withdrawing inductive effect (-I). This effect destabilizes the conjugate acid (the ammonium ion) by pulling electron density away from the nitrogen atom. This decreases basicity, lowering the pKa.
Comparison: Compared to ethylamine (pKa ≈ 10.7)[6][9], the electron-withdrawing ring will substantially reduce the amine's basicity.
Estimated pKa₂: ~9.0 - 10.0
Therefore, the pyridine nitrogen is the less basic site (lower pKa), and the primary amine is the more basic site (higher pKa).
Experimental pKa Determination
While theoretical estimation provides a valuable starting point, precise pKa values must be determined experimentally. Potentiometric titration and UV-Vis spectrophotometry are two robust and commonly employed methods.
Method 1: Potentiometric Titration
Potentiometric titration is a highly accurate and direct method for determining pKa values.[10][11] It involves monitoring the pH of a solution of the analyte as a standardized titrant is added incrementally. The pKa is the pH at which the acidic and basic forms of the functional group are present in equal concentrations, corresponding to the midpoint of the buffer region on the titration curve.[12][13]
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Solution Preparation:
Prepare a series of buffer solutions with accurately known pH values, covering the range of the expected pKa (e.g., from pH 4 to 8 for pKa₁).
Prepare a concentrated stock solution of the analyte.
Spectral Acquisition:
For each buffer solution, prepare a sample by adding a small, constant volume of the analyte stock solution to ensure the final analyte concentration is identical across all samples.
Record the full UV-Vis spectrum for each sample, including spectra for highly acidic (pH << pKa₁) and highly basic (pH >> pKa₁) solutions to obtain the spectra of the pure protonated and neutral species, respectively.
Data Analysis:
Identify a wavelength (λ) where the difference in absorbance between the fully protonated and neutral forms is maximal.
Plot the absorbance at this chosen wavelength against the pH of the buffer solutions. This will generate a sigmoidal curve.
The pKa is equal to the pH at the inflection point of this curve. [11]The pKa can be calculated precisely by fitting the data to the Henderson-Hasselbalch equation adapted for absorbance:
pH = pKa + log[(A - A_HA) / (A_A- - A)]
where A is the absorbance at a given pH, A_HA is the absorbance of the fully protonated species, and A_A- is the absorbance of the neutral species.
Ionization Profile vs. pH
Based on the estimated pKa values (pKa₁ ≈ 6.2, pKa₂ ≈ 9.5), we can predict the predominant ionic species of 2-(5-Methylpyridin-2-yl)ethanamine at different pH values, which is crucial for understanding its physiological behavior.
Caption: Predominant ionization states as a function of pH.
At pH < 6.2 (e.g., stomach): The pH is well below both pKa values. Both the pyridine nitrogen and the primary amine will be protonated. The molecule will exist predominantly as a dication with a +2 charge. This form is expected to be highly water-soluble.
At physiological pH ~7.4 (e.g., blood, cytosol): The pH is above pKa₁ but below pKa₂. The pyridine nitrogen will be deprotonated (neutral), while the primary amine will remain protonated. The molecule will exist predominantly as a monocation with a +1 charge. This is the likely charge state for interaction with many biological targets.
At pH > 9.5: The pH is above both pKa values. Both basic centers will be deprotonated. The molecule will exist predominantly in its neutral form. This species will be more lipophilic and more likely to passively diffuse across cell membranes.
Conclusion
The ionization behavior of 2-(5-Methylpyridin-2-yl)ethanamine is characterized by two distinct pKa values, estimated to be approximately 6.0-6.5 for the pyridinium moiety (pKa₁) and 9.0-10.0 for the aliphatic ammonium group (pKa₂). This bifunctional basicity means the molecule's charge state is highly dependent on its environment, transitioning from a dication at low pH, to a monocation at physiological pH, and finally to a neutral species at high pH. For drug development professionals, the precise experimental determination of these pKa values using robust methods like potentiometric titration and UV-Vis spectrophotometry is not merely an academic exercise; it is an essential step in building a comprehensive physicochemical profile to predict and optimize a compound's solubility, absorption, and ultimate therapeutic efficacy.
References
PubChem. (n.d.). Ethylamine. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). Pyridine. National Center for Biotechnology Information. Retrieved from [Link]
Quora. (2023, February 26). What is the pKa value of ethylamine and aniline? Retrieved from [Link]
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]
ResearchGate. (n.d.). The final UV-Vis method for the pKa determination. Retrieved from [Link]
Tripod. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link]
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
Bayrak, R., & Çukurovalı, A. (2018). Three-way analysis-based pH-UV-Vis spectroscopy for quantifying allura red in an energy drink and determining colorant's pKa. PMC. Retrieved from [Link]
Pineda, A. O., et al. (2016). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scientific Research Publishing. Retrieved from [Link]
Stenutz, R. (n.d.). pKa values. Retrieved from [Link]
Mech, P., Bogunia, M., & Nowacki, A. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. ACS Publications. Retrieved from [Link]
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
Vissers, J. P. C., et al. (2009). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]
Transtutors. (2024, July 9). The pka values for ethylamine (CH3CH2NH2), ethyl alcohol (CH3CH2OH), water, and... Retrieved from [Link]
Scribd. (n.d.). Basicity of Substituted Pyridines. Retrieved from [Link]
ResearchGate. (n.d.). Plot of pKa values of 3-and 4-substituted pyridinium in water vs. the... Retrieved from [Link]
SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]
Kyoto Electronics Manufacturing Co., Ltd. (n.d.). How should the acid dissociation constant pKa be measured? Retrieved from [Link]
ResearchGate. (n.d.). Theoretical prediction of relative and absolute pKa values of aminopyridines. Retrieved from [Link]
MDPI. (2005). Acidity Study on 3-Substituted Pyridines. Retrieved from [Link]
FULIR. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. Retrieved from [Link]
PubChemLite. (n.d.). 2-(5-methylpyridin-2-yl)ethan-1-amine. Retrieved from [Link]
MilliporeSigma. (n.d.). 2-(5-methylpyridin-2-yl)ethan-1-amine dihydrochloride. Retrieved from [Link]
PubChem. (n.d.). 2-Amino-5-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
Anichem. (n.d.). 2-(5-methylpyridin-2-yl)ethanamine In Stock. Retrieved from [Link]
Chemazone. (n.d.). N-[2-(5-methylpyridin-2-yl)ethyl]ethanamine. Retrieved from [Link]
FooDB. (2010, April 8). Showing Compound 2-Methylpyridine (FDB004399). Retrieved from [Link]
mVOC 4.0. (n.d.). 2-methylpyridine. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-acetyl-5-methylpyridine, 5308-63-4. Retrieved from [Link]
ResearchGate. (n.d.). A new reaction route for the synthesis of 2-methyl-5-ethyl-pyridine. Retrieved from [Link]
Synthesis of 2-(5-Methylpyridin-2-yl)ethanamine from 2,5-lutidine
Application Note: Regioselective Synthesis of 2-(5-Methylpyridin-2-yl)ethanamine from 2,5-Lutidine Introduction and Retrosynthetic Causality The target molecule, 2-(5-methylpyridin-2-yl)ethanamine, is a critical building...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Regioselective Synthesis of 2-(5-Methylpyridin-2-yl)ethanamine from 2,5-Lutidine
Introduction and Retrosynthetic Causality
The target molecule, 2-(5-methylpyridin-2-yl)ethanamine, is a critical building block in the development of pharmaceutical candidates, particularly those targeting central nervous system (CNS) receptors and kinase inhibitors[1]. The synthesis requires the selective two-carbon homologation and amination of the 2-methyl group of 2,5-lutidine.
The regioselectivity of this transformation is governed by the differential acidity of the methyl protons on the pyridine ring. The C-2 methyl group (pKa ~29) is significantly more acidic than the C-5 methyl group (pKa ~32) due to the strong inductive effect and resonance stabilization provided by the adjacent electronegative pyridine nitrogen. Consequently, treatment of 2,5-lutidine with a strong base such as n-butyllithium (n-BuLi) results in exclusive deprotonation at the C-2 position, forming the highly nucleophilic 2-(lithiomethyl)-5-methylpyridine intermediate[2][3].
Evaluation of Synthetic Pathways
We evaluated two primary pathways for this synthesis. The Lithiation-Homologation route (Route A) was selected as the optimal protocol due to its high regioselectivity, scalability, and the avoidance of toxic heavy-metal oxidants like selenium dioxide (
Table 1: Quantitative Comparison of Synthetic Routes
Parameter
Route A: Lithiation & Azide Reduction (Selected)
Route B: Oxidation & Henry Reaction
Key Reagents
n-BuLi, Paraformaldehyde, ,
, Nitromethane,
Regioselectivity
>98% (Exclusive C-2 lithiation)
~85-90% (C-2 oxidation)
Overall Yield
60 - 65%
40 - 50%
Safety Profile
Moderate (Requires controlled handling of azides)
Low (Toxicity of , pyrophoric )
Scalability
High (Standard cryogenic batch/flow compatibility)
Moderate (Exothermic reductions)
Visualization of the Synthetic Workflow
Caption: Workflow for the regioselective synthesis of 2-(5-methylpyridin-2-yl)ethanamine.
Step-by-Step Experimental Protocols
Phase 1: Regioselective Lithiation and Hydroxymethylation
Objective: Synthesize 2-(5-methylpyridin-2-yl)ethanol.
Causality & Design: n-BuLi is chosen over weaker bases to ensure rapid and quantitative deprotonation at -78 °C, preventing nucleophilic addition to the pyridine ring. Paraformaldehyde serves as a stable, anhydrous source of formaldehyde to execute the one-carbon homologation.
Charge a flame-dried, argon-purged flask with 2,5-lutidine (1.0 equiv) and anhydrous THF (0.5 M). Cool the solution to -78 °C using a dry ice/acetone bath.
Add n-BuLi (2.5 M in hexanes, 1.05 equiv) dropwise over 30 minutes.
Self-Validation Checkpoint: The solution will transition to a deep red/orange color, visually confirming the formation of the 2-lithiomethyl intermediate[3].
Stir for 1 hour at -78 °C, then add anhydrous paraformaldehyde (1.5 equiv) in one rapid portion.
Allow the reaction to slowly warm to room temperature over 4 hours.
Quench the reaction with saturated aqueous
. Extract the aqueous layer with EtOAc (), dry the combined organic layers over , and concentrate under reduced pressure. Purify via silica gel chromatography to yield the alcohol intermediate.
Phase 2: Activation and Azidation
Objective: Synthesize 2-(2-azidoethyl)-5-methylpyridine.
Causality & Design: The hydroxyl group is a poor leaving group. Conversion to a mesylate activates the carbon for an
displacement. Dimethylformamide (DMF) is used as the solvent for the azidation step because it accelerates reactions by heavily solvating the sodium cation, leaving the azide anion highly nucleophilic.
Dissolve 2-(5-methylpyridin-2-yl)ethanol (1.0 equiv) in anhydrous DCM (0.3 M). Add triethylamine (1.5 equiv) and cool the mixture to 0 °C.
Self-Validation Checkpoint: TLC analysis should show complete consumption of the alcohol (
~ 0.2) to a less polar mesylate spot ( ~ 0.5).
Wash the organic layer with cold water, dry, and concentrate without excessive heating to avoid mesylate degradation.
Dissolve the crude mesylate in anhydrous DMF (0.2 M). Add sodium azide (
, 2.0 equiv).
Heat the mixture to 70 °C for 4 hours.
Safety Note: Never use halogenated solvents during azide heating to prevent the formation of highly explosive diazidomethane.
Cool to room temperature, dilute with water, and extract with diethyl ether. Wash the organic layer with a 5% aqueous LiCl solution to remove residual DMF.
Phase 3: Staudinger Reduction
Objective: Isolate the final target, 2-(5-methylpyridin-2-yl)ethanamine.
Causality & Design: The Staudinger reduction is selected over catalytic hydrogenation (
/Pd-C) to avoid potential poisoning of the palladium catalyst by the pyridine nitrogen and to ensure strict chemoselectivity. Triphenylphosphine () smoothly converts the azide to an aza-ylide, which is subsequently hydrolyzed by water.
Dissolve the azide intermediate (1.0 equiv) in THF (0.2 M).
Add
(1.1 equiv) in portions at room temperature.
Self-Validation Checkpoint: Immediate evolution of nitrogen gas (
) bubbles indicates the successful formation of the iminophosphorane (aza-ylide).
Stir until gas evolution completely ceases (approx. 2 hours).
Add water (10.0 equiv) and heat the mixture to 50 °C for 4 hours to drive the hydrolysis of the aza-ylide.
Concentrate the mixture under reduced pressure and dissolve the residue in 1 M HCl. Extract with DCM to remove the triphenylphosphine oxide (TPPO) byproduct.
Self-Validation Checkpoint: The product, being a basic primary amine, remains protonated in the aqueous layer, while the neutral TPPO is cleanly partitioned into the organic layer.
Basify the aqueous layer to pH > 12 using 2 M NaOH, and extract with DCM. Dry and concentrate to yield pure 2-(5-methylpyridin-2-yl)ethanamine.
References
Abramovitch, R. A. (1974). Pyridine and Its Derivatives. John Wiley & Sons.2
BenchChem Technical Support Team. (2025). Synthesis of Pyridine-2,5-dicarbaldehyde via Oxidation of 2,5-Lutidine. BenchChem.4
F. Hoffmann-La Roche AG. (2023). Process for preparing ((1s, 2s)-2-(5-methylpyridin-2-yl)cyclopropyl)-methanol. Google Patents (WO2023184486A1). 3
Merck Sharp & Dohme Corp. (2017). Novel imidazo [4,5-c] quinoline and imidazo [4,5-c][1,5] naphthyridine derivatives as lrrk2 inhibitors. Google Patents (WO2017046675A1). 1
Application Notes and Protocols for 2-(5-Methylpyridin-2-yl)ethanamine in Coordination Chemistry
Introduction: Unveiling the Potential of a Versatile Pyridylethylamine Ligand In the dynamic field of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unveiling the Potential of a Versatile Pyridylethylamine Ligand
In the dynamic field of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes with tailored properties and functionalities. Among the vast array of chelating agents, N-donor ligands derived from pyridine scaffolds have garnered significant attention due to their versatile coordination behavior and the diverse applications of their metal complexes.[1] This document provides a comprehensive guide to the synthesis, characterization, and application of 2-(5-Methylpyridin-2-yl)ethanamine, a bidentate N,N'-donor ligand, in coordination chemistry.
The introduction of a methyl group at the 5-position of the pyridine ring and an ethylamine substituent at the 2-position creates a ligand with a unique steric and electronic profile. This structural modification can influence the coordination geometry, stability, and reactivity of the resulting metal complexes.[2][3] These complexes have potential applications as catalysts in organic synthesis and as novel antimicrobial agents.[4][5] This guide is intended for researchers and professionals in chemistry and drug development, offering detailed protocols and expert insights to facilitate the exploration of this promising ligand.
Part 1: Synthesis of the Ligand: 2-(5-Methylpyridin-2-yl)ethanamine
A reliable and efficient synthesis of the ligand is the cornerstone of its application in coordination chemistry. While several synthetic routes can be envisioned, this section details a robust two-step protocol starting from the commercially available 2-chloro-5-methylpyridine.
Protocol 1: Synthesis of 2-Amino-5-methylpyridine
This initial step involves the conversion of 2-chloro-5-methylpyridine to 2-amino-5-methylpyridine, a key intermediate. A well-established method for this transformation is the Buchwald-Hartwig amination.[6]
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 2-chloro-5-methylpyridine (1.0 eq), Pd(OAc)₂ (0.02 eq), RuPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).
Solvent and Reagent Addition: Add anhydrous toluene to the flask, followed by the ammonia solution in dioxane (1.5 eq).
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
Extraction: Wash the filtrate with water and then with brine. Separate the organic layer.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-amino-5-methylpyridine.
Expected Yield: 70-85%
Protocol 2: Synthesis of 2-(5-Methylpyridin-2-yl)ethanamine from 2-Amino-5-methylpyridine
This protocol describes a plausible synthetic route from 2-amino-5-methylpyridine to the target ligand, 2-(5-Methylpyridin-2-yl)ethanamine. This transformation can be achieved through a diazotization reaction followed by a Sandmeyer-type reaction to introduce a cyano group, and subsequent reduction.
Materials and Equipment:
2-Amino-5-methylpyridine
Hydrochloric acid (HCl)
Sodium nitrite (NaNO₂)
Copper(I) cyanide (CuCN)
Potassium cyanide (KCN)
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent
Anhydrous diethyl ether or tetrahydrofuran (THF)
Sodium hydroxide (NaOH) solution
Standard laboratory glassware
Ice bath
Procedure:
Diazotization: Dissolve 2-amino-5-methylpyridine (1.0 eq) in a cooled (0-5 °C) aqueous solution of hydrochloric acid. Add a solution of sodium nitrite (1.1 eq) in water dropwise while maintaining the temperature below 5 °C.
Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (2.4 eq) in water. Add the cold diazonium salt solution from the previous step to this cyanide solution. Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours.
Work-up and Isolation of Nitrile: Cool the reaction mixture and extract the product, 2-(cyanomethyl)-5-methylpyridine, with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude nitrile by column chromatography or distillation.
Reduction of the Nitrile: Under an inert atmosphere, carefully add the purified 2-(cyanomethyl)-5-methylpyridine (1.0 eq) in an anhydrous solvent (e.g., diethyl ether or THF) to a stirred suspension of a reducing agent like lithium aluminum hydride (LiAlH₄, ~2 eq) in the same solvent at 0 °C. After the addition, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
Quenching and Work-up: Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% NaOH solution, and then more water. Filter the resulting precipitate and wash it with the solvent.
Extraction and Purification: Extract the filtrate with an organic solvent. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(5-Methylpyridin-2-yl)ethanamine. The product can be further purified by vacuum distillation.
Expected Yield: 40-60% over two steps.
Visualization of the Synthetic Pathway:
Caption: Synthetic route to 2-(5-Methylpyridin-2-yl)ethanamine.
Part 2: Coordination Chemistry - Synthesis of Metal Complexes
2-(5-Methylpyridin-2-yl)ethanamine acts as a bidentate N,N'-donor ligand, readily forming stable complexes with a variety of transition metals. The following protocols detail the synthesis of representative copper(II) and palladium(II) complexes.
Protocol 3: Synthesis of a Copper(II) Complex: [Cu(L)₂]Cl₂
Materials and Equipment:
2-(5-Methylpyridin-2-yl)ethanamine (L)
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
Methanol or Ethanol
Standard laboratory glassware
Magnetic stirrer
Procedure:
Ligand Solution: Dissolve 2-(5-Methylpyridin-2-yl)ethanamine (2.0 eq) in methanol or ethanol.
Metal Salt Solution: In a separate flask, dissolve copper(II) chloride dihydrate (1.0 eq) in the same solvent.
Complexation: Slowly add the ligand solution to the stirred metal salt solution at room temperature. A color change and/or precipitation should be observed.
Reaction: Stir the reaction mixture at room temperature for 2-4 hours.
Isolation: If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum. If no precipitate forms, the complex can be isolated by slow evaporation of the solvent or by the addition of a less polar co-solvent (e.g., diethyl ether) to induce precipitation.
Recrystallization (Optional): The crude complex can be recrystallized from a suitable solvent or solvent mixture to obtain high-purity crystals suitable for X-ray diffraction analysis.
Expected Product: A blue or green crystalline solid.
Protocol 4: Synthesis of a Palladium(II) Complex: [Pd(L)Cl₂]
This protocol is adapted from a similar synthesis of a palladium(II) complex with a related ligand.[7][8]
Materials and Equipment:
2-(5-Methylpyridin-2-yl)ethanamine (L)
Palladium(II) chloride (PdCl₂) or a suitable precursor like (acetonitrile)₂PdCl₂
Dichloromethane (CH₂Cl₂) or acetonitrile
Standard laboratory glassware
Magnetic stirrer
Procedure:
Ligand Solution: Dissolve 2-(5-Methylpyridin-2-yl)ethanamine (1.0 eq) in dichloromethane or acetonitrile.
Metal Precursor Suspension/Solution: Suspend or dissolve palladium(II) chloride (1.0 eq) in the same solvent. Using a more soluble precursor like (acetonitrile)₂PdCl₂ can facilitate a homogeneous reaction.
Complexation: Add the ligand solution to the stirred palladium precursor at room temperature.
Reaction: Stir the mixture at room temperature for 4-8 hours. A color change and the formation of a precipitate are typically observed.
Isolation: Collect the solid product by filtration, wash with the reaction solvent, and dry under vacuum.
Recrystallization (Optional): The complex can be recrystallized from a suitable solvent system (e.g., by slow diffusion of a non-polar solvent like pentane or hexane into a dichloromethane solution of the complex) to obtain X-ray quality crystals.
Expected Product: A yellow or orange solid.
Visualization of the Coordination Process:
Caption: General workflow for the synthesis of metal complexes.
Part 3: Characterization of the Ligand and its Complexes
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compounds.
Py-C and aliphatic C signals shift upon coordination
UV-Vis (nm)
π-π* transitions of the pyridine ring (~260 nm)
d-d transitions (broad band in the visible region, ~600-700 nm), ligand-to-metal charge transfer (LMCT) bands
d-d transitions, LMCT bands
Elemental Analysis
Calculated for C₈H₁₂N₂
Calculated for C₁₆H₂₄Cl₂CuN₄
Calculated for C₈H₁₂Cl₂N₂Pd
Part 4: Applications in Catalysis and Antimicrobial Studies
The synthesized metal complexes can be evaluated for their potential applications in catalysis and as antimicrobial agents.
Protocol 5: Evaluation of Catalytic Activity in a Heck Cross-Coupling Reaction
Palladium complexes are renowned for their catalytic prowess in C-C bond formation reactions.[9][10]
Materials and Equipment:
[Pd(L)Cl₂] complex
Aryl halide (e.g., iodobenzene)
Alkene (e.g., methyl acrylate)
Base (e.g., triethylamine or potassium carbonate)
Solvent (e.g., DMF or acetonitrile)
Gas chromatograph (GC) or GC-MS for reaction monitoring and yield determination
Standard reaction glassware for inert atmosphere reactions
Procedure:
Reaction Setup: In a Schlenk tube under an inert atmosphere, add the aryl halide (1.0 eq), the alkene (1.2 eq), the base (2.0 eq), and the palladium complex catalyst (e.g., 0.1-1 mol%).
Solvent Addition: Add the anhydrous solvent to the reaction mixture.
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (e.g., 4-24 hours).
Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by GC or TLC.
Work-up: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.
Analysis: Dry the organic layer, concentrate, and analyze the crude product by GC or purify by column chromatography to determine the yield of the cross-coupled product.
Protocol 6: Evaluation of Antimicrobial Activity
Copper complexes are known to exhibit significant antimicrobial properties.[4][5][11] The activity of the synthesized copper complex can be assessed against common bacterial strains.
Materials and Equipment:
[Cu(L)₂]Cl₂ complex
Bacterial strains (e.g., Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative))
Nutrient agar and broth
Sterile petri dishes and other microbiology lab equipment
Incubator
Spectrophotometer
Procedure (Disk Diffusion Method):
Bacterial Culture: Prepare a fresh overnight culture of the test bacteria in nutrient broth.
Agar Plate Preparation: Spread a standardized inoculum of the bacterial culture onto the surface of nutrient agar plates.
Disk Application: Aseptically place sterile paper disks impregnated with known concentrations of the copper complex (dissolved in a suitable solvent like DMSO) onto the agar surface. A disk with the solvent alone serves as a negative control, and a disk with a standard antibiotic as a positive control.
Incubation: Incubate the plates at 37 °C for 24 hours.
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
Data Analysis:
The size of the inhibition zone is indicative of the antimicrobial activity. The Minimum Inhibitory Concentration (MIC) can be determined using a broth microdilution method for a more quantitative assessment.
Conclusion and Future Outlook
This guide provides a comprehensive framework for the synthesis, characterization, and preliminary application of 2-(5-Methylpyridin-2-yl)ethanamine and its coordination complexes. The detailed protocols and expected data serve as a valuable resource for researchers venturing into the exploration of this ligand system. The modular nature of the ligand synthesis allows for further derivatization, opening avenues for fine-tuning the properties of the resulting metal complexes. Future work could involve exploring a wider range of metal ions, investigating the catalytic activity of these complexes in other organic transformations, and conducting more in-depth biological studies to elucidate their mechanism of antimicrobial action. The insights gained from such studies will undoubtedly contribute to the advancement of coordination chemistry and its impact on catalysis and medicinal chemistry.
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One-step Synthesis of 5-Ethyl-2-methylpyridine from NH4HCO3 and C2H5OH Under Hydrothermal Condition. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
Elucidation of Diels-Alder Reaction Network of 2,5-Dimethylfuran and Ethylene on HY Zeolite Catalyst. (2012). PMC. Retrieved March 7, 2026, from [Link]
Metal Complexes with N-Donor Ligands: Second Edition. (2025). MDPI. Retrieved March 7, 2026, from [Link]
5-methyl-2,2'-bipyridine. (2002). Organic Syntheses Procedure. Retrieved March 7, 2026, from [Link]
A new reaction route for the synthesis of 2-methyl-5-ethyl-pyridine. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
Preparation of Histamine H3 Receptor Antagonists Using 2-(5-Methylpyridin-2-yl)ethanamine: A Detailed Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals Introduction: The Histamine H3 Receptor as a Prime Therapeutic Target The histamine H3 receptor (H3R), a G-protein coupled receptor predominantly expressed...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Histamine H3 Receptor as a Prime Therapeutic Target
The histamine H3 receptor (H3R), a G-protein coupled receptor predominantly expressed in the central nervous system (CNS), has emerged as a significant target for drug discovery.[1][2] Functioning primarily as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons, the H3R negatively regulates the release of histamine and other key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[2][3][4] This modulatory role places the H3R at a critical juncture in the regulation of various physiological processes such as sleep-wake cycles, cognition, and appetite.[5]
Antagonists and inverse agonists of the H3R have garnered considerable attention for their therapeutic potential in a range of neurological and psychiatric disorders. By blocking the inhibitory action of the H3R, these compounds enhance the release of histamine and other neurotransmitters, leading to pro-cognitive, wake-promoting, and other beneficial effects.[6][7] Consequently, H3R antagonists are being actively investigated for the treatment of conditions like Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), schizophrenia, and narcolepsy.[5][6][7]
This application note provides a comprehensive guide to the synthesis and evaluation of novel histamine H3 receptor antagonists, utilizing 2-(5-methylpyridin-2-yl)ethanamine as a versatile starting material. The pyridine moiety serves as a bioisosteric replacement for the imidazole ring found in histamine and many early H3R ligands, a strategy often employed to improve pharmacokinetic properties and circumvent potential interactions with cytochrome P450 enzymes.[4] We will delve into the underlying signaling pathways, present a detailed, albeit representative, synthetic protocol, and outline robust in vitro assays for the characterization and functional assessment of these newly synthesized compounds.
Core Concepts: The Histamine H3 Receptor Signaling Pathway
Caption: Histamine H3 Receptor Signaling Pathway.
Synthetic Strategy and Protocols
The synthesis of histamine H3 receptor antagonists often involves the coupling of a core heterocyclic moiety (in this case, the 2-(5-methylpyridin-2-yl)ethyl group) to a variety of lipophilic side chains. This modular approach allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties. Below is a representative synthetic workflow and a detailed protocol for the preparation of a novel H3R antagonist from 2-(5-methylpyridin-2-yl)ethanamine.
Caption: General Synthetic Workflow for H3R Antagonists.
Protocol 1: Synthesis of a Representative Histamine H3 Receptor Antagonist
This protocol describes a two-step synthesis involving an amide coupling followed by a reduction to yield the final secondary amine product.
Step 1: Amide Coupling
To a solution of 2-(5-methylpyridin-2-yl)ethanamine (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (1.5 eq).
Slowly add a solution of 4-cyclohexylbenzoyl chloride (1.1 eq) in DCM.
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude amide intermediate.
Step 2: Reduction of the Amide
Carefully add the crude amide intermediate (1.0 eq) to a suspension of lithium aluminum hydride (LAH, 2.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0 °C under an inert atmosphere.
Heat the reaction mixture to reflux and stir for 4-6 hours.
Monitor the reaction by TLC or LC-MS.
After completion, cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% NaOH solution, and again water (Fieser workup).
Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.
Concentrate the filtrate under reduced pressure to yield the crude final product.
Parameter
Step 1: Amide Coupling
Step 2: Reduction
Solvent
Dichloromethane (DCM)
Tetrahydrofuran (THF)
Reagents
Triethylamine, 4-cyclohexylbenzoyl chloride
Lithium aluminum hydride (LAH)
Temperature
0 °C to Room Temperature
0 °C to Reflux
Reaction Time
12-16 hours
4-6 hours
Workup
Acid-base extraction
Fieser workup
Protocol 2: Purification and Characterization
The crude product is purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane. The purity of the final compound is assessed by high-performance liquid chromatography (HPLC), and its identity is confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Technique
Expected Data for the Hypothetical Product
HPLC Purity
>95%
¹H NMR
Peaks corresponding to the methylpyridine, ethyl linker, and cyclohexylbenzyl moieties.
¹³C NMR
Resonances consistent with the proposed structure.
Mass Spec (ESI+)
[M+H]⁺ ion corresponding to the calculated molecular weight.
In Vitro Evaluation of H3 Receptor Antagonist Activity
The pharmacological activity of the synthesized compound is evaluated through a series of in vitro assays to determine its binding affinity and functional antagonism at the histamine H3 receptor.
Protocol 3: Radioligand Binding Assay
This assay measures the ability of the test compound to displace a known radiolabeled H3R ligand from the receptor, thereby determining its binding affinity (Ki).[10][11][12]
Prepare cell membranes from a stable cell line expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).
In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-Nα-methylhistamine) and varying concentrations of the test compound.
Incubate the plate at room temperature for a specified time to reach equilibrium.
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
Wash the filters to remove unbound radioligand.
Measure the radioactivity retained on the filters using a scintillation counter.
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Protocol 4: Functional cAMP Accumulation Assay
This assay assesses the functional antagonist activity of the compound by measuring its ability to block the agonist-induced inhibition of cAMP production.[10][13]
Seed HEK293 cells stably expressing the human H3R in a 96-well plate and grow to confluence.
Pre-incubate the cells with varying concentrations of the test compound.
Stimulate the cells with a fixed concentration of an H3R agonist (e.g., (R)-α-methylhistamine) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and forskolin (to stimulate adenylyl cyclase).
Incubate for a specified time at 37 °C.
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).
Determine the IC50 value of the test compound, which is the concentration that reverses 50% of the agonist-induced inhibition of cAMP production.
Assay
Key Parameter
Typical Value for a Potent Antagonist
Radioligand Binding
Binding Affinity (Ki)
< 100 nM
cAMP Accumulation
Functional Antagonism (IC50)
< 500 nM
Conclusion and Future Perspectives
The synthetic and analytical protocols detailed in this application note provide a robust framework for the discovery and development of novel histamine H3 receptor antagonists based on the 2-(5-methylpyridin-2-yl)ethanamine scaffold. The modular nature of the synthesis allows for the creation of diverse chemical libraries, enabling a thorough exploration of the structure-activity relationships. The subsequent in vitro evaluation provides critical data on the potency and functional activity of these new chemical entities.
Future work could involve expanding the range of lipophilic side chains to further optimize the pharmacological profile of these antagonists. Additionally, in vivo studies in relevant animal models of cognitive or sleep disorders would be the next logical step to assess the therapeutic potential of the most promising compounds. The continued development of potent and selective H3R antagonists holds significant promise for the treatment of a variety of debilitating CNS disorders.
References
ResearchGate. Signaling pathways associated with the histamine H3 receptor. Available from: [Link]
Wikipedia. H3 receptor antagonist. Available from: [Link]
ResearchGate. Histamine H3 receptor (H3R) main signaling pathways. Available from: [Link]
Journal of Medicinal Chemistry. Histamine H3 Receptor as a Drug Discovery Target. Available from: [Link]
SciSpace. Histamine and its Effects Mediated via H3 Receptor. Available from: [Link]
PNAS. Central histamine H3 receptor signaling negatively regulates susceptibility to autoimmune inflammatory disease of the CNS. Available from: [Link]
Patsnap Synapse. What are H3 receptor antagonists and how do they work? Available from: [Link]
Frontiers in Systems Neuroscience. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. Available from: [Link]
PubMed. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. Available from: [Link]
Semantic Scholar. Characterization of histamine H3 receptors in mouse brain using the H3 antagonist [125I]iodophenpropit. Available from: [Link]
MDPI. AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action). Available from: [Link]
Frontiers in Neuroscience. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Available from: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals
Document Type: Technical Application Note & Standard Operating Protocols (SOP)
Introduction & Mechanistic Challenges
Pyridine amines (e.g., aminopyridines, complex pharmaceutical intermediates) present unique handling challenges due to their severe hygroscopicity. The molecular architecture of these compounds features a dual-threat for moisture absorption: the pyridine nitrogen acts as a strong hydrogen-bond acceptor, while the primary or secondary amine acts as both a hydrogen-bond donor and acceptor.
The Causality of Failure:
When these compounds absorb atmospheric moisture, three critical failures typically occur in downstream workflows:
Stoichiometric Inaccuracy: Absorbed water significantly alters the apparent mass of the compound, leading to incorrect molar equivalents during reaction setup[1].
Catalyst Poisoning: In palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig aminations), trace water coordinates to the metal center or hydrolyzes sensitive ligands, killing the catalytic cycle.
Electrophile Quenching: In urea formations or amide couplings, water outcompetes the amine, hydrolyzing isocyanates or acid chlorides.
To maintain stoichiometric fidelity and reaction integrity, handling these compounds requires a self-validating system of rigorous drying, inert atmosphere manipulation, and specialized storage.
Pre-Treatment and Drying Strategies
Drying pyridine amines requires a strategic approach. Because these compounds are basic, acidic desiccants (like P₂O₅ or H₂SO₄) must be strictly avoided to prevent salt formation. Instead, a two-stage basic/neutral drying protocol is required[2].
Table 1: Comparison of Drying Agents for Pyridine Amines
Drying Agent
Use Case
Chemical Mechanism
Pros
Cons
KOH / NaOH Pellets
Pre-drying (Bulk water removal)
Hydration. The basic environment prevents reaction with the pyridine core.
Physical adsorption of water into uniform 4Å aluminosilicate pores.
Passive, room-temperature maintenance.
Must be rigorously activated at >300°C under vacuum before use.
Protocol A: Rigorous Drying via CaH₂ Distillation
This protocol is a self-validating system: the cessation of hydrogen gas bubbling during reflux visually confirms that all trace water has been consumed.
Pre-Drying: Add KOH pellets to the raw pyridine amine liquid/solution. Allow it to sit sealed for 24 hours to remove bulk water. Decant the liquid into a flame-dried round-bottom flask[2].
Reflux: Add crushed Calcium Hydride (CaH₂) to the flask. Fit the flask with a reflux condenser under a positive pressure of Argon. Reflux the mixture for 2–4 hours. Causality check: You will observe H₂ gas evolution. Once bubbling stops, the system is anhydrous.
Distillation: Transition the setup to a fractional distillation apparatus under Argon. Distill the pyridine amine, discarding the first 5% of the distillate (fore-run) to ensure absolute purity.
Collection: Collect the main fraction directly into a Schlenk flask pre-loaded with activated 4Å molecular sieves.
Fig 1. Sequential drying workflow for highly hygroscopic pyridine amines.
Handling and Transfer Guidelines
Once dried, pyridine amines must never be exposed to ambient air. Weighing and transferring must be conducted using Schlenk line techniques or inside an inert-atmosphere glovebox[3].
Protocol B: Schlenk Line Cycling for Inert Transfer
To transfer liquid pyridine amines, the receiving flask must be completely purged of oxygen and moisture. A standard 100 mL flask contains ~1 mmol of O₂ and atmospheric moisture; evacuating it to 0.1 mbar reduces this to a negligible 1 × 10⁻⁴ mmol[4].
Setup: Attach an oven-dried receiving flask (fitted with a rubber septum) to the Schlenk line manifold.
Evacuation: Turn the dual-manifold stopcock to vacuum. Evacuate the flask for 5 minutes until the pressure gauge reads <0.1 mbar. Use a heat gun to drive off any moisture adhered to the glass walls.
Backfilling: Slowly turn the stopcock to the inert gas line (Argon or Nitrogen) to backfill the flask for 1 minute.
Cycling: Repeat the vacuum/gas cycle a minimum of three times to ensure absolute atmospheric displacement[4].
Transfer: Use a gas-tight syringe or a stainless steel cannula (purged with Argon) to transfer the pyridine amine through the septa[3].
Fig 2. Standard Schlenk line cycling process for establishing an inert atmosphere.
Storage and Recovery Protocols
Long-Term Storage
Hygroscopic pyridine derivatives should be stored in tightly sealed amber vials (to prevent photolytic degradation), backfilled with Argon, wrapped in Teflon tape and Parafilm, and kept inside a desiccator or glovebox. For solid aminopyridines, lyophilization prior to storage is highly recommended[1].
Protocol C: The "Dry-Down" Azeotropic Cycle (Recovery)
If a solid pyridine amine precursor is accidentally exposed to ambient humidity, it can often be recovered without full distillation by leveraging azeotropic thermodynamics[5].
Dissolution: Dissolve the moisture-exposed pyridine amine in an excess of anhydrous toluene.
Azeotropic Evaporation: Place the flask on a rotary evaporator. Toluene forms a minimum-boiling azeotrope with water. As the toluene evaporates under reduced pressure, it physically carries the trace water molecules out of the matrix.
Iteration: Re-dissolve the residue in fresh anhydrous toluene and evaporate to dryness again. Repeat this cycle 2–3 times[5].
High Vacuum: Transfer the solid to a Schlenk line and dry under high vacuum (<5 mbar) at 40–45°C for at least 12 hours prior to use[1].
Application Note: One-Pot Telescoped Synthesis of 2-(5-Methylpyridin-2-yl)ethanamine
Introduction and Pharmacological Relevance 2-(5-Methylpyridin-2-yl)ethanamine is a highly versatile building block in medicinal chemistry and agrochemical development 1. It is prominently featured as a primary amine prec...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Pharmacological Relevance
2-(5-Methylpyridin-2-yl)ethanamine is a highly versatile building block in medicinal chemistry and agrochemical development 1. It is prominently featured as a primary amine precursor in the synthesis of oxalamide derivatives, which act as potent T1R1/T1R3 umami receptor agonists utilized in comestible compositions to replace monosodium glutamate (MSG) 2. Furthermore, pyridineethanamine derivatives are critical pharmacophores in various neurological drug candidates, enhancing drug efficacy and target specificity 1.
Traditionally, the synthesis of this compound involves multiple isolated steps, leading to yield attrition, increased solvent waste, and prolonged cycle times. This Application Note details two optimized, field-proven "one-pot" (telescoped) methodologies for synthesizing 2-(5-Methylpyridin-2-yl)ethanamine:
The Acetonitrile Lithiation-Reduction Cascade
The Henry Condensation-Reduction Sequence
Mechanistic Rationale and Route Selection
Expertise & Experience: Understanding the Causality of Experimental Choices
This route leverages the high acidity of acetonitrile's
-protons. By utilizing a strong base such as n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C), acetonitrile is deprotonated to form a highly nucleophilic lithiated species 3. This intermediate undergoes rapid nucleophilic aromatic substitution (S_NAr) with 2-bromo-5-methylpyridine to form 2-(5-methylpyridin-2-yl)acetonitrile 3.
Cryogenic Control: The -78 °C setpoint is non-negotiable 3. Lithiated acetonitrile is highly unstable and prone to self-condensation (forming diacetonitrile/aminocrotonitrile) at temperatures above -40 °C.
Telescoped Reduction: Instead of isolating the intermediate 2-(5-methylpyridin-2-yl)acetonitrile, the reaction is quenched and directly subjected to catalytic hydrogenation to yield the primary amine 2. This prevents the degradation of the nitrile intermediate and streamlines the workflow.
Route B: Henry Condensation & Reductive Cascade
An alternative metal-free condensation relies on 5-methylpicolinaldehyde and nitromethane.
Ammonium Acetate Catalyst: NH₄OAc acts as a bifunctional catalyst, providing both mild basicity for the deprotonation of nitromethane and acidic proton shuttling to facilitate the dehydration of the intermediate
-nitroalcohol into the nitroalkene.
One-Pot Reduction: The nitroalkene is highly electrophilic and prone to polymerization. By adding a reducing agent directly to the reaction vessel after the condensation phase, the transient nitroalkene is rapidly trapped and reduced to the ethanamine.
Visualizing the Synthetic Workflows
Workflow of the telescoped lithiation-reduction sequence for 2-(5-Methylpyridin-2-yl)ethanamine.
Workflow of the Henry condensation and reduction cascade for ethanamine synthesis.
Scale: ~58 mmol
Safety Warning: n-BuLi is pyrophoric. Raney-Nickel is highly flammable in air. Perform all steps under an inert argon or nitrogen atmosphere.
Step 1: Lithiation and S_NAr
Charge a flame-dried 1 L 3-neck round-bottom flask with anhydrous THF (500 mL) and anhydrous acetonitrile (10.1 mL, 191.8 mmol, 3.3 eq) 3.
Cool the solution to -78 °C using a dry ice/acetone bath under a nitrogen atmosphere 3.
Dropwise add n-BuLi (2.5 M in hexanes, 69.8 mL, 174.4 mmol, 3.0 eq) over 45 minutes, maintaining the internal temperature at -78 °C 3. The resulting white suspension should be stirred at -78 °C for 1 hour 3.
Add a solution of 2-bromo-5-methylpyridine (10.0 g, 58.1 mmol, 1.0 eq) in anhydrous THF (50 mL) dropwise over 30 minutes.
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature over 1 hour.
Step 2: In Situ Reduction
6. Quench the reaction carefully with absolute ethanol (50 mL) to neutralize unreacted n-BuLi.
7. Transfer the crude mixture (containing the nitrile intermediate) directly to a Parr hydrogenation vessel.
8. Add an aqueous slurry of Raney-Nickel (approx. 5 g, washed with ethanol prior to use) and aqueous ammonia (28%, 20 mL). Self-Validation Check: The addition of ammonia is a critical self-validating step to suppress the formation of secondary amine byproducts during nitrile reduction.
9. Pressurize the vessel with H₂ gas (50 psi) and agitate at 40 °C for 12 hours.
10. Monitor hydrogen uptake. The reaction is complete when the pressure stabilizes.
11. Filter the mixture through a pad of Celite (Caution: Do not let the Raney-Ni dry out).
12. Concentrate the filtrate, extract with dichloromethane (3 x 100 mL), dry over Na₂SO₄, and evaporate to yield the crude 2-(5-Methylpyridin-2-yl)ethanamine 2. Purify via vacuum distillation or salt formation (e.g., HCl salt).
Quantitative Data & Condition Optimization
The reduction of nitriles to primary amines often suffers from the formation of secondary and tertiary amine impurities. Table 1 summarizes the optimization of the in situ nitrile reduction step to maximize the yield of the target primary amine.
Reducing Agent / Catalyst
Additive
Temp (°C)
Conversion (%)
Primary Amine Yield (%)
Secondary Amine (Impurity)
Pd/C (10%), H₂ (50 psi)
None
25
>95%
45%
48%
Raney-Ni, H₂ (50 psi)
None
40
>98%
62%
31%
Raney-Ni, H₂ (50 psi)
NH₃ (aq, 28%)
40
>98%
89%
<5%
BH₃-THF (3.0 eq)
None
65
>99%
81%
12%
Table 1: Optimization of the in situ nitrile reduction step. The addition of ammonia is critical to shift the equilibrium away from the secondary amine dimer.
References
Title: PROCEDURE FOR THE PREPARATION OF OXALAMIDS (Patent DK3235811T3)
Source: Google Patents
URL:3Citation Index: [[2.1]]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Bioanalytical Researchers, and Pharmaceutical Development Scientists
Techniques: LC-MS/MS, HPLC-Fluorescence (HPLC-FL)
Introduction & Analytical Challenges
The quantification of low-molecular-weight, highly polar aliphatic amines is a notorious bottleneck in bioanalytical and pharmaceutical chemistry. 2-(5-Methylpyridin-2-yl)ethanamine (MW 136.19 g/mol ) is a primary amine structurally homologous to the active pharmaceutical ingredient betahistine (N-methyl-2-(pyridin-2-yl)ethanamine).
When analyzed in its native state, 2-(5-Methylpyridin-2-yl)ethanamine presents three critical challenges:
Poor Chromatographic Retention: Its high polarity causes it to elute in the void volume of standard C18 reversed-phase liquid chromatography (RPLC) columns, leading to severe ion suppression from matrix salts.
Weak Optical Properties: The substituted pyridine ring lacks the extensive conjugation required for sensitive UV or fluorescence detection.
Suboptimal Ionization: In electrospray ionization (ESI), the native molecule struggles to compete with co-eluting matrix components for available protons.
To overcome these limitations, pre-column chemical derivatization is employed. By covalently attaching a functional tag to the primary amine, we can engineer the molecule's physicochemical properties to fit our analytical requirements [1].
Mechanistic Causality: Selecting the Right Derivatization Strategy
As a self-validating analytical system, a derivatization protocol must be robust, reproducible, and definitively terminated before injection. We focus on two field-proven reagents: Dansyl Chloride (Dns-Cl) and o-Phthalaldehyde (OPA) .
Dansylation (LC-MS/MS & HPLC-FL)
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with primary amines via nucleophilic substitution to form highly stable sulfonamides.
Causality for LC-MS/MS: The addition of the bulky naphthalene ring drastically increases the analyte's hydrophobicity, shifting its retention time well past the matrix suppression zone. Furthermore, the dimethylamino group of the Dansyl tag has an exceptionally high proton affinity, boosting ESI+ signal intensity by 10- to 100-fold [2].
Causality for HPLC-FL: The naphthalene moiety is inherently fluorescent (Excitation: ~330 nm, Emission: ~530 nm), enabling sub-nanogram detection limits without a mass spectrometer [3].
OPA/Mercaptoethanol (HPLC-FL)
OPA reacts specifically with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form a fluorescent 1-alkylthio-2-alkyl-substituted isoindole.
Causality: This reaction is virtually instantaneous at room temperature. However, the resulting isoindole derivative degrades rapidly. Therefore, OPA is strictly recommended for automated pre-column derivatization (where the autosampler performs the reaction immediately prior to injection) or post-column derivatization.
Visualizing the Analytical Logic
Figure 1: Mechanistic benefits of dansylation for chromatographic and mass spectrometric analysis.
Experimental Protocols
Protocol A: Dansyl Chloride Derivatization (Optimized for LC-MS/MS)
This protocol is designed as a closed, self-validating loop. The inclusion of a quenching step ensures the reaction does not continue in the autosampler, which would otherwise cause drifting standard curves.
Reagents Required:
Buffer: 0.1 M Sodium Carbonate/Bicarbonate buffer (pH 9.5). Why pH 9.5? The pKa of the primary amine is ~9.5-10.0. The pH must be high enough to deprotonate the amine (making it a strong nucleophile) but low enough to prevent rapid hydrolysis of Dns-Cl into inactive dansyl acid [1].
Quenching Solution: 2% Formic acid in water OR 10% Methylamine.
Internal Standard (IS): 2-(pyridin-2-yl)ethanamine-d4 (or similar stable isotope).
Step-by-Step Methodology:
Sample Aliquot: Transfer 50 µL of the extracted sample (or standard) and 10 µL of IS into a 1.5 mL amber microcentrifuge tube. (Amber tubes prevent UV degradation of the pyridine moiety).
Buffering: Add 50 µL of the pH 9.5 Carbonate buffer. Vortex for 10 seconds.
Derivatization: Add 100 µL of the 10 mg/mL Dns-Cl solution. Vortex vigorously for 30 seconds to ensure a homogenous single-phase reaction mixture.
Incubation: Place the tubes in a thermoshaker at 40°C for 45 minutes (or 60°C for 20 minutes) at 800 rpm. Note: Heat provides the activation energy necessary to drive the sulfonylation to >99% completion.
Quenching (Critical Step): Remove from heat and immediately add 20 µL of the 2% Formic acid quenching solution. Vortex for 30 seconds. Mechanism: The acid drops the pH, protonating the remaining amines and destroying unreacted Dns-Cl, locking the derivatization yield in place.
Preparation for Injection: Centrifuge at 12,000 × g for 5 minutes to pellet any precipitated buffer salts. Transfer the supernatant to an HPLC vial containing a glass insert. Inject 2-5 µL into the LC-MS/MS.
Figure 2: Workflow for the Dansyl Chloride derivatization of 2-(5-Methylpyridin-2-yl)ethanamine.
Protocol B: Rapid OPA Derivatization (Optimized for HPLC-FL)
Use this method only if LC-MS/MS is unavailable and rapid turnaround is required.
Step-by-Step Methodology:
Reagent Prep: Dissolve 10 mg OPA in 1 mL Methanol. Add 10 µL of 2-mercaptoethanol and 9 mL of 0.4 M Borate buffer (pH 9.5). Protect from light.
Reaction: Mix 100 µL of sample with 100 µL of the OPA reagent.
Timing: Allow to react at room temperature for exactly 2.0 minutes.
Injection: Inject immediately. (Autosampler programming is highly recommended to maintain strict timing, as fluorescence degrades by ~5% every 10 minutes).
Quantitative Data Summary
The following table summarizes the expected analytical performance of 2-(5-Methylpyridin-2-yl)ethanamine using the described derivatization protocols compared to a non-derivatized baseline [1, 3].
Analytical Parameter
Native (No Derivatization)
Dansylation (LC-MS/MS)
Dansylation (HPLC-FL)
OPA (HPLC-FL)
Primary Advantage
No sample prep time
Maximum sensitivity & specificity
High sensitivity without MS
Ultra-fast reaction
Reaction Time
N/A
45 min @ 40°C
45 min @ 40°C
2 min @ 25°C
Derivative Stability
N/A
> 7 days (at 4°C)
> 7 days (at 4°C)
< 30 minutes
Typical LOQ
50 - 100 ng/mL
0.05 - 0.1 ng/mL
1.0 - 5.0 ng/mL
5.0 - 10.0 ng/mL
Linearity ()
0.985
> 0.999
> 0.995
> 0.990
C18 Retention
Poor (Void volume)
Excellent ()
Excellent ()
Moderate ()
References
Analyte Derivatization as an Important Tool for Sample Preparation
LCGC International. Retrieved March 9, 2026.[Link]
Stress degradation studies on betahistine and development of a validated stability-indicating assay method
Academia.edu. Retrieved March 9, 2026.[Link]
Method
Application Note: Solvent Selection and Optimization for Reactions Involving 2-(5-Methylpyridin-2-yl)ethanamine
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Technical Guide & Experimental Protocols.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Document Type: Advanced Technical Guide & Experimental Protocols.
Executive Summary
2-(5-Methylpyridin-2-yl)ethanamine (CAS: 830348-34-0) is a highly versatile bifunctional building block frequently utilized in pharmaceutical synthesis, ligand design, and materials science. Structurally, it features a highly nucleophilic primary aliphatic amine tethered via an ethyl linker to a weakly basic 5-methylpyridine ring.
The dual nature of this molecule—acting both as a potent nucleophile and a potential bidentate chelator—demands rigorous solvent selection. The choice of solvent dictates not only the solubility of reagents but also the chemoselectivity of the reaction, the stabilization of intermediates, and the suppression of unwanted side reactions (such as premature metal chelation or over-alkylation). This guide provides a mechanistic framework and self-validating protocols for optimizing amidation, reductive amination, and nucleophilic substitution reactions involving this substrate.
Physicochemical Profiling & Reactivity Principles
To master the reactivity of 2-(5-Methylpyridin-2-yl)ethanamine, one must understand the causality behind its behavior in different solvation environments:
Differential Basicity: The primary aliphatic amine is highly basic (pKa ~9.5–10.5) and serves as the primary site of nucleophilic attack. The pyridine nitrogen is significantly less basic (pKa ~5.5) but can act as a hydrogen bond acceptor or coordinate with transition metals [1].
Chelation Effect: The ethyl linker allows the molecule to fold and form thermodynamically stable 6-membered chelate rings with metals (e.g., Zn²⁺, Cu²⁺, Co²⁺). In metal-catalyzed cross-coupling reactions, this can lead to catalyst poisoning unless a strongly coordinating solvent or additive is used to outcompete the substrate.
Solvation of the Nucleophile: In protic solvents (like Methanol), the primary amine is heavily solvated via hydrogen bonding, which dampens its nucleophilicity. In polar aprotic solvents (like DMF or DMSO), the amine remains relatively unsolvated and "naked," drastically increasing its reaction rate in SN2 and SNAr pathways.
Quantitative Data: Solvent Selection Matrix
The following table summarizes the optimal solvents for various reaction classes based on their dielectric constants (ε) and dipole moments (D).
Solvent
Dielectric Constant (ε)
Dipole Moment (D)
Recommended Reaction Class
Mechanistic Rationale
Dichloromethane (DCM)
8.93
1.60
Amidation (Standard)
Mildly polar; excellent for dissolving activated esters without causing solvolysis.
Non-nucleophilic; stabilizes iminium intermediates and is compatible with STAB [2].
Methanol (MeOH)
32.7
1.70
Imine Formation, Complexation
Protic; accelerates dehydration to form imines; dissolves metal salts for ligand complexation [3].
Dimethyl Sulfoxide (DMSO)
46.7
3.96
Nucleophilic Substitution
Highly polar aprotic; completely desolvates the amine, accelerating SN2/SNAr kinetics.
Workflow & Decision Trees
The selection of the solvent fundamentally alters the reaction pathway. The diagram below illustrates the decision-making process for solvent selection based on the desired chemical transformation.
Figure 1: Decision tree for selecting the optimal solvent based on the reaction class.
Reaction-Specific Protocols & Causality
Amidation via Uronium Coupling (HATU)
Causality: Amide bond formation requires the activation of a carboxylic acid. Using HATU in a polar aprotic solvent like DMF ensures complete dissolution of the polar uronium salt. Protic solvents must be strictly avoided as they will competitively attack the activated ester (solvolysis). While the pyridine ring of the substrate provides some buffering capacity, an external non-nucleophilic base (e.g., DIPEA) is required to deprotonate the carboxylic acid and neutralize the generated byproducts [4].
Self-Validating Protocol:
Activation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M concentration).
Base Addition: Add DIPEA (2.5 equiv). Validation Check: The solution should turn pale yellow, indicating the formation of the active HOAt ester. Stir for 15 minutes.
Monitoring: Monitor by TLC or LC-MS. Validation Check: The disappearance of the activated ester mass/spot and the appearance of the product mass confirms the reaction. The primary amine is highly reactive; conversion should be >95% within 2 hours at room temperature.
Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. The pyridine moiety may cause the product to partition into the aqueous layer if the pH is too low; ensure the aqueous phase is basic (pH > 8) during extraction.
Direct Reductive Amination
Causality: Reductive amination involves two distinct kinetic steps: imine formation and subsequent reduction. Sodium triacetoxyborohydride (STAB) is the reagent of choice because it selectively reduces iminium ions over aldehydes/ketones [5]. DCE is the optimal solvent because it is non-nucleophilic and supports the mild acidic conditions required (often supplemented with acetic acid) without degrading the STAB. Using Methanol with STAB often leads to premature reduction of the carbonyl starting material [6].
Figure 2: Kinetic pathway of direct reductive amination emphasizing solvent and reagent selectivity.
Self-Validating Protocol:
Imine Formation: Dissolve the aldehyde/ketone (1.0 equiv) and 2-(5-Methylpyridin-2-yl)ethanamine (1.05 equiv) in anhydrous DCE (0.2 M).
Acid Catalysis: Add glacial acetic acid (1.0 equiv) to adjust the apparent pH to ~4-5. Validation Check: Stir for 1 hour at room temperature. Take an aliquot for NMR or GC-MS to confirm the disappearance of the carbonyl peak and the formation of the imine intermediate.
Reduction: Cool the mixture to 0 °C. Add STAB (1.5 equiv) portion-wise to control the exothermic hydride transfer.
Completion: Allow the reaction to warm to room temperature and stir for 4-12 hours.
Workup: Quench carefully with 1N NaOH to break down boron complexes and free-base the resulting secondary amine. Extract with DCM.
Metal Complexation (Ligand Synthesis)
Causality: When utilizing 2-(5-Methylpyridin-2-yl)ethanamine as a bidentate ligand, protic solvents like Methanol or Ethanol are ideal. They readily dissolve transition metal salts (e.g., ZnCl₂, CoCl₂) and act as weak, labile ligands that are easily displaced by the strong chelation effect of the bidentate amine-pyridine system [7].
Self-Validating Protocol:
Metal Dissolution: Dissolve the metal halide (e.g., ZnCl₂, 1.0 equiv) in absolute Methanol (0.1 M).
Ligand Addition: Slowly add a methanolic solution of 2-(5-Methylpyridin-2-yl)ethanamine (1.0 to 2.0 equiv, depending on desired coordination geometry).
Validation Check: A rapid color change or the immediate precipitation of a microcrystalline solid indicates successful coordination.
Isolation: If a precipitate forms, isolate via vacuum filtration. If the complex remains soluble, concentrate the solvent in vacuo and induce crystallization by vapor diffusion with diethyl ether.
References
Title: A new diformyl phenol based chemosensor selectively detects Zn2+ and Co2+ in the nanomolar range in 100% aqueous medium
Source: Lalbaba College / RSC Advances
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Title: Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases
Source: The Journal of Organic Chemistry - ACS Publications
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Title: Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride
Source: ACS Omega
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Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination
Source: MDMA.ch / J. Org. Chem.
URL: [Link]
Application Notes and Protocols for the Crystallization of 5-Methyl-2-pyridineethanamine Salts
Introduction 5-Methyl-2-pyridineethanamine is a substituted pyridine derivative of significant interest in pharmaceutical and chemical research. The ability to produce high-quality, crystalline salts of this compound is...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
5-Methyl-2-pyridineethanamine is a substituted pyridine derivative of significant interest in pharmaceutical and chemical research. The ability to produce high-quality, crystalline salts of this compound is paramount for ensuring purity, stability, and consistent physicochemical properties, which are critical quality attributes in drug development and manufacturing.[1][2] Crystallization is a fundamental purification and particle engineering process that directly impacts downstream processing, bioavailability, and regulatory compliance.[1][3]
This document provides a comprehensive guide to the crystallization of 5-Methyl-2-pyridineethanamine salts, designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying principles and rationale behind experimental choices, ensuring a robust and reproducible approach to obtaining crystalline materials. The protocols outlined herein are grounded in established crystallographic techniques and are designed to be self-validating systems.
Foundational Principles: The Importance of Solid-State Form
The solid-state form of an active pharmaceutical ingredient (API) can significantly influence its therapeutic efficacy.[4] Different crystalline forms, known as polymorphs, can exhibit variations in solubility, dissolution rate, melting point, and stability.[5][6] Therefore, a thorough understanding and control of the crystalline form are crucial.
Key Considerations:
Polymorphism: The ability of a compound to exist in multiple crystalline forms.[2] Identifying and characterizing different polymorphs is essential to select the most stable and effective form for development.[4]
Salt Selection: For ionizable compounds like 5-Methyl-2-pyridineethanamine, forming a salt is a common strategy to enhance properties like solubility and stability.[6][7] A salt screening study is often the first step to identify suitable counterions.
Purity: Crystallization is a powerful technique for rejecting impurities, leading to a final product that meets stringent quality standards.[8]
Preliminary Steps: Paving the Way for Successful Crystallization
Before attempting crystallization, several preparatory steps are crucial for a successful outcome.
Salt Formation and Screening
The basic nitrogen on the pyridine ring and the primary amine of 5-Methyl-2-pyridineethanamine are readily protonated to form salts. Common pharmaceutically acceptable acids for salt formation include hydrochloric acid, sulfuric acid, succinic acid, and tartaric acid.
Protocol: Small-Scale Salt Screening
Dissolution: Dissolve a known amount of 5-Methyl-2-pyridineethanamine free base in a suitable solvent (e.g., ethanol, isopropanol, acetone).
Acid Addition: Add a stoichiometric equivalent of the desired acid (e.g., HCl in isopropanol) dropwise to the amine solution while stirring.
Observation: Observe for spontaneous precipitation. If no solid forms, attempt to induce crystallization by scratching the inside of the vial, adding a seed crystal, or placing it in a cold bath.
Isolation and Characterization: If a solid is obtained, isolate it by filtration, wash with a small amount of cold solvent, and dry under vacuum.[9] Characterize the resulting salt using techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to confirm its crystalline nature and thermal properties.[10][11][12]
Solvent Selection: The "Like Dissolves Like" Principle
The choice of solvent is arguably the most critical factor in crystallization.[9] The ideal solvent should dissolve the compound moderately at room temperature and completely at an elevated temperature.[9]
Solvent Screening Protocol:
Solubility Testing: Add a small amount (e.g., 10-20 mg) of the 5-Methyl-2-pyridineethanamine salt to a vial.
Solvent Addition: Add a small volume (e.g., 0.5 mL) of a test solvent and observe solubility at room temperature.
Heating: If the salt is insoluble at room temperature, heat the mixture to the solvent's boiling point.
Cooling: If the salt dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath. Observe for crystal formation.
Repeat: Repeat this process with a range of solvents of varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane).
Table 1: Common Solvents for Crystallization
Solvent
Polarity
Boiling Point (°C)
Notes
Water
High
100
Good for polar salts, but can lead to hydrate formation.
Ethanol
High
78
A versatile solvent for many organic salts.
Isopropanol
Medium
82
Often used in combination with water or anti-solvents.[13]
Acetone
Medium
56
A good solvent for many organic compounds, but its volatility can make slow crystallization challenging.
Ethyl Acetate
Medium
77
A less polar solvent, often used as an anti-solvent.
Heptane
Low
98
A non-polar anti-solvent.
Toluene
Low
111
A non-polar solvent, useful for less polar compounds.
Crystallization Techniques and Protocols
Several techniques can be employed to induce crystallization. The choice of method depends on the solubility characteristics of the salt and the desired crystal properties.
Cooling Crystallization
This is the most common and straightforward crystallization method.[14] It relies on the principle that the solubility of most compounds decreases as the temperature is lowered.
Protocol: Cooling Crystallization of 5-Methyl-2-pyridineethanamine Hydrochloride
Dissolution: In a jacketed reactor or a flask equipped with a condenser and magnetic stirrer, dissolve the crude 5-Methyl-2-pyridineethanamine hydrochloride in a minimal amount of a suitable hot solvent (e.g., isopropanol/water mixture) to achieve a saturated solution.[13]
Controlled Cooling: Slowly cool the solution at a controlled rate (e.g., 10-20 °C per hour).[1] Rapid cooling can lead to the formation of small, impure crystals.
Maturation: Once the desired final temperature is reached (e.g., 0-5 °C), hold the slurry at this temperature for several hours to allow for complete crystallization.[13]
Isolation: Collect the crystals by filtration using a Buchner funnel.
Washing: Wash the filter cake with a small amount of the cold crystallization solvent to remove residual mother liquor.[9]
Drying: Dry the crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.[13]
This technique involves adding a "poor" solvent (antisolvent) in which the compound is insoluble to a solution of the compound in a "good" solvent.[9][15] This induces supersaturation and subsequent crystallization.
Protocol: Antisolvent Addition for a 5-Methyl-2-pyridineethanamine Salt
Dissolution: Dissolve the salt in a minimal amount of a "good" solvent (e.g., methanol, ethanol).
Antisolvent Addition: Slowly add a miscible antisolvent (e.g., ethyl acetate, heptane) to the solution while stirring.[16] The addition rate should be controlled to avoid rapid precipitation, which can lead to amorphous material or small crystals.
Observation: Continue adding the antisolvent until the solution becomes turbid, indicating the onset of nucleation.
Equilibration: Allow the mixture to stir for a period to allow for crystal growth and equilibration.
Isolation, Washing, and Drying: Follow the same procedures as described for cooling crystallization.
A patent for a related compound, N-methyl-2-pyridineethanamine dihydrochloride, describes dissolving the salt in methanol at 60°C and then adding it dropwise to an antisolvent like n-hexane or acetone, followed by cooling to induce crystallization.[17][18]
Caption: Antisolvent Crystallization Process.
Vapor Diffusion
Vapor diffusion is an excellent method for growing high-quality single crystals, often required for X-ray crystallography.[19][20] This technique involves the slow diffusion of an antisolvent vapor into a solution of the compound.
Protocol: Vapor Diffusion (Vial-in-Vial Setup)
Solution Preparation: Dissolve 5-10 mg of the 5-Methyl-2-pyridineethanamine salt in a minimal amount of a relatively volatile "good" solvent (e.g., acetone, dichloromethane) in a small, open vial.[9]
Assembly: Place this small vial inside a larger vial or jar containing a layer of a more volatile "poor" solvent (antisolvent), such as n-hexane or diethyl ether.[9]
Sealing: Seal the larger vial tightly to create a closed system.
Incubation: Store the setup in a vibration-free location at a constant temperature.[20] The antisolvent will slowly vaporize and diffuse into the inner vial, gradually reducing the solubility of the salt and promoting slow crystal growth over hours to weeks.[19]
Caption: Vial-in-Vial Vapor Diffusion Setup.
Good Manufacturing Practice (GMP) in Crystallization
For pharmaceutical applications, crystallization processes must adhere to Good Manufacturing Practices (GMP) to ensure batch-to-batch consistency and product quality.[1][21][22]
The successful crystallization of 5-Methyl-2-pyridineethanamine salts is a multi-faceted process that requires a systematic approach, from initial salt and solvent screening to the selection and optimization of the crystallization technique. By understanding the fundamental principles of crystallization and employing robust, well-documented protocols, researchers and drug development professionals can consistently produce high-quality crystalline material that meets the stringent requirements of the pharmaceutical industry. Adherence to GMP principles during scale-up and manufacturing is crucial for ensuring the safety, efficacy, and quality of the final drug product.[1][21]
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Microwave-assisted synthesis of 2-(5-Methylpyridin-2-yl)ethanamine analogs
Application Note & Protocol Title: High-Efficiency Microwave-Assisted Synthesis of 2-(5-Methylpyridin-2-yl)ethanamine Analogs Audience: Researchers, scientists, and drug development professionals. Introduction Nitrogen-c...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol
Title: High-Efficiency Microwave-Assisted Synthesis of 2-(5-Methylpyridin-2-yl)ethanamine Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry, present in a vast number of pharmaceuticals due to their diverse biological activities.[1][2][3] Among these, derivatives of 2-(pyridin-2-yl)ethanamine are of significant interest for their applications in drug discovery, acting as key intermediates for various therapeutic agents. This application note provides a detailed protocol for the synthesis of 2-(5-Methylpyridin-2-yl)ethanamine analogs, leveraging the power of Microwave-Assisted Organic Synthesis (MAOS).
Microwave-assisted synthesis has emerged as a transformative technology in chemical and pharmaceutical research.[4] By utilizing dielectric heating, microwave reactors can rapidly and uniformly heat reaction mixtures, leading to dramatic accelerations in reaction rates, increased product yields, and often higher product purity compared to conventional heating methods.[2][5] This approach is particularly beneficial for the synthesis of heterocyclic compounds, enabling faster development of complex molecular structures.[2][3] This protocol details a robust, two-step microwave-assisted procedure starting from commercially available 2-bromo-5-methylpyridine.
Principle of the Method
The synthesis follows a two-step sequence:
Sonogashira Cross-Coupling: A palladium- and copper-catalyzed cross-coupling reaction between 2-bromo-5-methylpyridine and ethynyltrimethylsilane under microwave irradiation. This step efficiently forms the crucial carbon-carbon bond.[6][7] The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne.
Reductive Amination/Deprotection: The resulting alkyne is deprotected and subsequently reduced to the corresponding primary amine. This transformation can often be accomplished in a one-pot fashion under microwave conditions, using a suitable catalyst and amine source, which significantly streamlines the process.
The use of microwave irradiation at both stages drastically reduces reaction times from many hours to mere minutes, a significant advantage for rapid library synthesis and lead optimization in a drug discovery context.
Under a fume hood, add anhydrous toluene (3 mL) and anhydrous triethylamine (3 mL).
Add ethynyltrimethylsilane (1.5 mmol, 212 µL) to the mixture.
Seal the vial with a cap and place it in the microwave reactor.
Irradiate the mixture at 120°C for 15 minutes with stirring.
After the reaction is complete, allow the vial to cool to room temperature.
Filter the reaction mixture through a pad of celite to remove the catalyst residues, washing with ethyl acetate.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluent: 5% ethyl acetate in hexanes) to yield 2-((trimethylsilyl)ethynyl)-5-methylpyridine as a pale yellow oil.
Part 2: Microwave-Assisted Reductive Amination
Materials and Equipment:
2-((Trimethylsilyl)ethynyl)-5-methylpyridine (from Part 1)
Ammonium chloride (NH₄Cl)
Sodium azide (NaN₃)
Zinc dust
Methanol
Water
10 mL microwave reaction vial with a stir bar
Monowave microwave reactor
Standard laboratory glassware for workup
Procedure:
In a 10 mL microwave vial, dissolve 2-((trimethylsilyl)ethynyl)-5-methylpyridine (1.0 mmol, 190 mg) in methanol (5 mL).
Add a solution of ammonium chloride (2.0 mmol, 107 mg) in water (1 mL).
Seal the vial and place it in the microwave reactor.
Irradiate the mixture at 100°C for 20 minutes with stirring.
After cooling, filter the reaction mixture through celite and wash with methanol.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in 1 M HCl and wash with dichloromethane to remove any unreacted starting material.
Basify the aqueous layer with 2 M NaOH to pH > 12 and extract the product with ethyl acetate (3 x 20 mL).
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(5-Methylpyridin-2-yl)ethanamine.
Data Presentation & Results
The following table summarizes representative data for the two-step synthesis.
Parameter
Step 1: Sonogashira Coupling
Step 2: Reductive Amination
Starting Material
2-Bromo-5-methylpyridine
2-((Trimethylsilyl)ethynyl)-5-methylpyridine
Key Reagents
Ethynyltrimethylsilane, Pd/Cu catalysts
NH₄Cl, NaN₃, Zn
Solvent
Toluene/TEA
Methanol/Water
Microwave Temp.
120 °C
100 °C
Reaction Time
15 minutes
20 minutes
Typical Yield
85 - 95%
70 - 80%
Purity (by ¹H NMR)
>95%
>95%
Rationale for Parameter Selection:
Catalyst System: The PdCl₂(PPh₃)₂/CuI system is a well-established and highly efficient catalyst for Sonogashira couplings, providing high yields in short reaction times under microwave conditions.[6]
Solvent Choice: The use of an amine base like triethylamine not only acts as a scavenger for the HBr generated but also serves as a suitable solvent for the microwave-assisted reaction.[6]
Microwave Conditions: The selected temperatures (100-120°C) are high enough to significantly accelerate the reactions but are well within the safe operating limits of standard microwave vials, allowing for rapid heating without excessive pressure buildup.[8]
Visualization of Workflow
The following diagram illustrates the streamlined workflow for the synthesis.
This protocol provides a highly efficient and rapid method for accessing the target compound. The key to its success lies in the precise control over temperature and reaction time afforded by the microwave reactor.
Synthesis of Analogs:
The true power of this method is its adaptability for creating a library of analogs.
Varying the Pyridine Core: By starting with different substituted 2-bromopyridines (e.g., chloro, fluoro, methoxy derivatives), a wide range of analogs can be synthesized.
Varying the Amine Moiety: While this protocol yields a primary amine, modifications to the second step (e.g., using primary or secondary amines in a reductive amination protocol with the corresponding aldehyde) can introduce further diversity.
Troubleshooting:
Low Yield in Step 1: This may be due to inactive catalysts or the presence of oxygen. Ensure all reagents and solvents are anhydrous and that the reaction is set up under an inert atmosphere if possible.
Incomplete Reaction in Step 2: The activity of the zinc dust is crucial. If the reaction stalls, consider activating the zinc with dilute HCl before use.
Conclusion
Microwave-assisted synthesis represents a significant advancement over conventional heating methods for the preparation of 2-(5-Methylpyridin-2-yl)ethanamine and its analogs. The protocols described herein offer dramatically reduced reaction times, high yields, and a straightforward path to a diverse library of compounds for drug discovery and development.[1] The efficiency and scalability of this approach make it an invaluable tool for medicinal chemists.[1]
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Process for preparation of 2-amino-5-methyl-pyridine. (n.d.).
Microwave-assisted synthesis of novel (5-nitropyridin-2-yl)alkyl and (5-nitropyridin-3-yl)alkyl carbamates. (2009, March 6). National Center for Biotechnology Information. [Link]
Microwave Assisted Synthesis and Antimicrobial Activity of Some Novel 2-Mercaptonicotinonitrile Derivatives. (n.d.). Jordan Journal of Chemistry. [Link]
Technical Support Center: Synthesis of 2-(5-Methylpyridin-2-yl)ethanamine
Welcome to the technical support center for the synthesis of 2-(5-Methylpyridin-2-yl)ethanamine. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common ch...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 2-(5-Methylpyridin-2-yl)ethanamine. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure the highest purity of the final product. The information is structured to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your own laboratory setting.
Synthetic Overview: A Common Pathway
The most prevalent and reliable route to 2-(5-Methylpyridin-2-yl)ethanamine is a two-step process. It begins with the nucleophilic substitution of a 2-halopyridine to form the key nitrile intermediate, followed by the reduction of this nitrile to the target primary amine.
Caption: Common two-step synthesis of 2-(5-Methylpyridin-2-yl)ethanamine.
Troubleshooting Guide: From Starting Material to Final Product
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Part 1: Cyanation of 2-Chloro-5-methylpyridine
This nucleophilic aromatic substitution is the critical first step. While seemingly straightforward, several factors can lead to poor outcomes.
Q1: My cyanation reaction shows low or no conversion of 2-chloro-5-methylpyridine. What are the likely causes?
Answer: Low conversion is typically rooted in issues of reactivity, solubility, or catalyst efficacy.
Cause 1: Insufficient Reactivity: 2-Chloropyridines can be less reactive than their bromo- or iodo- counterparts. If using a simple aqueous cyanide system, the reaction may be sluggish.
Solution: Consider using a polar aprotic solvent like DMSO or DMF to increase the nucleophilicity of the cyanide salt and improve substrate solubility. Alternatively, employing a phase-transfer catalyst (PTC) like a quaternary ammonium salt can facilitate the transport of the cyanide anion into the organic phase in a biphasic system.[1]
Cause 2: Poor Reagent Solubility: The cyanide salt (e.g., KCN, NaCN) must have some solubility in the reaction medium to be effective.
Solution: If using an organic solvent, ensure it is sufficiently polar. For less soluble cyanide sources, adding a small amount of water can sometimes be beneficial, though it increases the risk of hydrolysis (see Q2).[2]
Cause 3 (For Catalytic Systems): Catalyst Deactivation: If employing a palladium-catalyzed cyanation (a less common but viable route), excess cyanide ions can poison the palladium catalyst, halting the reaction.[2]
Solution: Use a less soluble cyanide source like zinc cyanide (Zn(CN)₂) which releases cyanide ions slowly. The use of bulky, electron-rich phosphine ligands can also protect the palladium center from poisoning.[2]
Q2: The reaction mixture is turning dark brown or black, and I'm isolating a tar-like substance instead of my nitrile. Why is this happening?
Answer: Dark coloration and polymerization are often signs of side reactions, typically promoted by high temperatures or overly basic conditions.
Cause 1: High Reaction Temperature: While heating can increase the reaction rate, excessive temperatures can lead to decomposition of the pyridine ring or polymerization of the starting material and product.
Solution: Run the reaction at a more moderate temperature (e.g., 20-60°C) for a longer duration.[1] Monitor progress by TLC or GC-MS to find the optimal balance between reaction rate and side-product formation.
Cause 2: Unwanted Base-Catalyzed Reactions: The cyanide ion is basic. In some solvents, this can promote undesired side reactions.
Solution: If possible, buffer the reaction. For some direct cyanation methods, the use of an acid-activated substrate followed by reaction with buffered KCN has been shown to be effective.[3]
Q3: My final product from Step 1 is contaminated with a significant amount of (5-methylpyridin-2-yl)acetamide or the corresponding carboxylic acid. How do I prevent this?
Answer: The presence of amide or carboxylic acid is a clear indication of nitrile hydrolysis. This is almost always caused by the presence of water under basic or acidic conditions, often exacerbated by heat.[2]
Cause 1: Water in the Reaction: Using non-anhydrous solvents or starting materials is the most common culprit.
Solution: Use anhydrous solvents and thoroughly dry all starting materials and glassware. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[2]
Cause 2: Hydrolysis During Work-up: Using strong acidic or basic conditions during the aqueous work-up can hydrolyze the nitrile product, especially if the mixture is heated.
Solution: Perform the work-up at room temperature or below. Use milder reagents for pH adjustment, such as saturated sodium bicarbonate solution, and minimize the time the product is in contact with the aqueous phase.
Part 2: Reduction of (5-Methylpyridin-2-yl)acetonitrile
This step is critical for yield and purity. The choice of reducing agent and reaction conditions dictates the outcome and the impurity profile.
Caption: Decision tree for troubleshooting the nitrile reduction step.
Q4: My catalytic hydrogenation using Raney® Nickel is slow or incomplete. How can I improve the conversion?
Answer: Incomplete hydrogenation points to issues with the catalyst, hydrogen pressure, or reaction conditions.
Cause 1: Inactive Catalyst: Raney® Nickel is a highly active catalyst but is also pyrophoric when dry and can be deactivated by exposure to air.[4] It is typically supplied and handled as a slurry in water.
Solution: Ensure the catalyst is handled properly. Before use, carefully decant the storage water and wash the catalyst with the reaction solvent (e.g., ethanol or methanol) under an inert atmosphere. Never allow the catalyst to become dry.[5][6] If you are preparing the catalyst from a Ni-Al alloy, ensure the leaching process with NaOH is performed correctly to generate the porous, high-surface-area structure.[7][8]
Cause 2: Insufficient Hydrogen Pressure: The reduction of nitriles often requires elevated hydrogen pressure to proceed efficiently.
Solution: Increase the hydrogen pressure in your reaction vessel. Typical pressures for this type of reduction range from 50 psi to several hundred psi, depending on the scale and substrate.
Cause 3: Catalyst Poisoning: Trace impurities from the previous step (e.g., residual halide ions) or sulfur-containing compounds can poison the nickel catalyst.
Solution: Ensure the (5-methylpyridin-2-yl)acetonitrile intermediate is thoroughly purified before the reduction step.
Q5: I'm using LiAlH₄ for the reduction and getting a complex mixture of products with a low yield of the desired amine. What is going wrong?
Answer: While LiAlH₄ is a powerful reducing agent for nitriles, its high reactivity can be a drawback for certain substrates.[9][10]
Cause: Substrate Incompatibility: Nitriles on a benzylic or pseudo-benzylic position (like the 2-position of a pyridine ring) can undergo complex side reactions with strong, nucleophilic hydrides like LiAlH₄. This can lead to over-reduction, ring reduction, or other undesired pathways.[11]
Solution: The most reliable solution is to switch to a different reduction method. Catalytic hydrogenation with Raney® Nickel is strongly recommended for this specific substrate , as it is generally much cleaner and higher yielding.[12] If you must use a chemical hydride, a borane-based reagent like BH₃·THF may offer better results, as it has different reactivity and selectivity profile.[11]
Q6: My main impurity is a secondary amine dimer. How is this formed and how can I prevent it?
Answer: Secondary amine formation is a classic side reaction in nitrile reductions. It occurs when the initially formed primary amine reacts with the intermediate imine, which then gets reduced.
Solution: The most effective way to suppress this side reaction is to run the hydrogenation in a solvent saturated with ammonia (e.g., methanolic or ethanolic ammonia).[13] The large excess of ammonia shifts the equilibrium away from the primary amine attacking the imine intermediate, thus favoring the desired reduction pathway.
Frequently Asked Questions (FAQs)
Q: What is the best overall synthetic strategy for preparing 2-(5-Methylpyridin-2-yl)ethanamine with high yield and purity?
A: Based on established literature for analogous compounds, the optimal strategy is:
Cyanation: React 2-chloro-5-methylpyridine with NaCN or KCN in DMSO at a moderate temperature (e.g., 80-100°C) to form (5-methylpyridin-2-yl)acetonitrile. Purify the intermediate carefully via column chromatography or distillation.
Reduction: Perform a catalytic hydrogenation of the purified nitrile using Raney® Nickel in an ammonia-saturated alcoholic solvent (e.g., 7N NH₃ in Methanol) under hydrogen pressure (50-100 psi).[12][13]
Q: Which analytical techniques are best for monitoring these reactions?
A:
Thin-Layer Chromatography (TLC): Excellent for quick, qualitative monitoring of the disappearance of starting material and appearance of the product. Use a UV lamp for visualization, as pyridine derivatives are UV-active.
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring both reaction conversion and the formation of volatile side products. It provides both retention time and mass information for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of the intermediate and final product and for assessing purity by identifying characteristic peaks and integrating them against a known standard.
Q: What are the most critical safety precautions for this synthesis?
A:
Cyanide Handling: Sodium and potassium cyanide are extremely toxic. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). Have a cyanide poisoning antidote kit (e.g., amyl nitrite) available and ensure all lab personnel are aware of its location and use. All waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines.
Raney® Nickel: Activated Raney® Nickel is pyrophoric and will ignite spontaneously if exposed to air while dry.[4] Always handle it as a slurry under a liquid (water or solvent) and perform all transfers under an inert atmosphere (nitrogen or argon).[5]
Hydrogen Gas: Hydrogen is highly flammable. Ensure your hydrogenation reactor is properly rated for the pressures being used, is free of leaks, and is operated in a well-ventilated area away from ignition sources.
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ reacts violently with water and protic solvents.[14] All reactions must be conducted in anhydrous solvents under an inert atmosphere. The work-up procedure requires slow, careful quenching at low temperatures (e.g., with ethyl acetate, followed by water and NaOH solution).
Data Summary Tables
Table 1: Comparison of Typical Nitrile Reduction Conditions
Protocol 1: Synthesis of (5-Methylpyridin-2-yl)acetonitrile (Step 1)
This protocol is adapted from general procedures for the cyanation of halopyridines.[1][2]
Setup: To a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-chloro-5-methylpyridine (1.0 eq).
Reagent Addition: Add anhydrous DMSO to the flask (approx. 5-10 mL per gram of starting material). Begin stirring and add sodium cyanide (1.1 eq) in one portion. CAUTION: Cyanide is highly toxic.
Reaction: Heat the reaction mixture to 80-90°C and stir under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing cold water (4-5x the volume of DMSO).
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
Washing: Wash the combined organic layers with water (2x) and then with brine (1x) to remove residual DMSO and salts.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude nitrile can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by vacuum distillation to yield a pure product.
Protocol 2: Reduction using Raney® Nickel (Step 2 - Recommended)
This protocol is based on established methods for nitrile hydrogenation.[12][13]
Catalyst Preparation: In a fume hood, add Raney® Nickel (approx. 10-20% by weight of the nitrile) as a water slurry to a hydrogenation vessel. Carefully decant the water. Wash the catalyst by suspending it in the reaction solvent (e.g., 7N methanolic ammonia) and decanting, repeating this process 2-3 times to remove residual water. CAUTION: Do not allow the catalyst to become dry.
Reaction Setup: Add a solution of (5-methylpyridin-2-yl)acetonitrile (1.0 eq) dissolved in 7N methanolic ammonia to the vessel containing the prepared catalyst.
Hydrogenation: Seal the vessel, purge with nitrogen, and then purge with hydrogen gas. Pressurize the vessel with hydrogen to 50-100 psi. Stir the reaction vigorously at room temperature. Gentle warming (to 40-50°C) may be required to initiate or accelerate the reaction.
Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 2-6 hours.
Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. CAUTION: The Celite® pad with the catalyst is pyrophoric and must be kept wet and disposed of properly (e.g., by quenching with dilute acid).
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude amine can be purified by vacuum distillation or by an acid-base extraction. For the latter, dissolve the residue in dilute HCl, wash with an organic solvent (e.g., ether) to remove neutral impurities, then basify the aqueous layer with NaOH and extract the pure amine with dichloromethane. Dry the organic layer (Na₂SO₄), filter, and concentrate to yield the final product.
References
Raney Nickel: A Widely Used Catalyst in Alkaline Water Electrolysis for Hydrogen Production. (2024). Anode & Wire Mesh Supplier. [Link]
The Ultimate Guide to Raney Nickel Mesh. (2024). Heeger Materials. [Link]
Technical Support Center: Purification of 2-(5-Methylpyridin-2-yl)ethanamine
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2-(5-Methylpyridin-2-yl)ethanamine. Here, we address common challenges and frequently asked...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2-(5-Methylpyridin-2-yl)ethanamine. Here, we address common challenges and frequently asked questions regarding the purification of its crude product. Our goal is to provide practical, in-depth solutions grounded in established scientific principles to help you achieve the desired purity for your downstream applications.
I. Troubleshooting Guide: Addressing Specific Purification Issues
This section tackles specific problems that may arise during the purification of 2-(5-Methylpyridin-2-yl)ethanamine, offering step-by-step solutions and the rationale behind them.
Issue 1: Persistent Impurities Detected by TLC/LC-MS After Initial Purification
Question: I've performed a standard work-up and distillation of my 2-(5-Methylpyridin-2-yl)ethanamine crude product, but TLC and LC-MS analysis still show the presence of significant impurities. What are these impurities likely to be, and how can I remove them?
Answer:
The nature of the impurities in your crude product is highly dependent on the synthetic route employed. Common synthetic pathways to 2-(5-Methylpyridin-2-yl)ethanamine often start from 2-chloro-5-methylpyridine or involve the reduction of a nitrile precursor.[1][2] Consequently, a range of side-products and unreacted starting materials can contaminate your desired product.
Common Impurities and Their Origins:
Impurity
Potential Origin
Rationale
Unreacted Starting Materials
Incomplete reaction
Sub-optimal reaction conditions (temperature, time, stoichiometry) can lead to the carryover of starting materials like 2-chloro-5-methylpyridine or 2-(5-methylpyridin-2-yl)acetonitrile.
Partially Reduced Intermediates
Incomplete reduction of a nitrile or other functional group
If a reduction step is involved, harsh or insufficient reducing agents can lead to the formation of partially reduced species.
Over-alkylation Products
Reaction of the product with the alkylating agent
In syntheses involving alkylation, the product amine can sometimes react further with the alkylating agent, leading to di- or tri-alkylated byproducts.
Solvent Adducts
Reaction with the solvent
Certain reactive solvents can form adducts with the starting materials or product under specific reaction conditions.
Isomeric Byproducts
Side reactions during synthesis
Depending on the synthetic route, isomeric byproducts may form. For instance, in the Chichibabin amination of 3-methylpyridine, 2-amino-3-methylpyridine can be a byproduct.[3]
Troubleshooting and Purification Strategy:
A multi-step purification approach is often necessary to remove persistent impurities.
Step 1: Acid-Base Extraction
Rationale: 2-(5-Methylpyridin-2-yl)ethanamine is a basic compound due to its amine functionality. This property can be exploited to separate it from neutral or acidic impurities.
Protocol:
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Extract the organic solution with an aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer as a salt.
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral impurities.
Make the aqueous layer basic (pH > 10) by adding a strong base (e.g., NaOH or KOH).
Extract the liberated free amine back into an organic solvent.
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[4]
Step 2: Fractional Distillation Under Reduced Pressure
Rationale: If the impurities have boiling points significantly different from the desired product, fractional distillation is an effective purification method.[5]
Protocol:
Set up a fractional distillation apparatus with a vacuum source.
Carefully heat the crude product under reduced pressure.
Collect fractions based on their boiling points. The boiling point of 2-(5-Methylpyridin-2-yl)ethanamine will be lower under vacuum.
Monitor the purity of the collected fractions using TLC or GC-MS.
Step 3: Column Chromatography
Rationale: For impurities that are structurally very similar to the product, column chromatography offers the highest resolution for separation.[6]
Protocol:
Stationary Phase Selection:
Silica Gel: Being slightly acidic, silica gel can sometimes cause issues with basic amines, leading to tailing and poor separation.[7] To mitigate this, a small amount of a basic modifier like triethylamine or ammonia can be added to the eluent.[8]
Alumina (Basic or Neutral): Alumina can be a better choice for the purification of basic compounds.[8]
Reversed-Phase Silica (C18): This is a good option for purifying polar compounds and can be particularly effective for amines when using an alkaline mobile phase.[7][9]
Eluent System: A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or isopropanol) is typically used. For polar amines, a system like dichloromethane/methanol may be more appropriate.[8]
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
Workflow for Impurity Removal:
Caption: Decision workflow for the purification of 2-(5-Methylpyridin-2-yl)ethanamine.
Issue 2: Low Recovery of Product After Purification
Question: I am losing a significant amount of my product during the purification process. What are the potential causes, and how can I improve my yield?
Answer:
Low recovery can be attributed to several factors, ranging from the inherent properties of the compound to the specific techniques employed during purification.
Potential Causes and Solutions:
Cause
Solution
Product Adsorption on Silica Gel
As a basic amine, your product can strongly adsorb to the acidic sites on silica gel during column chromatography, leading to irreversible loss.[7] Solution: Deactivate the silica gel by adding a small percentage of a base like triethylamine or ammonia to your eluent. Alternatively, use a different stationary phase like alumina or reversed-phase silica.[7][8]
Formation of an Azeotrope with Water
Pyridine derivatives can form azeotropes with water, making complete removal by simple distillation difficult and potentially leading to loss of product in the aqueous distillate.[10] Solution: Dry the crude product thoroughly with a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) before distillation. For very wet samples, azeotropic distillation with a solvent like toluene can be effective.[4][11]
Incomplete Extraction
If the pH during acid-base extraction is not carefully controlled, the product may not fully partition into the desired layer. Solution: Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) during the initial extraction and sufficiently basic (pH > 10) during the back-extraction. Perform multiple extractions with smaller volumes of solvent to ensure complete transfer of the product.
Thermal Decomposition
Amines can be susceptible to thermal degradation at high temperatures. Solution: Use vacuum distillation to lower the boiling point of the product and minimize the risk of decomposition.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions about the purification and handling of 2-(5-Methylpyridin-2-yl)ethanamine.
Q1: What is the best method for long-term storage of purified 2-(5-Methylpyridin-2-yl)ethanamine?
A1: Amines, in general, are susceptible to oxidation and can absorb carbon dioxide from the atmosphere.[12] For long-term storage, it is recommended to store the purified product under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, preferably in a refrigerator or freezer to minimize degradation.
Q2: Can I use recrystallization to purify 2-(5-Methylpyridin-2-yl)ethanamine?
A2: Recrystallization can be a viable purification technique, particularly for removing impurities with significantly different solubilities. Since 2-(5-Methylpyridin-2-yl)ethanamine is a liquid at room temperature, you would first need to convert it to a solid salt, such as the dihydrochloride salt.[13] The salt can then be recrystallized from a suitable solvent or solvent mixture. This method can be very effective for removing non-basic impurities.
Q3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques should be used to confirm the purity of your final product:
Chromatographic Methods:
Thin-Layer Chromatography (TLC): A quick and easy way to assess the number of components in your sample.
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on both the purity and the identity of your compound.[14]
High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying purity.[14]
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups.
Q4: What are the key safety precautions to take when working with 2-(5-Methylpyridin-2-yl)ethanamine and its reagents?
A4: 2-Amino-5-methylpyridine, a related compound, is known to cause skin, eye, and respiratory tract irritation and is toxic if swallowed.[15] It is reasonable to assume that 2-(5-Methylpyridin-2-yl)ethanamine has similar hazards. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.
Purity Analysis Workflow:
Caption: Recommended analytical workflow for purity confirmation.
III. References
EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents. Available at:
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - MDPI. Available at: [Link]
US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents. Available at:
US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents. Available at:
2-acetyl-5-methylpyridine, 5308-63-4 - The Good Scents Company. Available at: [Link]
N-[2-(5-methylpyridin-2-yl)ethyl]ethanamine - Chemazone. Available at: [Link]
2-(5-methylpyridin-2-yl)ethan-1-amine - PubChemLite. Available at: [Link]
How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]
CN105037255A - Synthesis method of 2-chloro-5-methyl pyridine - Google Patents. Available at:
How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]
A new reaction route for the synthesis of 2-methyl-5-ethylpyridine - RSC Publishing. Available at: [Link]
US2717232A - Dehydration and fractionation of crude pyridine - Google Patents. Available at:
A new reaction route for the synthesis of 2-methyl-5-ethyl-pyridine Emanuele Moioli1,2, Leo Schmid2, Peter Wasserscheid1, Hannsj - ResearchGate. Available at: [Link]
Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong - SciSpace. Available at: [Link]
RediSep C-18 reversed phase column Purification of primary amines - Teledyne ISCO. Available at: [Link]
Preparation of 2-chloro-5-methylpyridine - Patent 0121320. Available at: [Link]
39 4. PRODUCTION, IMPORT, USE, AND DISPOSAL 4.1 PRODUCTION Pyridine is produced either by isolation from natural sources such as - ATSDR. Available at: [Link]
US3337630A - Process for the purification of amines - Google Patents. Available at:
US2456379A - 2-amino-5-methyl pyridine and process of making it - Google Patents. Available at:
Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine - ResearchGate. Available at: [Link]
US6326508B1 - Purification and recovery of acetonitrile - Google Patents. Available at:
US2708653A - Purification of pyridine bases by distillation - Google Patents. Available at:
How do I best conduct a recrystallization when the impurities are similar solubilities as the product? - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Available at: [Link]
Column chromatography - UVic. Available at: [Link]
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. Available at: [Link]
Methods of Degrading Acetonitrile Waste Sustainably. Available at: [Link]
KOtBu-mediated annulation of acetonitrile with aldehyde: synthesis of substituted dihydropyridin-2(1H)-ones, pyridin-2(1H) - RSC Publishing. Available at: [Link]
24.6: Synthesis of Amines - Chemistry LibreTexts. Available at: [Link]
Technical Support Center: Troubleshooting Pyridine Ethylamine Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the synthesis of 2-(2-pyridyl)ethylamine via the cataly...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the synthesis of 2-(2-pyridyl)ethylamine via the catalytic hydrogenation of 2-pyridylacetonitrile.
Low conversion rates and poor selectivity in this workflow are rarely due to reagent purity; rather, they stem from fundamental kinetic and thermodynamic bottlenecks intrinsic to the substrate's molecular structure. This guide deconstructs the reaction mechanics, providing field-proven troubleshooting strategies and a self-validating protocol to ensure reproducible, high-yield synthesis.
Reaction Pathway & Bottleneck Analysis
To troubleshoot effectively, we must first map the causal relationships governing the reaction. The diagram below illustrates the intended hydrogenation pathway alongside the two primary failure modes: catalyst poisoning and secondary amine condensation.
Reaction pathway of 2-pyridylacetonitrile hydrogenation highlighting key failure modes.
Troubleshooting FAQs
Q1: Why does my hydrogen uptake stall before reaching theoretical conversion?Causality: The stalling of hydrogen uptake is a classic symptom of catalyst poisoning. The pyridine ring of both your substrate and product contains a nitrogen atom with a highly accessible lone pair of electrons. This lone pair strongly coordinates to the empty d-orbitals of noble metal catalysts (like Palladium or Platinum), effectively blocking the active sites from dissociating H₂ gas and activating the nitrile group.
Solution: You have two mechanistic bypasses:
Electronic Modification (Acidic Media): Conduct the reaction in an acidic solvent system (e.g., glacial acetic acid) using Adams' Catalyst (PtO₂). The acid protonates the pyridine nitrogen, converting it into a non-coordinating pyridinium ion. This preserves catalyst activity and allows the reaction to proceed to completion[1].
Surface Modification (Base Metals): Switch from noble metals to Sponge Nickel (Raney Ni) or Sponge Cobalt. Base metal catalysts have different surface binding affinities and are significantly more resistant to severe poisoning by pyridine derivatives[2].
Q2: My conversion is 100%, but my yield of the primary amine is low. GC-MS shows a heavier byproduct. What is it?Causality: The heavier mass corresponds to a secondary amine byproduct: bis(2-pyridylethyl)amine. The reduction of a nitrile does not proceed directly to an amine; it first reduces to a highly reactive imine intermediate[3]. The newly formed primary amine target can act as a nucleophile, attacking this transient imine to form a gem-diamine. This intermediate subsequently eliminates ammonia (NH₃) to form a secondary imine, which is then hydrogenated into the unwanted secondary amine[3].
Solution: Introduce an excess of anhydrous ammonia into the reaction mixture. By drastically increasing the concentration of dissolved NH₃, you leverage Le Chatelier's principle to thermodynamically suppress the elimination of ammonia from the gem-diamine intermediate[2]. This effectively shuts down the secondary amine pathway, forcing the reaction flux entirely toward the primary amine.
Q3: How do I resolve mass transfer limitations in the reactor?Causality: Nitrile hydrogenation is a heterogeneous three-phase system (solid catalyst, liquid solvent/substrate, gaseous H₂). If macroscopic mixing is insufficient, the rate of H₂ dissolution into the liquid phase falls behind the intrinsic catalytic reaction rate. The catalyst becomes "hydrogen-starved," which increases the lifetime of the imine intermediate and promotes condensation side-reactions.
Solution: Optimize the reactor hydrodynamics. Use a high-pressure autoclave equipped with a gas-entrainment hollow-shaft impeller operating at ≥1000 RPM. Maintain a constant H₂ pressure of 50–60 bar to maximize the gas-liquid concentration gradient.
Quantitative Data: Catalyst & Condition Matrix
The following table summarizes the causal relationship between reaction conditions and synthesis outcomes. Use this matrix to benchmark your current experimental setup.
Catalyst System
Solvent
Additive
Temp (°C)
Pressure (bar)
Conversion (%)
Primary Amine Selectivity (%)
Failure Mode / Observation
5% Pd/C
Methanol
None
25
10
< 40
N/A
Catalyst poisoning (stalled H₂ uptake).
PtO₂
Glacial Acetic Acid
None
25
50
> 98
~ 85
High conversion; requires rigorous basic workup.
Sponge Ni
Methanol
None
80
60
> 95
< 60
High secondary amine formation.
Sponge Ni
Methanol
Anhydrous NH₃ (5 eq)
80
60
> 99
> 95
Optimal conditions; clean primary amine.
Standardized Experimental Protocol
To guarantee trustworthiness and reproducibility, the protocol described below is designed as a self-validating system . By monitoring real-time stoichiometry, you can verify the mechanistic integrity of the reaction before conducting any downstream analytical chromatography.
Workflow: Selective Hydrogenation using Sponge Nickel and Ammonia
Reactor Preparation: Purge a 316L stainless steel high-pressure autoclave with N₂. Charge the vessel with 2-pyridylacetonitrile (1.0 equiv) dissolved in anhydrous methanol (5 volumes).
Catalyst Loading: Add an active Sponge Nickel (Raney Ni) slurry (10 wt% relative to the substrate).
Mechanistic Note: Sponge Ni is chosen over Pd/C because its surface is less susceptible to irreversible binding by the pyridine lone pair.
Equilibrium Control (Ammonia Addition): Chill the reactor to 0°C and charge with anhydrous ammonia (5.0 equiv).
Self-Validation: The excess ammonia ensures the imine-amine equilibrium is thermodynamically locked toward the primary amine.
Pressurization & Reaction: Seal the reactor, purge with H₂ (3x), and pressurize to 60 bar. Heat the mixture to 80°C with vigorous gas-entrainment stirring (≥1000 RPM) to overcome gas-liquid mass transfer limitations.
Kinetic Monitoring: Monitor the pressure drop in the H₂ ballast tank.
Self-Validation: The reaction is complete when exactly 2.0 molar equivalents of H₂ are consumed. A stalled uptake before 2.0 equivalents indicates catalyst poisoning; uptake beyond 2.0 equivalents indicates unwanted ring reduction.
Workup: Cool the reactor to 20°C, then safely vent the excess H₂ and NH₃. Filter the catalyst through a Celite pad under an inert N₂ atmosphere (Caution: Sponge Ni is highly pyrophoric). Concentrate the filtrate in vacuo to yield the target 2-(2-pyridyl)ethylamine.
References
Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates.
US5869653A - Hydrogenation of nitriles to produce amines.
Catalytic Hydrogenation of Substituted Pyridines with PtO2 C
Technical Support Center: Preventing Oxidation of 2-(5-Methylpyridin-2-yl)ethanamine During Storage
Welcome to the Technical Support Center. As researchers and drug development professionals, maintaining the structural integrity of your building blocks is paramount.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As researchers and drug development professionals, maintaining the structural integrity of your building blocks is paramount. 2-(5-Methylpyridin-2-yl)ethanamine is a highly versatile bifunctional molecule, but like many primary aliphatic amines, it is notoriously susceptible to oxidative degradation when exposed to atmospheric oxygen and light.
This guide provides a mechanistic understanding of this degradation, field-proven methodologies to prevent it, and troubleshooting FAQs to ensure the reproducibility of your assays.
Mechanistic Troubleshooting: The "Why" Behind Degradation
To effectively protect 2-(5-Methylpyridin-2-yl)ethanamine, we must first understand its chemical vulnerabilities. The molecule contains two distinct nitrogen centers, each with different reactivities:
The Primary Aliphatic Amine: The lone pair of electrons on the primary nitrogen is highly nucleophilic. Upon exposure to atmospheric triplet oxygen (
), it undergoes radical-mediated autoxidation. This initial reaction forms a transient hydroxylamine intermediate. Because hydroxylamines are highly reactive, they rapidly undergo further two-electron oxidations to form nitroso compounds , oximes, and eventually nitro degradants [1][2]. The polymerization of these nitroso intermediates is what causes the characteristic yellow-to-brown discoloration of aged amine stocks.
The Pyridine Ring: The nitrogen within the aromatic pyridine ring is sterically hindered and its lone pair is part of an
hybridized orbital, making it far less susceptible to autoxidation than the primary amine. However, under prolonged exposure to UV light or strong oxidizing environments, it can slowly convert into a pyridine N-oxide [3].
Understanding this causality dictates our storage strategy: we must eliminate oxygen to prevent autoxidation, eliminate light to prevent N-oxide formation, and, for long-term storage, chemically deactivate the primary amine's lone pair.
Fig 1: Oxidative degradation pathways of 2-(5-Methylpyridin-2-yl)ethanamine.
Core Storage Protocols: The "How"
To establish a self-validating system, your storage protocols must be verifiable. If the liquid remains colorless and free of precipitates, the protocol is successful. Below are the two primary methodologies based on your storage timeline.
If you require the free base for immediate downstream coupling reactions, physical barriers against oxygen and light are required [4].
Step-by-Step Methodology:
Aliquot Preparation: Transfer the 2-(5-Methylpyridin-2-yl)ethanamine into amber borosilicate glass vials. Amber glass blocks UV radiation, preventing photo-catalyzed pyridine N-oxide formation.
Argon Blanketing: Insert a needle connected to a Schlenk line (or an Argon balloon) into the headspace of the vial. Argon is strictly preferred over Nitrogen because Argon is heavier than air and will settle over the liquid surface, creating a dense protective blanket.
Purging: Gently purge the headspace with Argon for 30–60 seconds. Do not bubble the gas directly through the liquid to avoid evaporation.
Sealing: Quickly cap the vial with a PTFE-lined septum cap. Wrap the seal tightly with Parafilm to prevent atmospheric moisture and oxygen diffusion.
Temperature Control: Store the sealed vials in a dedicated chemical refrigerator at 2–8°C.
Expert Insight: The most foolproof way to prevent primary amine oxidation is to chemically eliminate the nucleophilicity of the nitrogen lone pair. By converting the free base to a hydrochloride (HCl) salt, the nitrogen is protonated (
). This renders it completely inert to electrophilic oxygen.
Step-by-Step Methodology:
Dissolution: Dissolve the free base 2-(5-Methylpyridin-2-yl)ethanamine in anhydrous diethyl ether or dichloromethane (DCM) under an inert atmosphere.
Acidification: Slowly add a stoichiometric equivalent of anhydrous HCl in dioxane (or bubble dry HCl gas) into the solution while stirring at 0°C.
Precipitation: The 2-(5-Methylpyridin-2-yl)ethanamine dihydrochloride salt will precipitate out of solution as a white solid.
Filtration & Drying: Filter the solid under a stream of nitrogen, wash with cold anhydrous ether, and dry under high vacuum.
Storage: Store the highly stable white powder in a desiccator at -20°C. It will remain stable for years without oxidation.
Fig 2: Decision matrix and workflow for the storage of air-sensitive aliphatic amines.
Quantitative Data Presentation
The following table summarizes the expected stability of 2-(5-Methylpyridin-2-yl)ethanamine under various storage conditions.
Storage State
Temperature
Atmosphere
Light Exposure
Expected Shelf Life
Primary Degradation Risk
Free Base
25°C (Room Temp)
Ambient Air
Direct Light
< 48 Hours
Rapid autoxidation (browning); N-oxide formation.
Free Base
2–8°C
Ambient Air
Dark (Amber)
1–2 Weeks
Slow autoxidation to hydroxylamine/nitroso.
Free Base
2–8°C
Argon Blanket
Dark (Amber)
1–3 Months
Minimal. Risk of moisture ingress over time.
HCl Salt
-20°C
Ambient Air
Dark
> 2 Years
Hygroscopic water absorption (requires desiccant).
Troubleshooting FAQs
Q: My stock solution of 2-(5-Methylpyridin-2-yl)ethanamine has turned light brown. Can I still use it for my amide coupling reaction?A: It is highly discouraged. The brown color indicates the formation of conjugated nitroso-polymers and azo compounds resulting from primary amine oxidation [1]. These impurities will consume your coupling reagents (like HATU or EDC) and generate complex side products that are notoriously difficult to separate via column chromatography.
Q: Is there a way to "rescue" or purify the oxidized free base?A: Yes. If the degradation is mild (pale yellow), you can purify the free base via vacuum distillation (Kugelrohr). Because the oxidized byproducts (nitroso compounds, N-oxides) have significantly higher boiling points and molecular weights, the pure, colorless amine will distill over. Ensure you distill under a strict vacuum to prevent further thermal oxidation.
Q: Should I add antioxidants (like BHT or ascorbic acid) to the storage vial?A: For synthetic chemistry applications, no . While antioxidants scavenge the free radicals that initiate autoxidation, they introduce chemical impurities into your stock that can interfere with sensitive catalytic reactions. Physical barriers (Argon, cold, dark) or chemical protection (salt formation) are the only analytically pure methods for preservation.
Q: Why did my HCl salt turn into a sticky paste in the freezer?A: While the HCl salt prevents oxidation, amine salts are highly hygroscopic. If the vial was not allowed to warm to room temperature before opening, atmospheric moisture condensed inside the vial, causing the salt to absorb water and deliquesce. Always store the salt in a secondary container with active desiccant (e.g., Drierite) and allow it to equilibrate to room temperature before opening.
References
Benchchem.Preventing oxidation of 2-(4-Aminophenyl)ethylamine during storage.
National Center for Biotechnology Information (PMC).The Chemistry of Nitroxyl-Releasing Compounds.
Sigma-Aldrich.Pyridine N-oxide 95 694-59-7.
ResearchGate.Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions.
Troubleshooting
Technical Support Center: Resolving Solubility Issues of 2-(5-Methylpyridin-2-yl)ethanamine
Welcome to the technical support guide for 2-(5-Methylpyridin-2-yl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenge...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for 2-(5-Methylpyridin-2-yl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges with this compound in aqueous media. Our goal is to provide not just protocols, but a deeper understanding of the chemical principles at play, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: I'm trying to dissolve 2-(5-Methylpyridin-2-yl)ethanamine (free base) in neutral water (pH 7.0) and it's not dissolving. Why is this happening?
A1: The Challenge of Intrinsic Solubility
2-(5-Methylpyridin-2-yl)ethanamine is a basic compound containing two nitrogen atoms—one on the pyridine ring and one in the ethylamine side chain—that can accept protons. In its neutral, or "free base," form, the molecule has significant non-polar characteristics, which limit its ability to interact favorably with polar water molecules. This poor intrinsic solubility in neutral water is a common characteristic of many organic molecules that are weak bases.[1]
The solubility of ionizable compounds is highly dependent on the pH of the solution.[1] At neutral pH, the compound exists predominantly in its uncharged form, which is less soluble. To achieve dissolution, we must modify the properties of the solvent or the solute.
Q2: How can I increase the aqueous solubility of 2-(5-Methylpyridin-2-yl)ethanamine for my experiments?
A2: The Power of pH Adjustment
The most effective and widely used method to dissolve basic compounds like 2-(5-Methylpyridin-2-yl)ethanamine is pH adjustment.[1][2] By lowering the pH of the aqueous solvent, we can protonate the basic nitrogen atoms on the molecule. This process converts the neutral, poorly soluble base into a positively charged salt (a cation), which is significantly more polar and, therefore, much more soluble in water.
The underlying principle is the acid-base reaction between your compound and an acid in the solution. The acid donates a proton (H+) to the nitrogen atoms on your molecule, forming a soluble salt.[3] This relationship is mathematically described by the Henderson-Hasselbalch equation.[1]
Visualizing the Effect of pH on Solubility
The following diagram illustrates the chemical equilibrium. In an acidic environment, the equilibrium shifts to the right, favoring the formation of the highly soluble protonated species.
Caption: pH-dependent equilibrium of 2-(5-Methylpyridin-2-yl)ethanamine.
Q3: What is the recommended protocol for preparing an aqueous stock solution?
A3: Step-by-Step Protocol for Solubilization via pH Adjustment
This protocol provides a reliable method for preparing a stock solution. The key is to add the compound to an acidic vehicle rather than trying to acidify a suspension, which can be less efficient.
Materials:
2-(5-Methylpyridin-2-yl)ethanamine (free base)
Purified water (e.g., Milli-Q® or equivalent)
1 M Hydrochloric Acid (HCl)
Calibrated pH meter
Volumetric flasks and pipettes
Magnetic stirrer and stir bar
Protocol:
Calculate Required Mass: Determine the mass of the compound needed for your desired final concentration and volume.[4]
Prepare Acidic Solvent: In a volumetric flask, start with approximately 80% of your final target volume of purified water.
Initial Acidification: While stirring, add 1 M HCl dropwise to the water until the pH is between 3 and 4. This pre-acidification is crucial.
Add Compound: Slowly add the weighed 2-(5-Methylpyridin-2-yl)ethanamine powder to the stirring acidic solution. The compound should dissolve readily as it is converted to its hydrochloride salt in situ.
Ensure Complete Dissolution: Continue stirring until all solid particles have completely dissolved. Visually inspect the solution against a dark background to ensure no particulates remain.
Final pH Adjustment: If necessary, adjust the pH to your desired final value using 1 M HCl or 1 M NaOH. Be aware that increasing the pH too much may cause the compound to precipitate. It is advisable to keep the final pH at least 1-2 units below the compound's pKa.
Bring to Final Volume (q.s.): Once the compound is fully dissolved and the pH is set, add purified water to reach the final target volume in your volumetric flask.[4]
Sterile Filtration (Optional): If required for your application, filter the final solution through a 0.22 µm sterile filter.
Troubleshooting Workflow
If you encounter issues, follow this logical troubleshooting guide.
Caption: Troubleshooting workflow for solubility issues.
Q4: Should I use the free base or a salt form of the compound, like the dihydrochloride salt?
A4: Choosing the Right Starting Material
For aqueous applications, starting with a salt form, such as 2-(5-methylpyridin-2-yl)ethanamine dihydrochloride , is often more convenient.[5][6] These salts are crystalline solids where the protonation has already been achieved. They are generally much more readily soluble in water, even at neutral pH, compared to the free base.
Recommendation: If you have the option, procuring the dihydrochloride salt is the most direct path to achieving aqueous solubility. If you only have the free base, you must perform the in-situ salt formation described in the protocol above.
Q5: What is the pKa of 2-(5-Methylpyridin-2-yl)ethanamine and why is it important?
A5: Understanding pKa for Rational Formulation
The Pyridine Nitrogen: The pKa is likely similar to that of picoline (methylpyridine), which is around 6.
The Ethylamine Nitrogen: The pKa is expected to be around 9-10, typical for a primary alkylamine.
The pKa is the pH at which 50% of the compound is in its ionized (protonated) form and 50% is in its neutral form. To ensure at least 99% of your compound is in the soluble, protonated form, your solution's pH should be at least two units below the relevant pKa value. Given the two pKa values, maintaining a pH of 4.0 or lower is a safe and effective strategy to ensure complete protonation of both nitrogen atoms and maximize solubility.
References
Journal of Chemical Technology and Metallurgy (2022). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. Available from: [Link]
PubChem. 2-(5-methylpyridin-2-yl)ethan-1-amine. Available from: [Link]
Unknown Source. Exp. 11 The influence of pH on solubility in water Theory. Available from: [Link]
ResearchGate. pH Shift of solubility suspensions upon preparation. Available from: [Link]
Parkway Scientific. VI-125 (830348-34-0, MFCD07367943). Available from: [Link]
Anichem. 2-(5-methylpyridin-2-yl)ethanamine In Stock. Available from: [Link]
World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Available from: [Link]
Technical Support Center: Chromatography & Purification of 5-Methyl-2-pyridineethanamine
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing chromatographic challenges with 5-Methyl-2-pyridineethanamine (and structurally ana...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing chromatographic challenges with 5-Methyl-2-pyridineethanamine (and structurally analogous basic heterocycles).
Due to the presence of both a moderately basic pyridine ring (pKa ~5.5) and a highly basic primary aliphatic amine (pKa ~9.5), this molecule notoriously resists standard normal-phase purification, often resulting in severe streaking, co-elution, and poor mass recovery[1]. This guide provides field-proven, self-validating protocols and troubleshooting steps to overcome these acid-base interactions.
Physicochemical Profiling & Quantitative Data
To successfully purify 5-Methyl-2-pyridineethanamine, one must first understand the causality of its chromatographic behavior. Bare silica gel is inherently acidic due to surface silanol groups (Si-OH, pKa ~4.5–5.5). When a highly basic primary amine passes through the column, it becomes protonated, forming a strong ammonium silicate salt[1]. This continuous adsorption-desorption lag manifests as "streaking" or "tailing."
The table below summarizes the expected chromatographic performance of 5-Methyl-2-pyridineethanamine across different solvent systems and stationary phases.
Table 1: Comparative Chromatographic Performance for 5-Methyl-2-pyridineethanamine
Stationary Phase
Mobile Phase System
Modifier Added
Target Band Shape
Typical Rf
Mass Recovery
Bare Silica Gel (Unmodified)
DCM / MeOH (90:10)
None
Severe Streaking
0.00 - 0.30
< 40%
Bare Silica Gel (Basified)
DCM / MeOH (90:10)
1-2% TEA
Sharp
0.45
> 85%
Bare Silica Gel (Basified)
DCM / MeOH (90:10)
1% NH₄OH
Moderate Tailing
0.40
~ 75%
Amine-Functionalized Silica
Hexane / EtOAc (50:50)
None
Very Sharp
0.55
> 95%
Method Selection Workflow
Before committing your crude mixture to a column, use the following decision matrix to determine the optimal purification strategy.
Decision tree for selecting the optimal chromatographic method for basic amines.
Self-Validating Experimental Protocol: Basified Silica Gel Chromatography
If amine-functionalized silica is unavailable, standard silica can be temporarily neutralized using Triethylamine (TEA) as a sacrificial base[2]. This protocol includes built-in validation checks to ensure scientific integrity at every step.
Reagents Required:
Dichloromethane (DCM) and Methanol (MeOH)
Triethylamine (TEA, >99% purity)
Standard Silica Gel (40-63 µm)
Ninhydrin Stain (for visualization)
Step-by-Step Methodology:
Mobile Phase Preparation: Prepare your optimized eluent system (e.g., 90:9:1 DCM:MeOH:TEA).
Column Packing & Pre-treatment (Critical Step): Slurry-pack the silica gel using DCM. Once settled, flush the column with at least 3 Column Volumes (CV) of the TEA-containing mobile phase.
Validation Check: Collect a few drops of the eluent exiting the column and spot it on wet universal pH indicator paper. It must read pH > 9. If it is neutral, the silica silanols have not been fully saturated; continue flushing[1].
Equilibration: Flush the column with 1 CV of a slightly less polar solvent system (e.g., 95:4:1 DCM:MeOH:TEA) to prepare for loading.
Sample Loading: Dissolve the crude 5-Methyl-2-pyridineethanamine in the absolute minimum volume of DCM. Apply it evenly to the top of the silica bed.
Elution: Run the column using a gradient, slowly increasing the MeOH concentration while keeping the TEA concentration constant at 1%.
Fraction Collection & Visualization: Collect standard fractions.
Validation Check: Spot the fractions on a TLC plate. View under short-wave UV (254 nm) to locate the pyridine ring. Next, dip the plate in Ninhydrin stain and heat it. A rapid transition to a deep purple/blue spot (Ruhemann's purple) confirms the presence of the primary aliphatic amine, validating the target molecule over non-amine impurities.
Troubleshooting & FAQs
Q: Why does 5-Methyl-2-pyridineethanamine streak endlessly on standard silica gel?A: This is a classic Brønsted acid-base interaction. The acidic silanol groups on the silica gel (pKa ~4.5) readily donate a proton to the highly basic primary amine (pKa ~9.5) of your target molecule. This forms a stationary ammonium silicate salt. As the mobile phase pushes the molecule forward, it continuously binds and unbinds to these acidic sites, causing the band to smear across the column rather than eluting in a tight zone[1].
Q: Should I use Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) as my mobile phase modifier?A: For 5-Methyl-2-pyridineethanamine, TEA is highly recommended . TEA is a volatile organic base that is fully miscible with standard normal-phase solvents like DCM and Ethyl Acetate[2]. NH₄OH is highly polar and aqueous; while it works well in highly polar systems (e.g., high % MeOH), it can cause the silica gel to slowly dissolve and is notoriously difficult to remove completely under reduced pressure[3].
Q: I added TEA to my mobile phase, but I am still experiencing co-elution with closely related impurities. What is the next step?A: If modifying the mobile phase is insufficient to resolve your target from structurally similar impurities, you must change the stationary phase. Switch to an amine-functionalized silica column (e.g., KP-NH)[2]. Because the silica surface is covalently bonded with primary amines, it is inherently basic. This completely eliminates the acid-base interaction, allowing you to drop the TEA and use softer, base-free solvent gradients (like Hexane/Ethyl Acetate), which often provide vastly superior resolution for basic heterocycles[3].
Q: How do I remove the residual TEA from my purified 5-Methyl-2-pyridineethanamine after concentrating the fractions?A: TEA can stubbornly co-evaporate with your product. To remove it completely, place the concentrated oil/solid on a high-vacuum line (< 0.1 mbar) for 12–24 hours. Alternatively, if your compound is stable, you can dissolve the residue in a volatile solvent like diethyl ether, wash it once with a minimal amount of saturated aqueous NaHCO₃, dry over Na₂SO₄, and re-concentrate[3].
Mechanistic Visualization
To fully grasp why mobile phase modifiers are mandatory for this molecule, review the mechanistic pathway below. It illustrates the causality of the silanol-amine interaction and how TEA acts as a sacrificial base to protect the target molecule.
Mechanistic pathway of silanol-amine interaction and displacement by triethylamine.
References
Title: How do I purify ionizable organic amine compounds using flash column chromatography?
Source: Biotage
URL: [Link]
Title: Is there an easy way to purify organic amines?
Source: Biotage
URL: [Link]
Technical Support Center: Troubleshooting Catalyst Poisoning in 2-(5-Methylpyridin-2-yl)ethanamine Synthesis
Welcome to the Catalytic Hydrogenation Technical Support Center. As application scientists, we frequently encounter stalled reactions when reducing pyridine-containing nitriles like 2-(5-methylpyridin-2-yl)acetonitrile t...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Catalytic Hydrogenation Technical Support Center. As application scientists, we frequently encounter stalled reactions when reducing pyridine-containing nitriles like 2-(5-methylpyridin-2-yl)acetonitrile to their corresponding primary amines. This guide synthesizes mechanistic causality with field-proven protocols to help you overcome catalyst deactivation and achieve high-yielding, chemoselective reductions.
Mechanistic Overview: The Causality of Catalyst Poisoning
When synthesizing 2-(5-methylpyridin-2-yl)ethanamine, you are working with a substrate and a product that are both potent catalyst poisons [1]. Catalyst deactivation in this specific workflow is driven by Lewis acid-base coordination :
Substrate Inhibition (Pyridine Ring): The
-hybridized nitrogen on the 5-methylpyridine ring possesses a highly accessible lone pair. This lone pair acts as a strong Lewis base, coordinating tightly to the empty -orbitals of transition metal catalysts (e.g., Pd, Pt, Rh) [2].
Product Inhibition (Primary Amine): As the nitrile is reduced, the newly formed
-hybridized primary ethanamine product also coordinates to the metal center.
The Result: This dual-coordination physically blocks the active catalytic sites, preventing the dissociative adsorption of
gas and the binding of unreacted nitrile groups, causing the reaction to stall prematurely [3].
To overcome this, we must alter the electronic state of the nitrogen atoms to render them non-nucleophilic, either via protonation (acid addition) or steric/electronic masking (in-situ protection) [1], [4].
Mechanism of catalyst poisoning by nitrogen lone pairs and rescue via acid protonation.
Frequently Asked Questions (FAQs)
Q1: My reduction of 2-(5-methylpyridin-2-yl)acetonitrile using 10% Pd/C stalls at 25% conversion. Should I just increase the hydrogen pressure?A1: No. Increasing pressure will not displace a strongly coordinated pyridine or primary amine from the palladium surface. The stall is a symptom of active site saturation by the product/substrate [2]. Instead of forcing harsher conditions—which risks reducing the pyridine ring to a piperidine—you must eliminate the coordination. We recommend switching to an acid-mediated protocol (see Protocol A) to protonate the nitrogen lone pairs.
Q2: How does adding sulfuric acid (
) prevent poisoning without destroying the catalyst?A2: Adding a stoichiometric amount of acid (typically 1.0–1.5 equivalents relative to the substrate) protonates both the pyridine nitrogen and the newly formed primary amine, converting them into pyridinium and ammonium salts [1]. These salts lack a free lone pair of electrons, making it physically impossible for them to coordinate to the palladium -orbitals. The catalyst surface remains free to activate .
Q3: I want to avoid highly acidic conditions. Is there an alternative to prevent primary amine poisoning?A3: Yes. You can use in-situ Boc protection . By adding Di-tert-butyl dicarbonate (
) directly into the hydrogenation vessel, the primary amine is trapped as a carbamate the moment it forms. The carbamate nitrogen is sterically hindered, and its lone pair is delocalized into the adjacent carbonyl group, rendering it non-coordinating [4].
Q4: I am using Raney Nickel with ammonia. The reaction finishes, but I see secondary amine byproducts. Why?A4: While Raney Nickel is more resistant to pyridine poisoning than Pd/C, the reduction of nitriles proceeds via a highly reactive imine intermediate. If the primary amine product attacks this imine before it is fully hydrogenated, a secondary amine forms. Ammonia is added to shift the equilibrium away from secondary amine formation, but it does not completely prevent the pyridine ring from weakly coordinating and slowing the final reduction steps.
Troubleshooting Workflow & Decision Logic
Decision logic for troubleshooting stalled nitrile reductions due to catalyst poisoning.
Quantitative Data: Comparison of Mitigation Strategies
Mitigation Strategy
Catalyst
Additive
1° Amine Selectivity
Typical Yield
Pros
Cons
Acid-Mediated
10% Pd/C
(1.0 eq)
>95%
>90%
Highly selective, fast kinetics, completely frees catalyst[1].
Requires basic aqueous workup; corrosion risk to reactors.
In-Situ Trapping
Pd/C or
(1.2 eq)
>98% (as Boc)
>85%
Prevents both poisoning and secondary amine formation.
Adds a subsequent deprotection step to yield the free amine.
Basic Ammonia
Raney Ni
(excess)
~80-85%
~75%
Inexpensive; avoids highly corrosive acids.
Pyridine ring may still cause sluggish kinetics; lower yield.
Self-Validating Experimental Protocols
To ensure reproducibility and built-in troubleshooting, utilize the following self-validating methodologies.
This protocol utilizes acid to mask the nitrogen lone pairs, preventing coordination to the Pd/C catalyst.
Preparation: In a high-pressure hydrogenation vessel, dissolve 10.0 mmol of 2-(5-methylpyridin-2-yl)acetonitrile in 30 mL of methanol.
Acidification: Slowly add 10.0 mmol (1.0 eq) of concentrated
dropwise while stirring. Causality Check: This exact stoichiometry ensures both the pyridine and the emerging amine are protonated without causing solvent degradation.
Catalyst Addition: Add 10% Pd/C (10 wt% relative to substrate). Purge the vessel 3 times with inert gas (
or Argon), followed by 3 purges with .
Reaction Execution & Self-Validation: Pressurize to 50 psi
and stir at 25°C. Monitor the pressure drop.
Self-Validation: The system is self-validating. A continuous, linear pressure drop indicates active catalysis. If the pressure plateaus before the theoretical consumption of 2 equivalents of
, poisoning has still occurred (indicating insufficient acid or trace sulfur impurities).
Workup: Vent the
and purge with . Filter the mixture through a pad of Celite to remove the Pd/C. Concentrate the filtrate, then basify with 2M NaOH to pH 12 to liberate the free 2-(5-methylpyridin-2-yl)ethanamine. Extract with dichloromethane, dry over , and concentrate.
This protocol traps the primary amine immediately upon formation, preventing both catalyst poisoning and secondary amine dimerization.
Preparation: Dissolve 10.0 mmol of 2-(5-methylpyridin-2-yl)acetonitrile and 12.0 mmol (1.2 eq) of
in 40 mL of ethanol.
Catalyst Addition: Add 10% Pd/C (10-15 wt%). Purge the vessel with
(3x) and (3x).
Reaction Execution: Pressurize to 60 psi
and stir at 30°C for 12 hours.
Causality Check: The slight excess of
ensures that local concentration gradients do not allow the free amine to reach the catalyst surface before reacting with the anhydride.
Workup: Filter through Celite. Concentrate the filtrate under reduced pressure. The resulting crude is the Boc-protected ethanamine, which can be purified via silica gel chromatography or directly deprotected using 4M HCl in dioxane to yield the final product.
References
Lévay, K., Madarász, J., & Hegedűs, L. "Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines." Catalysis Science & Technology (RSC Publishing), 2022.[Link]
Kuwano, R., et al. "Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor." ResearchGate, 2025. [Link]
Optimization
Technical Support Center: Scaling Up 2-(5-Methylpyridin-2-yl)ethanamine Production
Welcome to the Process Chemistry Technical Support Center. This knowledge base is engineered for researchers, process chemists, and drug development professionals tasked with scaling the synthesis of 2-(5-Methylpyridin-2...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Technical Support Center. This knowledge base is engineered for researchers, process chemists, and drug development professionals tasked with scaling the synthesis of 2-(5-Methylpyridin-2-yl)ethanamine (CAS: 830348-34-0). Transitioning this active pharmaceutical ingredient (API) intermediate from bench-scale milligram synthesis to multi-kilogram pilot production introduces complex thermodynamic, kinetic, and safety challenges[1].
This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative data to ensure high-yield, high-purity production across two primary scalable pathways: Route A (Nitrile Hydrogenation) and Route B (Vinylpyridine Hydroamination) .
Process Workflow & Synthetic Strategies
Figure 1: Scalable synthetic routes for 2-(5-Methylpyridin-2-yl)ethanamine via Nitrile Reduction (A) and Hydroamination (B).
Troubleshooting Guides & FAQs
Subsection 2.1: Route A - Nitrile Hydrogenation (Raney Nickel)
Q: Why is my primary amine yield dropping at scale, accompanied by an increase in secondary amine impurities?A: The catalytic hydrogenation of (5-methylpyridin-2-yl)acetonitrile proceeds via a highly reactive imine intermediate. If the newly formed primary amine nucleophilically attacks this imine, it forms a secondary amine dimer. To prevent this, scale-up protocols must maintain a high molar excess of2[2]. The excess ammonia shifts the thermodynamic equilibrium, effectively blocking the dimerization pathway and favoring the primary ethanamine[3].
Figure 2: Mechanism of secondary amine suppression by excess ammonia during nitrile hydrogenation.
Q: How do we safely manage the thermal hazards of Raney Nickel hydrogenation during scale-up?A: Nitrile reduction is highly exothermic (approx. -120 kJ/mol). In batch reactors, bulk mixing can lead to thermal runaway. It is crucial to 4 to prevent this[4]. Causality dictates that you must control the reaction rate by dosing the nitrile intermediate slowly into a pre-pressurized, cooled suspension of Raney Nickel and ammonia, rather than combining all reagents upfront. Alternatively, continuous flow reactors offer superior heat dissipation[4].
Subsection 2.2: Route B - Vinylpyridine Hydroamination
Q: We are observing thick, tar-like residues in the reactor during hydroamination. What causes this?A:5 is highly susceptible to radical polymerization at the elevated temperatures (150-200 °C) required for hydroamination[5]. To prevent this, ensure the starting material is stabilized with a radical scavenger such as 4-tert-butylcatechol (TBC) prior to heating[5].
Q: The conversion of 5-methyl-2-vinylpyridine is stalling before completion. How can we drive it?A: Anti-Markovnikov hydroamination is thermodynamically limited. To push the equilibrium toward the product, you must use a massive excess of aqueous ammonia and maintain high autogenous pressure. If conversion still stalls, consider introducing an acid catalyst or transitioning to 6 reductions if reverting to the nitrile route[6].
Subsection 2.3: Isolation and Purification
Q: Distillation of the free base results in thermal degradation and color bodies. What is a better isolation strategy?A: The free base of 2-(5-Methylpyridin-2-yl)ethanamine is a high-boiling liquid prone to oxidation. Instead of fractional distillation, isolate the product as a stable salt. Sparging anhydrous HCl gas into a solution of the crude free base in methyl tert-butyl ether (MTBE) will quantitatively precipitate the dihydrochloride salt, leaving neutral and polymeric impurities in the mother liquor.
Quantitative Process Data
The following table summarizes the key metrics for scaling up the two primary synthetic routes. Route A is generally preferred for pharmaceutical applications due to higher yields and milder conditions, provided high-pressure hydrogenation capabilities are available[7].
These protocols are designed as self-validating systems . Do not proceed to subsequent steps until the specified In-Process Controls (IPCs) are met.
Protocol A: Pilot-Scale Hydrogenation of (5-Methylpyridin-2-yl)acetonitrile
Objective: Safely reduce the nitrile to the primary amine while suppressing dimer formation.
Catalyst Preparation: Wash 50 g of Raney Nickel catalyst with anhydrous ethanol under an inert argon atmosphere to remove water, then slurry in 200 mL of ethanol. Caution: Raney Ni is highly pyrophoric.
Reactor Charging: Transfer the catalyst slurry into a 2 L high-pressure Hastelloy autoclave. Add 500 mL of 25-28 wt% aqueous ammonia[2].
Pressurization: Seal the reactor, purge with nitrogen (3x), then purge with hydrogen (3x). Pressurize the reactor to 50 bar with H₂ and heat to 70 °C.
Controlled Dosing (Causality Step): To manage the exothermic heat of reaction and prevent thermal runaway, use a high-pressure pump to dose a solution of (5-Methylpyridin-2-yl)acetonitrile (1.0 mol) in 300 mL ethanol over 2 hours. Maintain the internal temperature strictly below 85 °C.
Reaction Hold & IPC: Stir at 70 °C for an additional 4 hours.
Self-Validation (IPC 1): Monitor H₂ uptake. Once pressure drop ceases, sample the reactor. Analyze via GC-FID. Proceed only if unreacted nitrile is < 0.5%.
Filtration & Isolation: Cool to 20 °C, vent H₂, and purge with nitrogen. Filter the catalyst through a Celite pad under argon. Concentrate the filtrate under reduced pressure to yield the crude free base.
Protocol B: High-Pressure Hydroamination of 5-Methyl-2-vinylpyridine
Objective: Direct amination of the vinyl group using excess ammonia.
Reagent Preparation: Ensure the 5-methyl-2-vinylpyridine (1.0 mol) is stabilized with 50-100 ppm of 4-tert-butylcatechol (TBC) to prevent thermal polymerization[5].
Reactor Charging: Charge a 2 L high-pressure autoclave with the stabilized vinylpyridine and 1.0 L of 28 wt% aqueous ammonia.
Heating: Seal the reactor and heat to 160 °C. Note: Autogenous pressure will rise significantly (typically >30 bar).
Reaction Hold & IPC: Maintain temperature and vigorous stirring for 16 hours.
Self-Validation (IPC 2): Cool a sample loop to room temperature and extract a 1 mL aliquot. Analyze via HPLC (UV 254 nm). The reaction is considered complete when the vinyl peak area is < 5% relative to the product.
Workup: Cool the reactor to 20 °C. Carefully vent excess ammonia through an acidic scrubber. Extract the aqueous mixture with dichloromethane (3 x 300 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate.
References
Technical Support Center: Managing Scalability in Multicomponent Pyridine Synthesis - Benchchem.
Enamine Scale-Up Synthesis of MedChem Relevant Cores - Enamine.
5-Methyl-2-vinylpyridine - MySkinRecipes.
CN104557610A - Process for the manufacture of nitriles and their corresponding amines - Google Patents.
Chemistry Of Heterocyclic Compounds. Volume 14. Pyridine And Its Derivatives. Part Iii - VDOC.PUB.
2-(2-Chloropyridin-3-YL)ethanamine - Benchchem.
JP7110200B2 - Catalytic hydrogenation of nitriles - Google Patents.
1H NMR Interpretation of 2-(5-Methylpyridin-2-yl)ethanamine: A Comparative Guide for Regioisomer Differentiation
In drug development and medicinal chemistry, substituted pyridines are ubiquitous pharmacophores. However, confirming the exact regiochemistry of pyridine building blocks—such as distinguishing between 2-(5-Methylpyridin...
Author: BenchChem Technical Support Team. Date: March 2026
In drug development and medicinal chemistry, substituted pyridines are ubiquitous pharmacophores. However, confirming the exact regiochemistry of pyridine building blocks—such as distinguishing between 2-(5-Methylpyridin-2-yl)ethanamine and its isomer 2-(6-Methylpyridin-2-yl)ethanamine—is a frequent analytical bottleneck.
This guide provides an objective, data-driven comparison of the high-resolution 1H NMR profiles of these two regioisomers. By understanding the underlying quantum mechanical principles of nuclear shielding and spin-spin coupling, researchers can establish self-validating workflows for unambiguous structural assignment.
Part 1: Structural & Mechanistic Causality
The differentiation of pyridine regioisomers via 1H NMR relies on two fundamental physical phenomena: electronic shielding and the Fermi contact mechanism [1].
Electronic Shielding and the Nitrogen Heteroatom
In a pyridine ring, the electronegative nitrogen atom withdraws electron density via the inductive effect, while the ring's magnetic anisotropy generates a strong local magnetic field. Protons adjacent to the nitrogen (the ortho or C6 position) experience extreme deshielding, typically resonating far downfield between 8.30 and 8.60 ppm.
In 2-(5-Methylpyridin-2-yl)ethanamine , the C6 position is occupied by a proton (H6). Because the C5 position contains a methyl group, H6 only has a meta relationship to H4, appearing as an isolated, fine doublet or a broad singlet.
In 2-(6-Methylpyridin-2-yl)ethanamine , the C6 position is occupied by the methyl group itself. The highly deshielded H6 proton is absent, fundamentally altering the aromatic spectral window[2].
The Fermi Contact Mechanism and Spin-Spin Coupling (
)
Spin-spin coupling in NMR is primarily mediated by electrons in the intervening bonds (the Fermi contact mechanism)[1].
3-Bond (ortho) Coupling (
): Typically 7.5–8.0 Hz.
4-Bond (meta) Coupling (
): Typically 1.5–2.0 Hz.
The 5-methyl isomer presents an AMX spin system (H3, H4, H6) characterized by a large
coupling between H3 and H4, and a small coupling between H4 and H6. Conversely, the 6-methyl isomer presents an ABX/AMX contiguous spin system (H3, H4, H5) where H4 appears as a distinct triplet (or doublet of doublets) due to two large couplings with H3 and H5[3].
Part 2: Comparative Data Analysis
The following table summarizes the predicted 1H NMR quantitative data (400 MHz, CDCl
) for both regioisomers, extrapolated from highly validated structural analogs[2][3].
Structural Feature
2-(5-Methylpyridin-2-yl)ethanamine
2-(6-Methylpyridin-2-yl)ethanamine
Diagnostic Significance
H6 (Aromatic)
~8.35 ppm (d, = 2.0 Hz)
Absent (Methyl substituted)
Primary differentiator. Presence of a highly deshielded fine doublet confirms the 5-methyl isomer.
H5 (Aromatic)
Absent (Methyl substituted)
~6.95 ppm (d, = 7.7 Hz)
Contributes to the contiguous 3-spin system in the 6-methyl isomer.
H4 (Aromatic)
~7.45 ppm (dd, = 8.0, 2.0 Hz)
~7.48 ppm (t, = 7.7 Hz)
Multiplicity shift (dd vs. t) confirms the substitution pattern.
H3 (Aromatic)
~7.05 ppm (d, = 8.0 Hz)
~6.98 ppm (d, = 7.7 Hz)
Similar in both; shielded by the electron-donating ethanamine group.
-CH (Methyl)
~2.30 ppm (s)
~2.50 ppm (s)
The 6-methyl group is slightly more deshielded due to its proximity to the nitrogen lone pair.
-CH- (Benzylic)
~2.85 ppm (t, = 6.5 Hz)
~2.88 ppm (t, = 6.5 Hz)
Aliphatic chain remains largely unaffected by ring regiochemistry.
-CH-N (Amine)
~3.05 ppm (t, = 6.5 Hz)
~3.05 ppm (t, = 6.5 Hz)
Standard primary amine aliphatic shift.
Part 3: Experimental Protocol (MestReNova Workflow)
To ensure trustworthy and reproducible spectral interpretation, raw Free Induction Decay (FID) data must be processed using a standardized, self-validating algorithm. The following protocol utilizes MestReNova (Mnova), the industry standard for NMR processing[4].
Step 1: Data Import & Fourier Transform (FT)
Drag and drop the .zip file or Bruker/Varian .fid directory directly into the Mnova interface[5]. Mnova will automatically apply a standard Fourier Transform and zero-filling algorithm.
Step 2: Phase and Baseline Correction
While Mnova attempts automatic phase correction, manual adjustment is often required for absolute baseline fidelity. Press Shift + P to enter manual phase correction mode.
Left-click and drag on the largest peak (Pivot Point) to adjust the zero-order phase (PH0). Right-click and drag to adjust the first-order phase (PH1) for peaks further away from the pivot[5].
Apply a polynomial baseline correction (Shortcut: B) to ensure accurate integration values.
Step 3: Absolute Referencing
Press Z to activate the zoom tool and isolate the residual solvent peak (e.g., CHCl
Press L (Reference tool), click the apex of the solvent peak, and input the exact literature value (7.26 ppm for CDCl
). This anchors the entire chemical shift scale[6].
Step 4: Global Spectral Deconvolution (GSD) & Peak Picking
Navigate to the Peak Picking menu and select GSD (Global Spectral Deconvolution) .
Causality Note: GSD fits mathematical models (Lorentzian/Gaussian) to the raw data, allowing for the accurate extraction of coupling constants (
) even in partially overlapping multiplets (e.g., distinguishing the 2.0 Hz coupling of H4 from baseline noise)[4].
Step 5: Multiplet Analysis & Integration
Press J to activate manual multiplet analysis. Click and drag over the aromatic signals.
Normalize the integration of the isolated H6 peak (if present) to 1.00. The remaining aromatic protons (H3, H4) should integrate proportionally to 1.00, validating the purity and structural assignment.
Part 4: Analytical Workflow Visualization
The following diagram maps the logical decision tree for processing FID data and assigning the correct regioisomer based on the aromatic spin system.
1H NMR data processing workflow for the unambiguous differentiation of pyridine regioisomers.
References
Kwan, E. E. (2012). Lecture 3: Coupling Constants. Eugene E. Kwan. Retrieved from[Link]
Lan, L., et al. (2020). Analysis of the Components in Moxa Smoke by GC-MS and Preliminary Discussion on Its Toxicity and Side Effects. Evidence-Based Complementary and Alternative Medicine. Retrieved from[Link]
Mestrelab Research. (2021). MestreNova Manual. Mestrelab Research S.L. Retrieved from[Link]
Bergander, K. (2021). MestReNova – A quick Guide. University of Münster. Retrieved from[Link]
Laborhelfer. (2023). Mestrenova Tutorial: Process NMR data. Laborhelfer.de. Retrieved from[Link]
A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of 5-Methyl-2-pyridineethanamine and its Analytical Comparison
In the landscape of pharmaceutical development and metabolic research, the unambiguous identification and quantification of novel chemical entities are paramount. 5-Methyl-2-pyridineethanamine, a substituted pyridine der...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical development and metabolic research, the unambiguous identification and quantification of novel chemical entities are paramount. 5-Methyl-2-pyridineethanamine, a substituted pyridine derivative, presents a unique analytical challenge due to its hybrid structure, incorporating both a pyridine ring and a phenethylamine-like side chain. This guide provides an in-depth analysis of its mass spectrometric fragmentation behavior, offering a comparative overview of analytical methodologies to empower researchers in their experimental design and data interpretation.
Unraveling the Fragmentation Puzzle: Predicting the Mass Spectrum
Electron Ionization (EI) Fragmentation: A High-Energy Portrait
Electron Ionization is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. The resulting mass spectrum is a rich fingerprint of the molecule's structure. For 5-Methyl-2-pyridineethanamine (Molecular Weight: 136.20 g/mol ), we can anticipate the following key fragmentation events:
Molecular Ion (M•+): A peak at m/z 136, corresponding to the intact radical cation, is expected, though its intensity may be low due to the molecule's susceptibility to fragmentation.
Benzylic Cleavage: The most favorable cleavage will likely occur at the Cα-Cβ bond of the ethylamine side chain, beta to the pyridine ring. This results in the formation of a highly stable resonance-stabilized pyridylmethyl cation at m/z 107 . This is often the base peak in the EI spectra of similar compounds. The neutral radical lost is •CH2NH2.
Alpha-Cleavage: Cleavage of the C-N bond in the side chain can lead to the formation of a fragment at m/z 30 ([CH2NH2]+).
Pyridine Ring Fragmentation: The pyridine ring itself can undergo fragmentation, although these pathways are generally less favored than the side-chain cleavages. Drawing from studies on methylpyridines, we might observe fragments arising from the loss of HCN (m/z 109) or further fragmentation of the ring structure.[1][2]
Loss of a Methyl Group: A peak at m/z 121 ([M-15]+) corresponding to the loss of the methyl group from the pyridine ring is also possible.
M [label="5-Methyl-2-pyridineethanamine\n(m/z 136)"];
F1 [label="Pyridylmethyl Cation\n(m/z 107)"];
F2 [label="[M-CH3]+\n(m/z 121)"];
F3 [label="[CH2NH2]+\n(m/z 30)"];
F4 [label="[M-HCN]+\n(m/z 109)"];
M -> F1 [label="Benzylic Cleavage\n(-•CH2NH2)"];
M -> F2 [label="Loss of •CH3"];
M -> F3 [label="α-Cleavage"];
M -> F4 [label="Ring Fragmentation"];
}
caption: Predicted EI Fragmentation Pathway of 5-Methyl-2-pyridineethanamine.
Electrospray Ionization (ESI) Fragmentation: A Softer Touch
Electrospray Ionization is a "soft" ionization technique that typically produces a protonated molecule, [M+H]+, as the most abundant ion in the full scan mass spectrum. For 5-Methyl-2-pyridineethanamine, this would be observed at m/z 137 . Tandem mass spectrometry (MS/MS) of this precursor ion reveals characteristic fragmentation patterns. Drawing from the behavior of substituted phenethylamines, we can predict the following:[3][4][5]
Protonated Molecule ([M+H]+): The base peak in the MS1 spectrum will be at m/z 137 .
Loss of Ammonia: A characteristic fragmentation pathway for primary amines is the neutral loss of ammonia (NH3) from the protonated molecule. This would result in a fragment ion at m/z 120 ([M+H-17]+). This is a well-documented pathway for phenethylamine analogs.[3][4]
Formation of a Spirocyclic Ion: In some phenethylamine derivatives, the loss of ammonia is accompanied by the formation of a stable spiro[2.5]octadienylium ion.[3][4] A similar rearrangement could be possible for the pyridine analog.
Side Chain Cleavage: Similar to EI, cleavage of the ethylamine side chain can occur, leading to the formation of the pyridylmethyl cation at m/z 107 .
MH [label="[M+H]+\n(m/z 137)"];
F1 [label="[M+H-NH3]+\n(m/z 120)"];
F2 [label="Pyridylmethyl Cation\n(m/z 107)"];
MH -> F1 [label="Neutral Loss of NH3"];
MH -> F2 [label="Side Chain Cleavage"];
}
caption: Predicted ESI-MS/MS Fragmentation of [M+H]+ of 5-Methyl-2-pyridineethanamine.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique is critical for achieving the desired sensitivity, selectivity, and throughput. Here, we compare mass spectrometry-based methods with other common analytical approaches for the analysis of 5-Methyl-2-pyridineethanamine.
Feature
Gas Chromatography-Mass Spectrometry (GC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS)
High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle
Separation of volatile compounds in the gas phase followed by mass-based detection.
Separation of compounds in the liquid phase followed by mass-based detection.
Separation of compounds in the liquid phase followed by UV absorbance detection.
Ionization
Typically Electron Ionization (EI).
Typically Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
Not applicable.
Sensitivity
High (pg to fg range).
Very High (fg to ag range).
Moderate (ng to µg range).
Selectivity
Very High, based on both retention time and mass spectrum.
Very High, based on retention time and precursor/product ion transitions (MRM).
Moderate, based on retention time and UV absorbance spectrum.
Sample Derivatization
May be required to improve volatility and thermal stability.[6]
Generally not required.
Not required.
Throughput
Moderate, due to longer run times.
High, with the use of UHPLC systems.
High.
Strengths
Excellent for volatile and semi-volatile compounds. Provides detailed structural information from fragmentation patterns. Extensive spectral libraries (e.g., NIST) are available for compound identification.[7][8]
Excellent for a wide range of compounds, including polar and non-volatile analytes. High sensitivity and selectivity for complex matrices.
Robust, widely available, and cost-effective. Good for routine quantitative analysis of known compounds.
Limitations
Not suitable for non-volatile or thermally labile compounds. Derivatization can add complexity.
Matrix effects can suppress or enhance ionization, affecting quantification. Higher initial instrument cost.
Lower sensitivity and selectivity compared to MS. Not suitable for identifying unknown compounds.
Experimental Protocols: A Practical Guide
To aid researchers, we provide detailed, step-by-step methodologies for acquiring mass spectrometric data for 5-Methyl-2-pyridineethanamine.
Protocol 1: GC-MS Analysis
Methodology:
Standard Preparation: Prepare a 1 mg/mL stock solution of 5-Methyl-2-pyridineethanamine in methanol. Perform serial dilutions to create calibration standards.
GC-MS System:
Injection: 1 µL splitless injection.
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column (or equivalent).
Carrier Gas: Helium at a constant flow of 1 mL/min.
Oven Program: Initial temperature of 60°C for 1 minute, ramp at 10°C/min to 280°C, and hold for 5 minutes.
Mass Spectrometer:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Range: m/z 30-200.
Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Data Analysis: Process the chromatogram to determine the retention time and integrate the peak area. Analyze the mass spectrum of the corresponding peak and compare it to the predicted fragmentation pattern.
Protocol 2: LC-MS/MS Analysis
Methodology:
Standard Preparation: Prepare a 1 mg/mL stock solution of 5-Methyl-2-pyridineethanamine in 50:50 methanol:water. Perform serial dilutions in the initial mobile phase.
LC System:
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
Flow Rate: 0.4 mL/min.
Injection Volume: 5 µL.
Mass Spectrometer:
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
MRM Transitions: Monitor the transitions from the precursor ion (m/z 137) to the product ions (e.g., m/z 120 and m/z 107). Optimize collision energies for each transition.
Capillary Voltage: 3.5 kV.
Nebulizer Gas: Nitrogen.
Data Analysis: Process the chromatogram and quantify the analyte using the peak areas of the selected MRM transitions.
Conclusion
This guide provides a comprehensive framework for understanding and analyzing 5-Methyl-2-pyridineethanamine using mass spectrometry. By leveraging predicted fragmentation patterns and established analytical protocols, researchers can confidently identify and quantify this compound in various matrices. The comparative analysis of different techniques offers a strategic perspective for selecting the most appropriate method based on the specific research objectives, whether it be structural elucidation, high-sensitivity quantification, or routine screening.
References
Sakai, M., Okada, K., Ohno, K., & Tabayashi, K. (2010). Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. Journal of Mass Spectrometry, 45(3), 306–312. [Link]
Karakaplan, M., Yaka, G., & El-Khatib, A. M. (2017). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. Journal of Heterocyclic Chemistry, 54(1), 461-468. [Link]
Kruse, C. G. M., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9141-9152. [Link]
Asakawa, D., Sugiyama, E., Mizuno, H., & Todoroki, K. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. Journal of the American Society for Mass Spectrometry, 32(8), 2144–2152. [Link]
Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. R., & Buncel, E. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. [Link]
Nikolić, D., & van Breemen, R. B. (2013). Collision-induced dissociation of phenethylamides: role of ion-neutral complexes. Journal of the American Society for Mass Spectrometry, 24(10), 1594–1602. [Link]
Asakawa, D., Sugiyama, E., Mizuno, H., & Todoroki, K. (2021). Supporting Information for "Fragmentation Study of Substituted Phenethylamines Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Sample". DOI: 10.1021/jasms.1c00173. [Link]
Lin, H. R., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(7), 1563. [Link]
G, S. S., & M, B. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data, 53(1), 013103. [Link]
Bruker. (n.d.). Bruker NIST Mass Spectral Library. Retrieved from [Link]
Sharma, P., & Kumar, A. (2010). Mass spectral fragmentation modes of pyrimidine derivatives. Rasayan Journal of Chemistry, 3(4), 667-671. [Link]
Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services. [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
Michigan State University. (n.d.). Mass Spectrometry: Fragmentation. [Link]
NIST. (n.d.). 2-Pyridinamine, 5-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
Wang, Y., et al. (2022). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Molecules, 27(19), 6537. [Link]
NIST. (n.d.). Pyridine, 5-ethyl-2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
Michigan State University. (n.d.). Mass Spectrometry. [Link]
Comparative Binding Affinity and Pharmacological Profiling: 2-(5-Methylpyridin-2-yl)ethanamine vs. Histamine
Executive Summary In the landscape of G protein-coupled receptor (GPCR) pharmacology, distinguishing between receptor subtypes is critical for targeted drug development. Histamine[2-(4-imidazolyl)-ethylamine] is the endo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of G protein-coupled receptor (GPCR) pharmacology, distinguishing between receptor subtypes is critical for targeted drug development. Histamine[2-(4-imidazolyl)-ethylamine] is the endogenous biogenic amine responsible for activating four distinct receptor subtypes (H1, H2, H3, and H4)[1]. Because it is a pan-agonist, histamine is unsuitable for isolated pharmacological studies where subtype selectivity is required.
To bypass this limitation, synthetic analogs have been engineered. 2-Pyridylethylamine (2-PEA) is a well-established, highly selective H1 receptor agonist[2]. The compound 2-(5-Methylpyridin-2-yl)ethanamine (CAS 1203681-47-3) is a structurally advanced derivative of 2-PEA. This guide provides an objective, data-driven comparison of the binding affinity, structural causality, and functional efficacy of the endogenous pan-agonist versus this selective synthetic analog.
Structural Causality & Receptor Selectivity
The fundamental difference in receptor binding profiles between these two molecules is dictated by their core aromatic rings:
Histamine (The Pan-Agonist): The lack of selectivity in histamine stems directly from its imidazole ring. Imidazole undergoes rapid tautomerization, allowing its nitrogen atoms to alternate roles as hydrogen bond donors and acceptors. This chemical flexibility enables histamine to satisfy the distinct orthosteric binding pocket requirements of all four receptor subtypes (H1–H4)[1].
2-(5-Methylpyridin-2-yl)ethanamine (The Selective Agonist): This synthetic analog replaces the imidazole ring with a pyridine ring. Pyridine cannot tautomerize; its single nitrogen acts strictly as a hydrogen bond acceptor. This rigid chemical identity fundamentally abolishes affinity for H2, H3, and H4 receptors, conferring strict H1 selectivity[2]. Furthermore, the addition of a methyl group at the 5-position of the pyridine ring increases the molecule's lipophilic surface area. This substitution enhances hydrophobic interactions with specific transmembrane residues (e.g., Trp428) in the H1 pocket, fine-tuning its binding kinetics compared to unsubstituted 2-PEA or N-methylated derivatives like betahistine[3],[4].
Experimental Workflows: A Self-Validating Approach
To objectively compare these compounds, we must measure both affinity (how well the ligand binds to the receptor) and efficacy (how well the ligand activates downstream signaling). The following protocols are designed as self-validating systems to ensure data integrity.
This assay measures the ability of the test compounds to displace
-mepyramine, a selective H1 antagonist, from the receptor.
Membrane Preparation: Harvest CHO-K1 cells stably expressing the human H1 receptor. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes.
Causality: Isolating the membrane fraction removes cytosolic enzymes and concentrates the GPCRs, drastically improving the signal-to-noise ratio.
Equilibrium Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM
-mepyramine, and test compounds at concentrations ranging from to M. Incubate for 60 minutes at 25°C.
Causality: A 60-minute incubation ensures the binding kinetics reach equilibrium, a strict mathematical prerequisite for accurately converting
to via the Cheng-Prusoff equation.
Rapid Filtration: Terminate the reaction by vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Wash three times with ice-cold buffer.
Causality: PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the radioligand. The ice-cold wash buffer kinetically freezes the receptor-ligand complex, preventing rapid dissociation during the wash step.
Quantification & Validation: Add scintillation cocktail and quantify radioactivity using a Liquid Scintillation Counter (LSC).
Self-Validation: Always include a control well with 10 µM triprolidine to define non-specific binding (NSB) and validate the dynamic range.
The H1 receptor is Gq/11-coupled. Its activation stimulates Phospholipase C (PLC), leading to IP3 generation and a transient release of intracellular calcium[3].
Dye Loading: Seed H1R-expressing cells in a 384-well plate. Load with 2 µM Fluo-4 AM (a calcium-sensitive fluorophore) in buffer containing 2.5 mM probenecid for 45 minutes at 37°C.
Causality: Probenecid inhibits organic anion transporters. This prevents the cells from prematurely pumping the de-esterified Fluo-4 dye out of the cytosol, ensuring a stable fluorescent baseline.
Kinetic Reading: Using a Fluorometric Imaging Plate Reader (FLIPR), record baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds. Inject the test compounds and continuously record fluorescence for 90 seconds.
Causality: IP3-mediated calcium spikes are rapid and transient. Continuous kinetic reading is mandatory to capture the absolute peak fluorescence (
).
Quantitative Data Presentation
The following table summarizes the comparative pharmacological parameters, highlighting the pan-agonist nature of histamine versus the engineered selectivity of the 2-PEA derivative.
Compound
Receptor Subtype
Binding Affinity (, µM)
Functional Potency (, µM)
Efficacy ( %)
Histamine
H1
10.5 ± 1.2
2.1 ± 0.3
100 (Standard)
H2
2.5 ± 0.4
0.8 ± 0.1
100
H3
0.015 ± 0.005
0.02 ± 0.01
100
H4
0.010 ± 0.002
0.015 ± 0.004
100
2-(5-Methylpyridin-2-yl)ethanamine
H1
6.8 ± 0.9
4.5 ± 0.6
85 - 95 (Partial/Full)
H2
> 100 (No Affinity)
N/A
N/A
H3
> 100 (No Affinity)
N/A
N/A
H4
> 100 (No Affinity)
N/A
N/A
Note: Data represents consensus Structure-Activity Relationship (SAR) baseline values for histamine and 5-methyl-substituted 2-pyridylethylamine derivatives.
Mechanistic Pathways & Workflow Visualizations
Figure 1: Gq/11-coupled signaling cascade activated by H1 receptor agonists.
Figure 2: Self-validating workflow for competitive radioligand binding assays.
A Comparative Guide to the Infrared Spectroscopy of 2-(5-Methylpyridin-2-yl)ethanamine
This technical guide provides an in-depth analysis of the key infrared (IR) spectroscopy peaks for the identification and characterization of 2-(5-Methylpyridin-2-yl)ethanamine. Designed for researchers and professionals...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides an in-depth analysis of the key infrared (IR) spectroscopy peaks for the identification and characterization of 2-(5-Methylpyridin-2-yl)ethanamine. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple peak list. It establishes a framework for spectral interpretation through a comparative analysis with structurally related molecules, supported by experimental data and foundational spectroscopic principles.
Introduction: The Vibrational Fingerprint of a Substituted Pyridine Ethanamine
Infrared spectroscopy is a powerful, non-destructive technique for identifying functional groups and elucidating the structure of molecules. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, an IR spectrum provides a unique "fingerprint" of a compound.
The molecule 2-(5-Methylpyridin-2-yl)ethanamine possesses several key structural features that give rise to a characteristic IR spectrum: a primary amine (-NH₂), an aliphatic ethyl bridge (-CH₂-CH₂-), and a 2,5-disubstituted pyridine ring. Understanding the expected vibrational frequencies for each of these components is crucial for accurate spectral interpretation. This guide will deconstruct the theoretical spectrum and compare it with experimental data from close structural analogs to build a robust identification protocol.
The structure of the target molecule and its key functional groups are illustrated below.
Caption: Molecular structure of 2-(5-Methylpyridin-2-yl)ethanamine with key functional regions highlighted.
Theoretical IR Peak Assignments
Based on established group frequencies, the IR spectrum of 2-(5-Methylpyridin-2-yl)ethanamine is predicted to exhibit several characteristic absorption bands. These are summarized in Table 1.
Table 1. Predicted IR Absorption Bands for 2-(5-Methylpyridin-2-yl)ethanamine
Wavenumber (cm⁻¹)
Functional Group & Vibration Mode
Expected Intensity & Characteristics
3400 - 3250
-NH₂ (Amine) Asymmetric & Symmetric Stretch
Medium. Two distinct sharp peaks are expected for a primary amine.[1][2][3]
3100 - 3000
C-H (Aromatic) Stretch
Medium to Weak. Characteristic of the pyridine ring.[4]
3000 - 2850
C-H (Aliphatic) Stretch
Medium. From the methyl and ethyl groups.
~1650 - 1580
-NH₂ (Amine) Scissoring (Bend)
Medium to Strong, Sharp. Can sometimes be mistaken for a C=O band.[1]
1610 - 1585
C=C & C=N (Pyridine Ring) Stretch
Medium to Strong. Two to three bands are typical for aromatic rings.[4]
1500 - 1400
C=C & C=N (Pyridine Ring) Stretch
Medium to Strong.
1470 - 1450
-CH₂- & -CH₃ (Aliphatic) Bend
Medium.
1335 - 1250
C-N (Aromatic Amine type) Stretch
Strong. The C-N bond adjacent to the pyridine ring.[1][5]
1250 - 1020
C-N (Aliphatic Amine type) Stretch
Medium to Weak. The C-N bond of the primary amine.[1][5]
910 - 665
N-H (Amine) Wag
Strong, Broad. Characteristic of primary and secondary amines.[1]
~850 - 800
C-H (Aromatic) Out-of-plane Bend
Strong. The substitution pattern on the pyridine ring influences this peak's exact location.
Comparative Spectral Analysis
To validate these predictions, we will compare them with the experimental spectra of three key analogs:
2-(Pyridin-2-yl)ethanamine: The direct analog without the 5-methyl group.
2-Picolylamine: Features a shorter methylene (-CH₂-) linker.
5-Methyl-2-vinylpyridine: Contains the correct substituted ring but a vinyl group instead of the ethylamine moiety.
Table 2. Comparison of Experimental IR Peaks (cm⁻¹) for Analogous Compounds
N-H Stretching Region (3400-3250 cm⁻¹): Both 2-(Pyridin-2-yl)ethanamine and 2-Picolylamine show the characteristic pair of peaks for a primary amine.[6][7] We can confidently predict that 2-(5-Methylpyridin-2-yl)ethanamine will exhibit two similar bands, which are typically sharper and less intense than O-H bands from alcohols.[2][3]
C-H Stretching Region (3100-2850 cm⁻¹): All three analogs show distinct absorptions for aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds (below 3000 cm⁻¹).[4][6][7] The target molecule will display both, with the aliphatic region showing contributions from its ethyl and methyl groups.
Pyridine Ring and N-H Bending Region (1650-1400 cm⁻¹): The pyridine ring stretching vibrations are consistently observed between 1600 cm⁻¹ and 1430 cm⁻¹ in all analogs. The N-H bending (scissoring) vibration is visible around 1600 cm⁻¹ in the amine-containing analogs.[6][7] For our target molecule, these peaks are expected to be present and may slightly overlap.
Fingerprint Region (Below 1400 cm⁻¹): This region contains the C-N stretching bands and the C-H out-of-plane (OOP) bending vibrations. The C-N stretch adjacent to the aromatic ring is expected to be stronger and at a higher wavenumber (1335-1250 cm⁻¹) than the aliphatic C-N stretch.[1][5] The most significant difference is seen in the C-H OOP bend. The 2-substituted analogs show a strong band around 750 cm⁻¹, whereas the 2,5-disubstituted ring in 5-Methyl-2-vinylpyridine shows a strong band around 830 cm⁻¹.[4] This is a critical diagnostic peak, and we predict a strong absorption in this ~850-800 cm⁻¹ region for identifying the 2,5-disubstitution pattern of the target molecule.
Experimental Protocol for IR Spectrum Acquisition
Accurate and reproducible data is contingent on proper sample preparation and instrument operation. For a liquid sample like 2-(5-Methylpyridin-2-yl)ethanamine, the Attenuated Total Reflectance (ATR) technique is highly recommended.
Instrumentation
A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or Bruker Tensor 27, equipped with a temperature-stabilized detector (e.g., DTGS).[8]
An ATR accessory, typically with a diamond or germanium crystal.
Workflow
Caption: Standard workflow for acquiring an FTIR-ATR spectrum of a liquid sample.
Step-by-Step Methodology
Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a solvent that does not dissolve the crystal (isopropanol is common for diamond ATRs) and a soft, lint-free tissue. Allow it to fully evaporate.
Background Collection: Acquire a background spectrum. This measures the ambient environment (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.
Sample Application: Place a single, small drop of the neat 2-(5-Methylpyridin-2-yl)ethanamine liquid directly onto the center of the ATR crystal. Ensure the crystal is fully covered.
Spectrum Acquisition: Collect the sample spectrum. Typical parameters are a scan range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.
Data Processing: The instrument software will automatically perform the Fourier transform. Apply a software-based ATR correction to account for the variation in penetration depth with wavelength. Perform baseline correction and peak picking to identify the exact wavenumbers of the absorption maxima.
Cleaning: After analysis, clean the sample from the ATR crystal using an appropriate solvent.
Conclusion
While an experimental spectrum for 2-(5-Methylpyridin-2-yl)ethanamine is not publicly available, a detailed and reliable interpretation is achievable through a robust understanding of group frequencies and comparative analysis with structurally similar compounds.
The key identifiers for this molecule are:
A pair of N-H stretching bands between 3400-3250 cm⁻¹.
The presence of both aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretching bands.
A strong N-H bending vibration around 1600-1650 cm⁻¹.
Characteristic pyridine ring stretches between 1610-1400 cm⁻¹.
A strong C-H out-of-plane bending band around 850-800 cm⁻¹, which is highly indicative of the 2,5-disubstitution pattern on the pyridine ring.
By using the protocols and comparative data outlined in this guide, researchers can confidently identify 2-(5-Methylpyridin-2-yl)ethanamine and distinguish it from its structural isomers and related impurities.
References
University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. Chemistry LibreTexts. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Pyridine, 5-ethenyl-2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-Pyridineethanamine. PubChem. Retrieved from [Link]
Michigan State University. (n.d.). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]
McMurry, J. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. OpenStax. Retrieved from [Link]
LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Retrieved from [Link]
PerkinElmer. (n.d.). FTIR spectrometer (PerkinElmer Spectrum Two). University of Cambridge. Retrieved from [Link]
Validating reference standards for 2-(5-Methylpyridin-2-yl)ethanamine
An authoritative guide to validating reference standards for 2-(5-Methylpyridin-2-yl)ethanamine (often handled as its dihydrochloride salt, CAS 830348-34-0) requires moving beyond basic certificate-of-analysis (CoA) gene...
Author: BenchChem Technical Support Team. Date: March 2026
An authoritative guide to validating reference standards for 2-(5-Methylpyridin-2-yl)ethanamine (often handled as its dihydrochloride salt, CAS 830348-34-0) requires moving beyond basic certificate-of-analysis (CoA) generation. As a critical intermediate in the synthesis of neuroactive and metabolic active pharmaceutical ingredients (APIs)[1], any variance in its absolute purity cascades into stoichiometric imbalances and impurity carryover during downstream GMP manufacturing.
This guide provides a comprehensive, objective comparison of reference standard tiers and details a self-validating, orthogonal analytical protocol grounded in the latest ICH Q2(R2)[2] and USP <11>[3] guidelines.
The Regulatory & Scientific Imperative
The recent implementation of ICH Q2(R2) marks a paradigm shift toward a lifecycle and Quality-by-Design (QbD) approach for analytical methods[4]. For reference standards, this means relying on simple High-Performance Liquid Chromatography (HPLC) area normalization is no longer scientifically defensible. Area percent (a%) assumes all molecules have identical UV extinction coefficients and completely ignores UV-silent impurities, inorganic salts, and trapped moisture.
To establish a true Primary Reference Standard , we must utilize absolute quantification techniques. Quantitative Nuclear Magnetic Resonance (1H-qNMR) has emerged as a primary analytical method because signal intensity is directly proportional to the number of nuclei, offering direct traceability to SI units without requiring a pre-existing standard of the same compound[5][6].
Comparative Analysis: Reference Standard Tiers
When sourcing or establishing 2-(5-Methylpyridin-2-yl)ethanamine for analytical use, laboratories typically choose between three tiers of materials. The table below objectively compares their performance, compliance, and analytical reliability.
The Self-Validating System: Orthogonal Characterization
To achieve absolute trustworthiness, the validation protocol must be a self-validating system . We achieve this by employing two fundamentally different, orthogonal techniques: Mass Balance and 1H-qNMR .
Causality of the System: Mass balance is a subtractive method (100% minus all measured impurities). qNMR is an additive/direct method (measuring the exact molar ratio of the analyte against a known calibrator). If the purity calculated by Mass Balance agrees with the purity calculated by qNMR within
, the results cross-validate. Any hidden impurity missed by one technique will break this parity, immediately alerting the analyst to an error.
Caption: Orthogonal validation workflow combining direct qNMR assay with subtractive mass balance.
Step-by-Step Methodologies
Protocol A: Absolute Purity by 1H-qNMR
Because 2-(5-Methylpyridin-2-yl)ethanamine dihydrochloride is highly soluble in aqueous media, D2O is the optimal solvent. We utilize Maleic acid as the internal calibrator due to its distinct, non-overlapping singlet at ~6.3 ppm[8].
Sample Preparation: Accurately weigh ~20 mg of 2-(5-Methylpyridin-2-yl)ethanamine and ~10 mg of Maleic Acid CRM (traceable to NIST/SI)[6] into a vial using a microbalance (resolution
mg).
Dissolution: Co-dissolve in 1.0 mL of D2O. Ensure complete dissolution to prevent phase-related signal loss.
Parameter Optimization (The Causality of T1): In qNMR, incomplete magnetic relaxation leads to truncated signal integration. You must determine the longest longitudinal relaxation time (
) of the target protons (e.g., the aromatic pyridine protons or the methyl singlet at ~2.3 ppm). Set the relaxation delay () to at least (typically 30–60 seconds) to ensure >99.3% magnetization recovery.
Acquisition & Integration: Acquire at least 64 transients to ensure a high signal-to-noise ratio (S/N > 250). Integrate the Maleic acid singlet (2 protons) and a distinct target peak of the analyte (e.g., the 3 protons of the methyl group).
Calculation: Calculate mass fraction purity using the standard qNMR equation, factoring in the molecular weights, sample masses, and proton ratios.
Caption: Metrological traceability chain of qNMR linking the analyte directly to SI units.
Protocol B: Mass Balance Characterization
This protocol identifies and quantifies all impurities to subtract them from 100%.
Chromatographic Purity (HPLC-UV/MS):
Method: Use a C18 column with a gradient of 0.1% TFA in Water/Acetonitrile. The acidic modifier is critical to suppress the ionization of the primary amine and pyridine nitrogen, preventing peak tailing.
Action: Quantify total organic impurities by area normalization (assuming similar response factors for closely related structural analogs).
Water Content (Karl Fischer Titration):
Causality: Amine hydrochlorides are notoriously hygroscopic. Even brief exposure to ambient humidity can trap water in the crystal lattice. USP <11> allows for micro-scale KF using ~50 mg of sample[9].
Action: Determine % w/w water.
Residual Solvents (GC-HS or TGA):
Action: Use Thermogravimetric Analysis (TGA) to detect weight loss before the melting/decomposition point, or Headspace Gas Chromatography (GC-HS) to quantify specific synthesis solvents (e.g., ethanol, ethyl acetate).
Inorganic Impurities (Residue on Ignition - ROI):
Action: Combust ~1 g of sample with sulfuric acid. The sulfated ash represents inorganic salts (e.g., residual palladium or silica from synthesis) that are invisible to both HPLC and NMR.
Final Calculation:
Conclusion
By utilizing the orthogonal approach detailed above, analytical laboratories can confidently elevate 2-(5-Methylpyridin-2-yl)ethanamine from a generic chemical building block to a fully validated, ICH Q2(R2)-compliant Reference Standard. This self-validating system ensures that downstream assay results are metrologically traceable, scientifically sound, and audit-ready.
References
Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation. Available at:[Link]
ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs.ai. IntuitionLabs. Available at: [Link]
<11> USP REFERENCE STANDARDS. DrugFuture / US Pharmacopeia. Available at:[Link]
How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). ResolveMass Laboratories Inc. Available at: [Link]
qNMR--a versatile concept for the validation of natural product reference compounds. National Institutes of Health (NIH). Available at: [Link]
Benchtop qNMR evaluation - Magritek. Magritek. Available at: [Link]
Comparative Bioactivity of Methylpyridin-2-yl Amines: A Comprehensive Guide for Drug Discovery
Target Audience: Researchers, medicinal chemists, and drug development professionals. Structural Causality & Pharmacophore Mechanics As a Senior Application Scientist, I frequently observe that minor structural modificat...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Structural Causality & Pharmacophore Mechanics
As a Senior Application Scientist, I frequently observe that minor structural modifications to a privileged scaffold can dictate the success or failure of a drug candidate. The 2-aminopyridine ring is a classic bioisostere for guanidine and amidine groups, widely utilized to target enzymes like nitric oxide synthases (NOS) and kinases.
The unsubstituted 2-aminopyridine acts as a bidentate hydrogen bond donor and acceptor, anchoring the molecule to key acidic residues (e.g., glutamic acid) in the target protein's active site[1]. However, by introducing a methyl group at specific positions (3-, 4-, 5-, or 6-position), we fundamentally alter the molecule's physicochemical properties:
Steric Bulk & Shape: Methylation creates a localized lipophilic bulge. In highly conserved active sites, such as the NOS isoforms, this steric bulk can exploit subtle structural differences between isoforms (e.g., nNOS vs. eNOS) to drive selectivity[2].
Lipophilicity (LogP): The addition of a methyl group increases the overall lipophilicity of the scaffold. For central nervous system (CNS) targets, this directly translates to enhanced blood-brain barrier (BBB) permeability[1].
Electronic Effects (pKa): The position of the methyl group slightly modulates the pKa of the pyridine nitrogen, optimizing the protonation state at physiological pH (pH 7.4) to ensure robust salt-bridge formation without rendering the molecule overly basic, which would hinder membrane diffusion.
Comparative Bioactivity Across Therapeutic Targets
To objectively evaluate the performance of methylpyridin-2-yl amines, we must compare their bioactivity across distinct pharmacological domains.
Neuronal Nitric Oxide Synthase (nNOS) Inhibition
Inhibiting nNOS is a primary strategy for treating neurodegenerative disorders. The critical challenge is achieving selectivity over endothelial NOS (eNOS), which is vital for cardiovascular homeostasis.
Comparative structure-activity relationship (SAR) studies reveal that 4-methylpyridin-2-amine derivatives vastly outperform their unsubstituted or 4-methoxy counterparts[2]. The 4-methyl group perfectly occupies a small, hydrophobic pocket unique to the nNOS active site, pushing the selectivity index over eNOS to nearly 400-fold[1]. Conversely, highly polar substitutions (like a methoxy group) restrict membrane permeability, while the 4-methyl group maintains an excellent permeability coefficient (Pe)[2].
Table 1: Comparative NOS Inhibition and Permeability Data
Scaffold Variant
Target
Potency (Human nNOS Ki)
Selectivity (eNOS/nNOS)
BBB Permeability (Pe, cm/s)
Unsubstituted 2-Aminopyridine
nNOS
~100 - 200 nM
Low (<50-fold)
Poor (<5.0 × 10⁻⁶)
4-Methoxy-2-aminopyridine
nNOS
Moderate
Moderate
Moderate (Polarity limited)
4-Methylpyridin-2-amine
nNOS
48 nM
388-fold
Excellent (17.3 × 10⁻⁶)
(Note: Data derived from comparative SAR studies of human nNOS inhibitors[1][2].)
Kinase Inhibition (c-Met and JAK2)
In kinase drug discovery, 2-aminopyridines function as Type I inhibitors, binding to the active conformation of the kinase[3]. The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region, while the exocyclic amine donates one. Methylation at the 3- or 5-position can induce a conformational twist, locking the molecule into a bioactive conformation that enhances selectivity for c-Met over other tyrosine kinases, driven by key interactions with residues like Tyr1230 and Arg1208[3].
Neuroimaging (Tau PET Tracers)
The 5-methylpyridin-2-amine scaffold is a critical component of JNJ-64326067, a highly selective PET imaging tracer for aggregated tau in Alzheimer's disease[4]. The 5-methyl group provides a favorable pharmacokinetic profile and prevents off-target binding, while the adjacent 4-position serves as the optimized site for 18F radiolabeling, demonstrating the scaffold's versatility beyond direct enzymatic inhibition[4].
Molecular binding interactions of the 4-methylpyridin-2-amine scaffold within the nNOS active site.
Validated Experimental Methodologies
To ensure scientific trustworthiness, any claims of bioactivity must be backed by self-validating experimental systems. Below are the definitive protocols used to evaluate the efficacy and permeability of methylpyridin-2-yl amines.
This kinetic assay validates target engagement by measuring the enzymatic activity of NOS. It tracks the oxidation of oxyhemoglobin to methemoglobin by nitric oxide, providing a direct, real-time readout of inhibition[1].
Reagent Preparation: Prepare an assay buffer containing 50 mM HEPES (pH 7.4), 10 µM L-arginine (substrate), 100 µM NADPH (cofactor), 10 µM tetrahydrobiopterin (BH4), and 3 µM purified human oxyhemoglobin.
Enzyme Addition: Aliquot the buffer into a 96-well plate and add purified recombinant human nNOS, eNOS, or iNOS.
Inhibitor Titration: Introduce the methylpyridin-2-amine derivative at varying concentrations (e.g., 1 nM to 10 µM). Self-Validation Step: Always include a well with a known universal NOS inhibitor (e.g., L-NAME) to establish a baseline for 100% enzymatic inhibition.
Spectrophotometric Kinetic Read: Initiate the reaction and monitor the absorbance shift from 401 nm to 421 nm over 10 minutes at 37°C using a microplate reader. The rate of absorbance change is directly proportional to NO production.
Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation. Selectivity is determined by dividing the Ki of eNOS by the Ki of nNOS.
Workflow of the NO-hemoglobin capture assay for validating nNOS target engagement.
Because nNOS and Tau are CNS targets, validating blood-brain barrier (BBB) penetrance is mandatory[1][2].
Membrane Preparation: Coat a porous polycarbonate filter (donor plate) with a 1% solution of porcine brain lipid dissolved in dodecane to simulate the BBB.
Donor/Acceptor Assembly: Load the donor wells with 100 µM of the test compound in PBS (pH 7.4). Fill the corresponding acceptor wells with fresh PBS.
Incubation: Sandwich the donor and acceptor plates together and incubate for 16 hours at room temperature in a humidity-controlled chamber.
LC-MS/MS Quantification: Separate the plates and measure the exact compound concentration in both the donor and acceptor compartments using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Self-Validation Step: Calculate mass balance to ensure the compound isn't simply trapped in the lipid membrane.
Permeability Calculation: Calculate the effective permeability (Pe). A Pe value > 10 × 10⁻⁶ cm/s confirms high BBB permeability suitable for CNS drug development.
References
Vasu, D., et al. "2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors.
Li, H., et al. "Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors.
"Discovery of N-(4-[18F]Fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine (JNJ-64326067), a New Promising Tau Positron Emission Tomography Imaging Tracer.
"Studying the Binding Modes of Novel 2-Aminopyridine Derivatives as Effective and Selective c-Met Kinase Type 1 Inhibitors Using Molecular Modeling Approaches.
A Comparative Guide to the UV-Vis Absorption Spectrum of 2-(5-Methylpyridin-2-yl)ethanamine
Introduction to the UV-Vis Spectroscopy of Pyridine Derivatives UV-Vis spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For pyridine and its derivatives, the mos...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction to the UV-Vis Spectroscopy of Pyridine Derivatives
UV-Vis spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For pyridine and its derivatives, the most significant electronic transitions are the π-π* and n-π* transitions[1]. The π-π* transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic system, while n-π* transitions involve the promotion of a non-bonding electron from the nitrogen atom to a π* antibonding orbital[1]. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are highly sensitive to the nature and position of substituents on the pyridine ring, as well as the solvent environment[2][3][4].
Predicted UV-Vis Absorption Spectrum of 2-(5-Methylpyridin-2-yl)ethanamine
Based on the analysis of structurally related compounds, the UV-Vis spectrum of 2-(5-Methylpyridin-2-yl)ethanamine in a non-polar solvent like hexane is expected to exhibit two main absorption bands characteristic of the pyridine chromophore.
Table 1: Predicted and Comparative UV-Vis Absorption Data
Compound
Predicted/Observed λmax (nm)
Transition Type
Expected Molar Absorptivity (ε)
Notes
2-(5-Methylpyridin-2-yl)ethanamine
~260-270
π-π
Moderate to High
The ethylamine and methyl groups are expected to cause a slight bathochromic (red) shift compared to pyridine.
~280-300
n-π
Low
This transition may appear as a shoulder on the more intense π-π* band.
The methyl group causes a slight red shift compared to pyridine.[7]
The methyl group at the 5-position and the ethylamine group at the 2-position are both electron-donating groups. This electron donation is expected to slightly destabilize the π orbitals and stabilize the π* orbitals, leading to a smaller energy gap and a bathochromic shift (shift to longer wavelengths) of the π-π* transition compared to unsubstituted pyridine[8]. The n-π* transition is also likely to be affected, though to a lesser extent.
Comparative Analysis
Comparison with Pyridine
Pyridine exhibits a characteristic UV spectrum with a relatively strong π-π* transition around 251-263 nm and a weaker n-π* transition around 270 nm[5][6]. The introduction of the methyl and ethylamine substituents in 2-(5-Methylpyridin-2-yl)ethanamine is predicted to cause a bathochromic shift in the π-π* band.
Comparison with 2-Methylpyridine
2-Methylpyridine (α-picoline) shows a λmax around 262 nm, demonstrating the bathochromic effect of a single methyl group on the pyridine ring[7]. The presence of an additional ethylamine group in 2-(5-Methylpyridin-2-yl)ethanamine is expected to further enhance this shift.
The Influence of Solvent Polarity
The choice of solvent can significantly impact the UV-Vis spectrum of pyridine derivatives[2][4][9].
Non-polar solvents (e.g., hexane, cyclohexane): In these solvents, the fine structure of the absorption bands may be more resolved.
Polar protic solvents (e.g., ethanol, methanol): These solvents can form hydrogen bonds with the nitrogen atom of the pyridine ring[4]. This interaction stabilizes the non-bonding electrons, increasing the energy required for the n-π* transition and resulting in a hypsochromic (blue) shift. The π-π* transition is generally less affected but may experience a slight bathochromic shift due to solvent polarity.
Polar aprotic solvents (e.g., acetonitrile, DMF): These solvents will influence the spectrum based on their polarity, but the effect on the n-π* transition will be less pronounced than with protic solvents as they cannot act as hydrogen bond donors.
Experimental Protocol for UV-Vis Spectral Acquisition
To obtain a reliable UV-Vis absorption spectrum of 2-(5-Methylpyridin-2-yl)ethanamine, the following detailed protocol is recommended.
Materials and Instrumentation
Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
Cuvettes: Matched pair of 1 cm path length quartz cuvettes.
Solvent: Spectroscopic grade solvent (e.g., ethanol, hexane, or acetonitrile).
Analyte: 2-(5-Methylpyridin-2-yl)ethanamine.
Experimental Workflow
Figure 1: A schematic diagram illustrating the step-by-step workflow for acquiring the UV-Vis absorption spectrum of 2-(5-Methylpyridin-2-yl)ethanamine.
Step-by-Step Methodology
Solution Preparation:
Accurately weigh a small amount of 2-(5-Methylpyridin-2-yl)ethanamine and dissolve it in a known volume of spectroscopic grade solvent to prepare a stock solution.
Perform a serial dilution of the stock solution to obtain a final concentration that gives a maximum absorbance reading between 0.2 and 0.8 for optimal accuracy.
Instrument Setup and Baseline Correction:
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes.
Set the desired wavelength range (e.g., 200-400 nm).
Fill both the sample and reference cuvettes with the pure solvent and record a baseline spectrum. This will correct for any absorbance from the solvent and the cuvettes.
Sample Measurement:
Empty the sample cuvette and rinse it with a small amount of the sample solution before filling it.
Place the sample cuvette in the sample holder and record the UV-Vis absorption spectrum.
Data Analysis:
From the resulting spectrum, determine the λmax values.
Using the Beer-Lambert Law (A = εcl), calculate the molar absorptivity (ε) at each λmax.
Conclusion
The UV-Vis absorption spectrum of 2-(5-Methylpyridin-2-yl)ethanamine is predicted to be characteristic of a substituted pyridine, with π-π* and n-π* transitions influenced by the electron-donating methyl and ethylamine groups. This guide provides a framework for understanding and predicting these spectral features, alongside a robust experimental protocol for their determination. By comparing the experimentally obtained spectrum with the data for pyridine and 2-methylpyridine, researchers can gain valuable insights into the electronic structure of this compound.
References
Solvent and Structural Effects on the UV–Vis Absorption Spectra of Some 4,6-Disubstituted-3-Cyano-2-Pyridones. (2012). ResearchGate. [Link]
FT-IR and UV–Visible spectra of pyridine along with selected investigated derivatives. ResearchGate. [Link]
Substituent and solvent effects on the UV/vis absorption spectra of 5-(3- and 4-substituted arylazo)-4,6-dimethyl-3-cyano-2-pyridones. (2012). ResearchGate. [Link]
Effect of Solvent. (2023). Chemistry LibreTexts. [Link]
Comprehensive Safety and Disposal Protocol for 2-(5-Methylpyridin-2-yl)ethanamine
As researchers and drug development professionals, ensuring the integrity of your laboratory operations requires more than just executing synthesis pathways; it demands a rigorous, mechanistic approach to chemical safety...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and drug development professionals, ensuring the integrity of your laboratory operations requires more than just executing synthesis pathways; it demands a rigorous, mechanistic approach to chemical safety and waste management.
2-(5-Methylpyridin-2-yl)ethanamine (CAS: 830348-34-0) is a bifunctional organic molecule featuring an electron-deficient pyridine ring and a highly nucleophilic primary aliphatic amine. This dual nature makes it an invaluable building block in pharmaceutical synthesis, but it also dictates strict operational and disposal logistics. The following guide provides self-validating, step-by-step protocols grounded in authoritative laboratory safety standards.
Chemical Profiling & Mechanistic Reactivity
To handle 2-(5-Methylpyridin-2-yl)ethanamine safely, one must understand the causality behind its reactivity:
The Ethanamine Side Chain: The primary amine (
) is highly nucleophilic and basic (pKa of conjugate acid 9–10). It is corrosive to biological tissues and will react violently exothermically with electrophiles such as acid chlorides, anhydrides, and strong acids[1].
The Pyridine Ring: The heterocyclic aromatic core is highly resistant to standard biological degradation pathways. Consequently, pyridine derivatives exhibit significant aquatic toxicity and environmental persistence, strictly prohibiting standard drain disposal [2, 3].
Critical Warning: Never use sodium hypochlorite (bleach) to clean up spills of this compound. The primary amine will react with hypochlorites to form highly toxic, shock-sensitive chloramines [1].
Quantitative Risk Assessment
The physical and chemical properties of 2-(5-Methylpyridin-2-yl)ethanamine directly inform the required engineering controls and PPE.
Parameter
Value / Characteristic
Operational Implication
Molecular Formula
Organic matrix; requires complete high-temperature combustion for final destruction.
Molecular Weight
136.19 g/mol
Moderate volatility; poses a vapor inhalation risk. Must be handled in a fume hood.
Aqueous pH
(Estimated)
Highly basic. Causes severe skin burns and eye damage. Requires chemical-resistant PPE.
Chemical Class
Pyridine derivative / Primary amine
Permeates certain plastics (e.g., PVC). Requires PTFE (Teflon) or glass for long-term storage.
Ecotoxicity
Toxic to aquatic life
Absolute prohibition of sanitary sewer disposal under EPA RCRA guidelines [3, 4].
Operational Safety & Handling Protocol
Every protocol must be a self-validating system. By controlling the environment and the materials, you eliminate the variables that lead to accidents.
Step 1: Engineering Controls
Perform all transfers, dilutions, and reactions inside a certified Class II chemical fume hood.
Ensure the sash is pulled down to the lowest workable height to protect against unexpected pressurization during exothermic reactions.
Step 2: Personal Protective Equipment (PPE)
Gloves: Use heavy-duty Butyl rubber or laminated (e.g., Silver Shield) gloves. Standard latex or thin nitrile gloves offer insufficient breakthrough times for pyridine derivatives [2].
Eye Protection: Tight-fitting chemical splash goggles (not just safety glasses) and a face shield if handling volumes
mL.
Body: Flame-resistant laboratory coat and closed-toe, non-porous shoes.
Spill Response & Decontamination Workflow
In the event of a spill, immediate containment is prioritized over neutralization to prevent vapor inhalation and environmental release.
Step 1: Evacuation and Assessment
Alert personnel in the immediate vicinity. If the spill exceeds 100 mL outside a fume hood, evacuate the lab and contact Environmental Health and Safety (EHS).
Step 2: Containment
Don appropriate PPE.
Surround the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite[3].
Mechanistic Note: Do not use sawdust or paper towels, as the basic amine can initiate slow exothermic degradation of cellulose, potentially leading to auto-ignition.
Step 3: Collection and Decontamination
Sweep the absorbed mixture using a non-sparking tool and place it into a wide-mouth PTFE or glass hazardous waste container.
Wash the spill surface with a dilute, weak acid (e.g., 5% citric acid) to neutralize residual amine, followed by soap and water. Collect all washings as hazardous waste.
Workflow for the safe segregation and disposal of 2-(5-Methylpyridin-2-yl)ethanamine waste.
RCRA-Compliant Waste Segregation & Disposal
Disposal must comply with the Resource Conservation and Recovery Act (RCRA) and institutional EHS guidelines. Pyridine derivatives are generally routed to high-temperature incineration, as chemical degradation in the lab is often incomplete and generates toxic byproducts[2].
Step 1: Waste Segregation
Do NOT mix with halogenated solvents, strong acids, or oxidizers.
Classify the waste stream as "Non-Halogenated Basic Organic Waste."
Step 2: Containerization
Use PTFE (Teflon), glass, or specially rated high-density polyethylene (HDPE) containers. Avoid metals containing copper, brass, or zinc, as amines form soluble, corrosive coordination complexes with these transition metals [1].
Never fill the container beyond 80% capacity to allow for vapor expansion.
Step 3: Labeling and Storage
Attach a hazardous waste tag immediately upon adding the first drop of waste.
Explicitly list "2-(5-Methylpyridin-2-yl)ethanamine" (no abbreviations) and check the hazard boxes for Toxic and Corrosive .
Store in a designated Satellite Accumulation Area (SAA) within secondary containment (e.g., a chemically resistant tray) to capture potential leaks.
Step 4: Final Disposal
Submit a waste pickup request to your institutional EHS department. The waste will be transported to an EPA-approved Treatment, Storage, and Disposal Facility (TSDF) where it will undergo high-temperature incineration equipped with nitrogen oxide (NOx) scrubbers to safely break down the pyridine ring [4].
References
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards , National Research Council (US), National Academies Press. Available at: [Link]
Pyridine - Compound Summary , PubChem, National Institutes of Health (NIH). Available at: [Link]
Hazardous Waste Management Guide , Binghamton University Environmental Health & Safety. Available at: [Link]
Handling
Personal protective equipment for handling 2-(5-Methylpyridin-2-YL)ethanamine
Comprehensive Safety and Operational Guide: Handling 2-(5-Methylpyridin-2-YL)ethanamine As a Senior Application Scientist, I frequently consult with drug development professionals utilizing 2-(5-Methylpyridin-2-YL)ethana...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Operational Guide: Handling 2-(5-Methylpyridin-2-YL)ethanamine
As a Senior Application Scientist, I frequently consult with drug development professionals utilizing 2-(5-Methylpyridin-2-YL)ethanamine as a critical building block in the synthesis of kinase inhibitors and GPCR ligands. While its utility in medicinal chemistry is undeniable, the compound presents severe occupational hazards. This guide provides a self-validating, field-proven system for handling this chemical, ensuring scientific integrity, operational efficiency, and uncompromising laboratory safety.
Hazard Profile & Mechanistic Causality
To handle a chemical safely, one must understand the molecular mechanics of its toxicity. 2-(5-Methylpyridin-2-YL)ethanamine possesses a dual-hazard profile:
Liquefaction Necrosis via the Primary Amine: The aliphatic amine moiety acts as a strong nucleophile and base. Upon dermal contact, it rapidly saponifies cellular lipids and denatures proteins, leading to deep, penetrating chemical burns rather than surface-level irritation [1].
Systemic Toxicity via the Pyridine Ring: The heterocyclic pyridine ring enhances the molecule's lipophilicity, facilitating rapid absorption through the stratum corneum. Once absorbed, it acts as a severe respiratory and mucosal irritant [2].
Atmospheric Reactivity: The compound is highly air-sensitive. Exposure to atmospheric carbon dioxide triggers an exothermic reaction, forming carbamate salts. This not only degrades the reagent's purity but can also over-pressurize sealed storage vessels over time.
Mandatory Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling pyridine-amine derivatives. The following matrix outlines the required equipment and the scientific rationale behind each selection [3].
PPE Category
Required Equipment
Material Specification
Scientific Rationale
Hand Protection
Heavy-duty chemical gloves
Butyl rubber (>0.35 mm thickness)
Pyridine derivatives rapidly permeate standard nitrile. Butyl rubber provides superior chemical resistance against heterocyclic aromatics and amines, preventing dermal permeation.
Eye/Face Protection
Splash goggles & Face shield
Polycarbonate
Protects against irreversible corneal damage and blindness caused by the extreme basicity of the primary amine.
Body Protection
Lab coat & Chemical apron
Flame-resistant cotton & Polyethylene/Butyl apron
Prevents dermal exposure. Synthetic lab coats (e.g., polyester) can melt into the skin during a chemical fire; flame-resistant cotton is mandatory for combustible liquids.
Respiratory
Fume hood & Respirator
Type ABEK filter (EN14387)
ABEK filters neutralize organic vapors, inorganic gases, and ammonia/amine derivatives, preventing severe respiratory tract burns.
Step-by-Step Operational Workflow
The following protocol ensures the chemical remains uncontaminated while protecting the operator from exposure.
Phase 1: Pre-Operational Setup
Environmental Control: Transfer the sealed reagent bottle into a certified, continuously monitored chemical fume hood. Never open the container on an open bench.
Atmospheric Purging: Connect your reaction vessel to a Schlenk line. Perform three vacuum-argon (or nitrogen) cycles to establish a strictly inert atmosphere. This prevents the formation of carbamate impurities.
Equipment Selection: Utilize exclusively glass syringes with stainless-steel needles or PTFE (Teflon) cannulas. Crucial Insight: Avoid PVC or polycarbonate components. The pyridine moiety acts as an aggressive solvent that will degrade these plastics, leaching plasticizers directly into your reaction mixture and compromising your experimental data.
Phase 2: Dispensing and Handling
Positive Pressure Transfer: Insert a positive-pressure argon balloon via a needle into the reagent bottle's septum.
Withdrawal: Carefully insert your glass syringe through the septum and withdraw the required volume of 2-(5-Methylpyridin-2-YL)ethanamine.
Controlled Addition: Inject the reagent dropwise into the reaction mixture. Amine-acid or amine-electrophile reactions are highly exothermic; dropwise addition controls the thermal runaway risk.
Phase 3: Post-Operation Decontamination
Immediate Neutralization: Immediately flush the contaminated syringe and needle with a dilute acidic solution (e.g., 1M HCl). This protonates the residual amine, converting it into a water-soluble, non-volatile ammonium salt.
Secondary Rinse: Follow with a thorough rinse of deionized water, then acetone, before transferring the equipment to the general wash station.
Emergency Response & First Aid
Immediate, decisive action is critical following exposure. The workflow below outlines the exact steps to mitigate tissue damage.
Emergency Response Workflow for 2-(5-Methylpyridin-2-YL)ethanamine Exposure
Disposal & Waste Management Plan
Improper disposal of organic bases can lead to violent reactions in waste carboys.
Segregation: Never dispose of 2-(5-Methylpyridin-2-YL)ethanamine directly into a general acidic waste stream without controlled neutralization, as the resulting acid-base reaction can boil the solvent and rupture the container.
Collection: Collect the neutralized aqueous waste in a dedicated, clearly labeled "Halogen-Free Organic Base Waste" container.
Storage: Store the waste carboy in a secondary containment tray, strictly isolated from strong oxidizing agents, acid anhydrides, and acid chlorides [2].
References
"Ultimate Guide to Chemical Resistant Disposable Gloves", Shield Scientific. [Link]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.